4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 326761. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O2/c23-20-5-1-16(2-6-20)22(17-3-7-21(24)8-4-17)18-10-14-9-15(12-18)13-19(22)11-14/h1-8,14-15,18-19,23-24H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFHJJXWZHDCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30330882 | |
| Record name | 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52211-74-2 | |
| Record name | NSC326761 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326761 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[2-(4-hydroxyphenyl)-2-adamantyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30330882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol, also known as 2,2-bis(4-hydroxyphenyl)adamantane. This bisphenol derivative, incorporating the rigid and lipophilic adamantane cage, is a valuable building block in polymer chemistry and a molecule of interest in medicinal chemistry and drug development.[1][2] This document offers a detailed exploration of the underlying reaction mechanism, a step-by-step experimental protocol, thorough characterization methods, and essential safety considerations. It is intended for researchers, scientists, and professionals in drug development and materials science who require a practical and scientifically grounded resource for the preparation and analysis of this compound.
Introduction: The Significance of the Adamantane Moiety
The adamantane tricycle, a unique diamondoid hydrocarbon, imparts remarkable properties to molecules in which it is incorporated. Its rigid, bulky, and highly lipophilic nature can enhance thermal stability, solubility in organic media, and glass transition temperatures of polymers.[3] In the realm of drug discovery, the adamantane scaffold is a well-established pharmacophore, contributing to improved metabolic stability and target binding affinity.[2]
This compound stands as a prime example of a molecule leveraging these advantageous characteristics. As a bisphenol, it serves as a monomer for the synthesis of high-performance polymers such as polycarbonates, polyesters, and epoxy resins, often conferring superior thermal and mechanical properties to the resulting materials.[3] Furthermore, its structural analogy to other bisphenols with known biological activities makes it a compound of interest for investigating potential applications in medicinal chemistry.
This guide aims to provide a robust and reproducible methodology for the synthesis of this important compound, grounded in established chemical principles and supported by practical, field-proven insights.
Theoretical Framework: The Chemistry of Synthesis
The synthesis of this compound is achieved through a classic electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation reaction .[4] In this reaction, the aromatic rings of two phenol molecules are alkylated by an electrophilic adamantyl species generated from a suitable precursor, typically 2-adamantanone or 2-adamantanol.
Reaction Mechanism
The reaction is catalyzed by a Lewis acid, often in conjunction with a Brønsted acid. A common and effective catalyst system is a combination of zinc chloride (ZnCl₂) and hydrogen chloride (HCl).[3] The mechanism proceeds through the following key steps:
-
Generation of the Electrophile: The Lewis acid, ZnCl₂, coordinates to the carbonyl oxygen of 2-adamantanone. The presence of a strong acid like HCl facilitates the protonation of the oxygen atom, making it a better leaving group (water). This leads to the formation of a tertiary carbocation at the 2-position of the adamantane cage. This carbocation is the key electrophile in the reaction.
-
Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the adamantyl carbocation. The attack predominantly occurs at the para position relative to the hydroxyl group due to a combination of electronic activation and steric hindrance at the ortho positions.
-
Rearomatization: The resulting arenium ion intermediate loses a proton to regenerate the aromaticity of the phenol ring, yielding 2-(4-hydroxyphenyl)-2-adamantanol.
-
Second Alkylation: The newly formed tertiary alcohol undergoes a similar activation process with the ZnCl₂/HCl catalyst to form the same adamantyl carbocation, which is then attacked by a second molecule of phenol.
-
Final Product Formation: Following another electrophilic attack and subsequent rearomatization, the final product, this compound, is formed.
Experimental Protocol
This protocol is adapted from established literature procedures and is designed to be a self-validating system for the synthesis of the target compound.[3]
Materials and Equipment
| Reagents | Molar Mass ( g/mol ) | CAS Number | Hazard Class |
| 2-Adamantanone | 150.22 | 700-58-3 | Aquatic Chronic 3 |
| Phenol | 94.11 | 108-95-2 | Toxic, Corrosive, Mutagenic |
| Zinc Chloride (anhydrous) | 136.30 | 7646-85-7 | Corrosive, Environmental Hazard |
| Hydrogen Chloride (gas) | 36.46 | 7647-01-0 | Corrosive, Acute Toxic |
| Toluene | 92.14 | 108-88-3 | Flammable, Health Hazard |
| Deionized Water | 18.02 | 7732-18-5 | - |
| Equipment | |
| 500 mL three-necked round-bottom flask | Magnetic stirrer with heating mantle |
| Condenser | Gas inlet tube |
| Thermometer | Oil bath |
| Buchner funnel and filter flask | Rotary evaporator |
| Beakers and Erlenmeyer flasks | Standard laboratory glassware |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet tube, add 94 g (1.0 mol) of phenol.
-
Heating and Catalyst Addition: Heat the flask in an oil bath to approximately 60 °C to melt the phenol. Once the phenol is molten, add 50.0 g (0.33 mol) of 2-adamantanone and 6 g of anhydrous zinc chloride with stirring.
-
Introduction of Hydrogen Chloride: While maintaining the temperature at 60 °C, bubble dry hydrogen chloride gas through the stirred reaction mixture for approximately 4 hours.
-
Reaction Monitoring (Optional): The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a large beaker containing 1 L of deionized water and stir vigorously. The crude product will precipitate as a solid.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of deionized water to remove any unreacted phenol and inorganic salts.
-
Drying: Dry the crude product in a vacuum oven at 60-80 °C until a constant weight is obtained.
Purification
The crude product can be purified by recrystallization. Toluene is a suitable solvent for this purpose.
-
Dissolution: Dissolve the crude product in a minimal amount of hot toluene.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot toluene solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold toluene, and dry in a vacuum oven.
Characterization of the Final Product
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Melting Point | ~321 °C[5] |
| Solubility | Soluble in acetone, DMSO, and hot toluene; sparingly soluble in alcohols; insoluble in water. |
Spectroscopic Analysis
-
-
¹H NMR:
-
Aromatic Protons: Doublets in the range of δ 6.5-7.5 ppm, characteristic of para-substituted phenol rings.
-
Phenolic Hydroxyl Protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 8.0-10.0 ppm in DMSO-d₆.
-
Adamantane Protons: A series of broad singlets and multiplets in the upfield region, typically between δ 1.5-2.5 ppm.
-
-
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 115-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.
-
Adamantane Carbons: Signals in the range of δ 25-50 ppm. The quaternary carbon attached to the two phenyl rings will be a key signal.[6]
-
-
-
Infrared (IR) Spectroscopy:
-
A broad O-H stretching band in the region of 3200-3600 cm⁻¹.
-
Aromatic C-H stretching vibrations around 3000-3100 cm⁻¹.
-
Aliphatic C-H stretching vibrations of the adamantane cage just below 3000 cm⁻¹.
-
C=C stretching vibrations of the aromatic rings in the 1450-1600 cm⁻¹ region.
-
A strong C-O stretching band around 1200-1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z corresponding to the molecular weight of the compound (C₂₂H₂₄O₂), which is 320.43 g/mol . Fragmentation patterns would likely show the loss of phenol and other fragments of the adamantane cage.
-
Safety and Handling
It is imperative to handle all chemicals involved in this synthesis with appropriate safety precautions in a well-ventilated fume hood.
-
Phenol: Highly toxic and corrosive. It can cause severe skin burns and is rapidly absorbed through the skin, leading to systemic toxicity.[7] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or butyl rubber), safety goggles, a face shield, and a lab coat.[7]
-
2-Adamantanone: May cause skin and eye irritation.[8] Avoid inhalation of dust.
-
Zinc Chloride (anhydrous): Corrosive and can cause severe skin and eye burns. It is also harmful to aquatic life.[9] Handle with care and avoid contact with moisture as it is hygroscopic.
-
Hydrogen Chloride (gas): Extremely corrosive and toxic upon inhalation. This step must be performed in a certified chemical fume hood. Ensure all connections in the gas line are secure to prevent leaks.
-
Toluene: Flammable liquid and vapor. It can cause skin, eye, and respiratory irritation. It is also a suspected reproductive toxin.
Emergency Procedures:
-
Skin Contact: In case of skin contact with phenol, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: If any vapors or gases are inhaled, move to fresh air immediately and seek medical attention.
-
Spills: Small spills can be absorbed with an inert material and disposed of as hazardous waste. Large spills require specialized cleanup procedures.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst (moisture in ZnCl₂) | Use freshly opened or properly stored anhydrous ZnCl₂. |
| Insufficient HCl | Ensure a steady flow of dry HCl gas throughout the reaction time. | |
| Low reaction temperature | Maintain the reaction temperature at the recommended 60 °C. | |
| Formation of a dark, tarry product | Overheating or prolonged reaction time | Carefully control the reaction temperature and monitor the reaction progress. |
| Impurities in starting materials | Use high-purity 2-adamantanone and phenol. | |
| Difficulty in crystallization | Product is too soluble in the chosen solvent | Try a different solvent or a solvent mixture for recrystallization. |
| Presence of impurities | Purify the crude product further, for example, by column chromatography, before attempting recrystallization. |
Conclusion
The synthesis of this compound via the Friedel-Crafts alkylation of phenol with 2-adamantanone is a robust and scalable method for producing this valuable bisphenol monomer. By carefully controlling the reaction conditions and adhering to the safety protocols outlined in this guide, researchers can reliably synthesize this compound in high purity. The unique properties imparted by the adamantane moiety make this molecule a compelling target for further research in both materials science and medicinal chemistry.
References
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Hoffman, R. (2022). Solid-state chemical-shift referencing with adamantane. Journal of Magnetic Resonance, 340, 107231. [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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Hsiao, S.-H., & Lin, S.-Y. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules, 31(19), 6513–6520. [Link]
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ResearchGate. (n.d.). Reaction process for ZnCl2 activation of phenol liquefied wood fibers. Retrieved from [Link]
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Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]
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Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
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ResearchGate. (n.d.). Reaction process for ZnCl2 activation of phenol liquefied wood fibers. Retrieved from [Link]
- Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent.
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Wanka, L., Iqbal, A., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
- Google Patents. (n.d.). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).
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ResearchGate. (n.d.). Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. Retrieved from [Link]
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Pan, A., et al. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Four-Directional Synthesis of Adamantane Derivatives. Retrieved from [Link]
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Vedantu. (n.d.). The function of ZnCl2 in Lucas test for alcohols is class 12 chemistry CBSE. Retrieved from [Link]
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Wanka, L., Iqbal, A., & Schreiner, P. R. (2014). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical reviews, 113(5), 3516–3604. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Adamantanone, 98% (GC). Retrieved from [Link]
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YouTube. (2020). Activation of Alcohols: Reactions with HBr, HCl and ZnCl2. Retrieved from [Link]
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ResearchGate. (n.d.). Crystallization of polymorphs: The effect of solvent. Retrieved from [Link]
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Quora. (2017). Where does the HCl come from in the Friedel-Crafts acylation? Retrieved from [Link]
- Google Patents. (n.d.). Method for producing 2,2-bis(3-amino-4-hydroxyphenyl).
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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ResearchGate. (n.d.). Two-step synthesis of poly(2,2-bis(4-hydroxyphenyl)propan). (a).... Retrieved from [Link]
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YouTube. (2024). Number of signals in 13C NMR Spectrum. Retrieved from [Link]
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Wanka, L., Iqbal, A., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
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4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol chemical properties
An In-depth Technical Guide to the Physicochemical Properties, Synthesis, and Potential Applications of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Abstract
This technical guide provides a comprehensive analysis of this compound, a unique molecule integrating the rigid, lipophilic adamantane cage with the versatile bisphenol motif. As direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally analogous compounds, including Bisphenol A (BPA) and other adamantane derivatives, to project its chemical properties, synthesis, and potential applications. This guide is intended for researchers, scientists, and drug development professionals interested in high-performance polymers and novel therapeutic scaffolds. We will delve into inferred physicochemical characteristics, propose a detailed synthesis protocol, predict spectroscopic signatures, and discuss potential applications and toxicological considerations, all grounded in established chemical principles and supported by authoritative references.
Introduction: A Molecule of Convergent Design
In the landscape of modern chemistry, the rational design of molecules by combining well-characterized structural motifs is a powerful strategy for creating novel materials and therapeutics. The compound this compound represents a compelling fusion of two such motifs: the adamantane core and the bis(4-hydroxyphenyl) structure.
The adamantane moiety, a perfectly symmetrical, strain-free tricyclic alkane, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and significant lipophilicity can enhance the pharmacokinetic properties of drug candidates, improve thermal stability in polymers, and provide a robust, three-dimensional framework for further functionalization.[3][4] Adamantane-based drugs are used clinically as antiviral agents, for treating neurological conditions, and in managing type 2 diabetes.[3]
Concurrently, bisphenols, most notably Bisphenol A (BPA), are fundamental monomers in the polymer industry, forming the backbone of polycarbonate plastics and epoxy resins.[5][6] The two phenolic hydroxyl groups provide reactive sites for polymerization and contribute to the final material's properties. However, the endocrine-disrupting activity of BPA has prompted a search for alternatives that retain its desirable material properties while offering a safer toxicological profile.[7][8]
This guide focuses on the hybrid structure, this compound, which can be viewed as an analog of BPA where the central isopropylidene group is replaced by an adamantane-2,2-diyl bridge. This substitution is predicted to impart significant changes in its physical and chemical properties, offering potential advantages in both polymer science and drug development. We will now explore these inferred properties in detail.
Predicted Physicochemical Properties
The properties of this compound are inferred from its close structural analogs, 2,2-bis(4-hydroxyphenyl)adamantane and Bisphenol A. The rigid and bulky adamantane core is expected to dominate its physical characteristics.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value / Characteristic | Rationale and Comparative Analysis |
| IUPAC Name | This compound | Standard chemical nomenclature. |
| Molecular Formula | C₂₂H₂₄O₂ | Direct calculation. |
| Molecular Weight | 320.43 g/mol | Direct calculation. |
| Melting Point (°C) | > 300 °C (High) | The synthesis of the identical compound, 2,2-Bis(4-hydroxyphenyl)adamantane, reports a melting point of 316 °C.[9] This is significantly higher than BPA (~155-157 °C) due to the rigidity and symmetry of the adamantane cage, which allows for more efficient crystal packing. |
| Solubility | Low in water; Soluble in organic solvents (e.g., DMSO, DMF, acetone, ethanol). | The large, nonpolar adamantane core imparts significant hydrophobicity. Its solubility profile is expected to be similar to other adamantane derivatives and BPA, which has a water solubility of ~120-300 mg/L.[10][11] |
| Lipophilicity (logP) | High (> 4.0) | The adamantyl group has a hydrophobic substituent constant (π) of approximately 3.1.[3] This, combined with the diphenyl structure, suggests a significantly higher octanol-water partition coefficient than BPA (log Kow ≈ 3.32). |
| pKa | ~9.5 - 10.5 | The phenolic hydroxyl groups are the primary acidic sites. The pKa is expected to be in a similar range to BPA (pKa1 ≈ 9.7, pKa2 ≈ 10.4), as the electronic environment of the phenol rings is comparable.[1] |
Molecular Structure
The structure combines a central, non-planar adamantane cage with two para-substituted phenol rings attached to the same secondary carbon (C-2) of the cage.
Caption: Structure of this compound.
Synthesis Methodology: Friedel-Crafts Alkylation
The most direct and industrially relevant method for synthesizing bisphenols is the acid-catalyzed condensation of a ketone with two equivalents of phenol.[2] This electrophilic aromatic substitution, a type of Friedel-Crafts alkylation, can be directly adapted for the synthesis of this compound using 2-adamantanone as the ketone precursor. The reaction proceeds via protonation of the ketone, followed by electrophilic attack of the resulting carbocation on two phenol molecules, predominantly at the para-position due to steric hindrance and electronic activation by the hydroxyl group.[12][13]
A documented synthesis for 2,2-bis(4-hydroxyphenyl)adamantane provides a robust template for this process.[9]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Adamantanone (1.0 eq)
-
Phenol (10 eq, molten)
-
Zinc Chloride (ZnCl₂) (as catalyst)
-
Dry Hydrogen Chloride (HCl) gas
-
Ethanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, combine 2-adamantanone (e.g., 50.0 g, 0.333 mol) and molten phenol (e.g., 313 g, 3.33 mol).
-
Catalyst Addition: Add anhydrous zinc chloride (e.g., 6 g) to the stirred mixture. Heat the flask in an oil bath to approximately 60 °C to ensure the mixture is a homogeneous liquid.
-
Electrophile Generation & Reaction: Bubble dry hydrogen chloride gas through the stirred mixture for approximately 4 hours. The HCl acts as a co-catalyst, protonating the carbonyl oxygen of 2-adamantanone and facilitating the formation of the tertiary carbocation electrophile. The reaction mixture will typically darken to a brown or reddish-brown color.
-
Quenching and Precipitation: After the reaction period, remove the heat source and allow the mixture to cool slightly. Dilute the reaction solution with 100 mL of ethanol. Pour this solution into a beaker containing 1.5 L of deionized water while stirring vigorously to precipitate the crude product.
-
Isolation and Purification: Collect the white solid precipitate by vacuum filtration. Wash the filter cake thoroughly with hot water (3 x 200 mL) to remove unreacted phenol and catalyst.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a toluene/heptane mixture, to afford the final product as colorless needle-like crystals.[9]
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Caption: Workflow for the synthesis of the target compound.
Predicted Spectroscopic and Analytical Characterization
The structural features of this compound—a bulky, saturated adamantane core and two identical para-substituted phenol rings—give rise to a predictable spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Signature | Detailed Interpretation |
| ¹H NMR | Aromatic: ~6.7-7.2 ppm (two doublets, 4H each, AA'BB' system). Phenolic OH: ~9.0-9.5 ppm (singlet, 2H, D₂O exchangeable). Adamantane: ~1.6-2.2 ppm (complex multiplets, 14H). | The aromatic protons on each ring will appear as a classic AA'BB' pattern typical of para-substituted benzenes. The phenolic proton signal will be a sharp singlet in a dry solvent like DMSO-d₆ and will disappear upon addition of D₂O.[4] The 14 protons of the adamantane cage will produce a series of broad, overlapping signals in the aliphatic region.[14] |
| ¹³C NMR | Aromatic: 4 signals, ~115-155 ppm. Adamantane: Multiple signals, ~25-50 ppm. Quaternary C (Ad-C2): ~45-55 ppm. | Expect six distinct carbon signals: four for the aromatic rings (two protonated, two quaternary including the C-OH), and signals for the CH and CH₂ groups of the adamantane cage, plus the key quaternary C-2 carbon linking the rings. |
| IR (Infrared) | O-H Stretch: 3200-3600 cm⁻¹ (broad, strong). Aromatic C-H Stretch: 3000-3100 cm⁻¹ (sharp). Aliphatic C-H Stretch: 2850-2950 cm⁻¹ (strong). Aromatic C=C Stretch: 1500-1600 cm⁻¹ (medium). C-O Stretch: ~1220-1260 cm⁻¹ (strong). | The broad O-H band is characteristic of hydrogen-bonded phenols.[15][16] The spectrum will clearly distinguish between aromatic and aliphatic C-H stretches. The C-O stretch in the fingerprint region is indicative of the phenol group.[3] |
| MS (Mass Spec) | Molecular Ion (M⁺•): m/z 320. Key Fragments: m/z 227 ([M - C₆H₅O]⁺), m/z 135 ([C₁₀H₁₅]⁺, adamantyl cation). | Electron Ionization (EI) would show a clear molecular ion peak at m/z 320. A major fragmentation pathway would be the cleavage of a C-C bond to lose a hydroxyphenyl radical, giving a fragment at m/z 227. Another highly characteristic fragment would be the stable tertiary adamantyl cation at m/z 135, resulting from cleavage of both C-Ar bonds.[17][18] |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its two main components: the phenol rings and the adamantane core.
-
Phenolic Hydroxyl Groups: These groups are the primary sites of reactivity. They can undergo O-alkylation and O-acylation to form ethers and esters, respectively.[19] This functionality is key for its use as a monomer in step-growth polymerization to produce polyethers, polyesters, and polycarbonates. The hydroxyl groups also make the rings highly susceptible to electrophilic aromatic substitution (e.g., halogenation, nitration) at the ortho positions.[20]
-
Adamantane Core: The adamantane cage is exceptionally stable, both thermally and chemically, due to its strain-free, diamondoid structure.[4] It is resistant to oxidation and rearrangement under typical conditions. This stability is a key feature it would impart to any derived materials.
-
Steric Hindrance: The bulky adamantane group provides significant steric hindrance around the C2-Ar bonds.[21][22] This steric bulk can influence the reactivity of the ortho positions on the phenol rings and may also affect the conformation and packing of polymers derived from this monomer.
Potential Applications and Toxicological Profile
Applications in Materials Science
The primary projected application is as a specialty monomer for high-performance polymers. By replacing BPA with this monomer, the resulting polycarbonates, polyesters, or epoxy resins would be expected to exhibit:
-
Higher Glass Transition Temperature (Tg): The rigid, bulky adamantane cage restricts chain mobility, leading to significantly enhanced thermal stability.
-
Improved Mechanical Properties: The rigid structure can contribute to increased modulus and hardness of the final polymer.
-
Enhanced Chemical Resistance: The stable adamantane core can improve the polymer's resistance to chemical degradation.
These properties make it a candidate for applications in aerospace, electronics, and automotive industries where high thermal and mechanical performance is required.[5]
Applications in Medicinal Chemistry
The adamantane scaffold is a well-established pharmacophore that often improves a drug's lipophilicity and metabolic stability.[3] The bisphenolic structure could be explored for:
-
Antioxidant Activity: Phenolic compounds are known radical scavengers.
-
Targeted Drug Design: The molecule could serve as a rigid scaffold for designing inhibitors or receptor ligands where the two phenol groups can be further functionalized to interact with specific biological targets.
Inferred Toxicological Profile
Given its structural similarity to BPA, a toxicological assessment is crucial. Many BPA analogues exhibit similar or, in some cases, more potent endocrine-disrupting effects.[7][23]
-
Endocrine Activity: The bisphenolic structure is the key pharmacophore for binding to estrogen receptors. Therefore, this compound must be considered a potential endocrine-disrupting chemical (EDC) until proven otherwise.[24][25]
-
Steric Effects: It is plausible that the extreme bulk of the adamantane group could sterically hinder the molecule from fitting effectively into the ligand-binding pocket of the estrogen receptor, potentially reducing its estrogenic activity compared to the more compact BPA. However, this hypothesis requires rigorous experimental validation through in-vitro binding assays and in-vivo studies.
Conclusion
This compound is a molecule of significant academic and industrial interest, bridging the worlds of adamantane chemistry and polymer science. Based on a comprehensive analysis of its structural analogues, it is predicted to be a high-melting, lipophilic solid that can be synthesized via a straightforward acid-catalyzed condensation. Its primary potential lies in its use as a monomer to create high-performance polymers with superior thermal stability. While its bisphenol structure raises concerns about potential endocrine activity, the steric bulk of the adamantane core may mitigate this effect. This guide provides a robust, scientifically grounded framework for future research, but underscores the critical need for experimental synthesis and characterization to validate these predictions and fully unlock the potential of this intriguing compound.
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A Comprehensive Guide to the Structure Elucidation of Adamantyl Bisphenol Compounds for Drug Development Professionals
Introduction: The Convergence of a Privileged Scaffold and a Versatile Linker
In the landscape of modern medicinal chemistry, the strategic combination of distinct molecular moieties is a cornerstone of rational drug design. Adamantyl bisphenol compounds represent a compelling class of molecules born from this principle, merging the unique properties of the adamantane cage with the versatile bisphenol framework. The adamantyl group, a rigid and lipophilic hydrocarbon cage, is considered a "privileged scaffold" in drug development.[1] Its steric bulk can impede enzymatic degradation, increasing a drug's metabolic stability and plasma half-life, while its significant lipophilicity can enhance membrane permeability and modulate a compound's overall solubility profile.[1]
Bisphenol derivatives, while widely known as monomers in the polymer industry, are also recognized as versatile linker units in medicinal chemistry.[2] However, the legacy of Bisphenol A (BPA) and its analogues as potential endocrine disruptors has created a demand for novel derivatives with carefully characterized biological profiles.[3][4] The synthesis of adamantyl-substituted bisphenols is a targeted effort to create novel chemical entities with potentially improved therapeutic properties, leveraging the benefits of the adamantyl group.
For researchers and drug development professionals, the unambiguous determination of the chemical structure of these novel compounds is not merely an academic exercise; it is a fundamental prerequisite for ensuring safety, efficacy, and the integrity of intellectual property. An error in structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline. This guide provides an in-depth, field-proven approach to the structure elucidation of adamantyl bisphenol compounds, emphasizing an integrated, multi-technique strategy that ensures scientific rigor and trustworthiness.
Section 1: The Analytical Cornerstone - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the covalent framework of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms, primarily ¹H and ¹³C. For adamantyl bisphenols, a suite of 1D and 2D NMR experiments is essential to piece together the molecular puzzle.[5]
Foundational Analysis: 1D NMR (¹H and ¹³C)
-
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides the initial blueprint of the molecule. Key regions of interest include the aromatic region (typically 6.5-8.0 ppm), where the protons on the phenol rings resonate, and the aliphatic region (1.5-2.5 ppm), which is characteristic of the bulky adamantyl cage protons. The integration of these signals confirms the proton count in each environment, while the splitting patterns (e.g., doublets, triplets) reveal adjacent proton-proton couplings, helping to define the substitution pattern on the aromatic rings.[5]
-
Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H data by providing a count of unique carbon environments.[6][7] For adamantyl bisphenols, we expect to see distinct signals for the phenolic carbons (110-160 ppm), the aliphatic carbons of the adamantyl cage (25-50 ppm), and the quaternary carbons where the adamantyl group and the isopropylidene bridge (if present) are attached. The absence of a proton signal in the ¹H NMR spectrum corresponding to a carbon signal in the ¹³C spectrum is a clear indicator of a quaternary carbon.
Connecting the Pieces: The Power of 2D NMR
While 1D NMR provides the list of parts, 2D NMR builds the final structure by revealing through-bond and through-space correlations.
-
COSY (Correlation Spectroscopy): This experiment identifies ¹H-¹H coupling networks. It is invaluable for tracing the connectivity of protons within the individual phenol rings and confirming the rigid, coupled spin system of the adamantyl cage.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon atom it is attached to.[8] It allows for the unambiguous assignment of ¹H and ¹³C signals for all protonated carbons, marrying the two 1D spectra into a cohesive dataset.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this class of compounds. HMBC detects longer-range correlations (typically over 2-3 bonds) between protons and carbons. Its primary causal value lies in its ability to unequivocally link the adamantyl moiety to the bisphenol framework. For example, a correlation between the protons on the adamantyl cage and the aromatic carbon at the point of substitution provides definitive proof of the covalent bond between the two key fragments.
Data Presentation: Typical NMR Chemical Shifts
The following table summarizes hypothetical but characteristic chemical shift ranges for a generic adamantyl bisphenol compound. Actual values will vary based on substitution and solvent.
| Assignment | Nucleus | Typical Chemical Shift (ppm) | Notes |
| Phenolic Hydroxyl | ¹H | 4.5 - 9.5 | Broad singlet, position is concentration and solvent dependent. |
| Aromatic Protons | ¹H | 6.5 - 7.5 | Splitting pattern reveals substitution (e.g., AA'BB' system). |
| Adamantyl CH, CH₂ | ¹H | 1.7 - 2.1 | Complex, overlapping multiplets due to rigid cage structure. |
| Isopropylidene CH₃ | ¹H | ~1.6 | Sharp singlet if present (BPA-type core). |
| Aromatic C-O | ¹³C | 150 - 160 | Quaternary carbon attached to the hydroxyl group. |
| Aromatic C-H | ¹³C | 110 - 130 | |
| Aromatic C-(Adamantyl) | ¹³C | 140 - 150 | Quaternary carbon, key signal to identify. |
| Adamantyl CH, CH₂ | ¹³C | 28 - 40 | Multiple distinct signals for the cage carbons. |
| Adamantyl Quaternary C | ¹³C | 35 - 45 | Bridgehead carbons. |
| Isopropylidene C(CH₃)₂ | ¹³C | ~42 | Quaternary carbon if present. |
| Isopropylidene CH₃ | ¹³C | ~31 | Methyl carbons if present. |
Experimental Protocol: Standard NMR Workflow
-
Sample Preparation: Dissolve 5-10 mg of the purified adamantyl bisphenol compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Lock and shim the spectrometer to the deuterated solvent signal to ensure a homogeneous magnetic field.
-
1D ¹H Acquisition: Acquire a standard ¹H spectrum with sufficient signal-to-noise (typically 16-64 scans).
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (typically 1024 or more).
-
2D COSY Acquisition: Run a standard gradient-selected COSY (gCOSY) experiment.
-
2D HSQC Acquisition: Run a standard gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz.
-
2D HMBC Acquisition: Run a standard gradient-selected HMBC experiment optimized for long-range couplings of 4-10 Hz. This is crucial for establishing connectivity across quaternary carbons.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak picking/integration.
-
Structural Assignment: Integrate all 1D and 2D data to assign all proton and carbon signals and confirm the proposed structure.
Section 2: Unveiling the Molecular Formula - High-Resolution Mass Spectrometry (HRMS)
While NMR defines the molecular skeleton, HRMS provides its precise mass, which is essential for determining the elemental composition. This serves as a critical cross-validation of the structure proposed by NMR.[9]
The Technique of Choice: ESI-TOF/Orbitrap
For adamantyl bisphenols, which contain polar hydroxyl groups, Electrospray Ionization (ESI) is the ideal ionization technique. It is a "soft" method that typically generates the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. When coupled with a high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap, this allows for mass measurement with an accuracy of <5 ppm. This high accuracy is sufficient to distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula.[10]
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Further structural confirmation can be obtained via tandem mass spectrometry (MS/MS). In this technique, the parent ion of interest (e.g., [M+H]⁺) is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are analyzed to reveal structural information. For adamantyl bisphenols, characteristic fragmentation patterns often include:
-
Loss of the adamantyl group: A neutral loss corresponding to the mass of the adamantyl substituent.
-
Cleavage at the bisphenol core: Fragmentation around the central linking group.
These fragmentation patterns provide an additional layer of evidence that validates the connectivity of the major structural units.[9]
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample into the ESI source via direct infusion or through an HPLC system.[10]
-
MS Acquisition: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the most abundant parent ion.
-
Formula Determination: Use the instrument software to calculate the elemental composition of the parent ion based on its accurate mass and isotopic pattern.
-
MS/MS Acquisition (Optional): If further confirmation is needed, perform a product ion scan on the parent ion of interest to generate a fragmentation spectrum.
-
Data Analysis: Compare the calculated molecular formula with the proposed structure from NMR. Analyze fragmentation patterns to ensure they are consistent with the expected structure.
Section 3: The Definitive Proof - Single-Crystal X-ray Crystallography
In cases of ambiguity or when the precise three-dimensional arrangement of atoms is required for drug design (e.g., for computational docking studies), single-crystal X-ray crystallography is the undisputed gold standard. It provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and absolute stereochemistry.[11]
The primary value of this technique is its ability to resolve complex structural questions that may be difficult to answer by NMR alone, such as the exact conformation of the molecule in the solid state or the definitive assignment of regioisomers.[12] The main challenge, however, is the need to grow a high-quality single crystal suitable for diffraction, which can be a significant hurdle for novel compounds.
Experimental Protocol: X-ray Crystallography Workflow
-
Crystallization Screening: Attempt to grow single crystals by slowly evaporating a solution of the pure compound from various solvents or solvent mixtures, or by using vapor diffusion techniques.
-
Crystal Mounting: Select a suitable single crystal and mount it on the goniometer of a diffractometer.
-
Data Collection: Irradiate the crystal with X-rays and collect the diffraction data as the crystal is rotated.
-
Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution crystal structure.
Section 4: An Integrated, Self-Validating Workflow
The true power in structure elucidation comes not from a single technique, but from the integration of complementary data. The process should be viewed as a self-validating system where each piece of evidence supports the others, leading to an unshakeable final assignment.
The workflow below illustrates this integrated approach. NMR and HRMS are the primary workhorses, providing the core information on connectivity and composition. If their data converge on a single, unambiguous structure, the elucidation is complete. If any ambiguity remains (e.g., inseparable isomers, uncertain connectivity), X-ray crystallography is employed as the ultimate arbiter.
Caption: Integrated workflow for adamantyl bisphenol structure elucidation.
Conclusion and Future Outlook
The structure elucidation of novel adamantyl bisphenol compounds is a critical process that relies on a synergistic combination of powerful analytical techniques. A robust strategy, led by comprehensive NMR analysis for skeletal determination and validated by HRMS for molecular formula confirmation, forms the foundation of a trustworthy characterization. For cases requiring absolute proof of 3D structure, single-crystal X-ray crystallography provides the definitive answer. By adhering to this integrated, self-validating workflow, researchers and drug development professionals can ensure the highest degree of confidence in their molecular structures, paving the way for accurate biological evaluation and accelerated progress toward new therapeutic agents.
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Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC - PubMed Central. (2023-07-19). Vertex AI Search. Retrieved from [Link]
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Determination of bisphenol A (BPA) by gas chromatography–mass spectrometry and 1H NMR spectroscopy during curing of epoxy–amine resins | Request PDF. ResearchGate. Retrieved from [Link]
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The many faces of the adamantyl group in drug design. PubMed. Retrieved from [Link]
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Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. Retrieved from [Link]
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1H and 13C NMR Spectral Assignments of Novel Adamantyl and Di-Adamantyl Derivatives of 1,2-dihydroxynaphthalenes, 1,8-dihydroxynaphthalenes, 2,3-dihydroxynaphthalenes, 2,6-dihydroxynaphthalenes and 2,7-dihydroxynaphthalenes. PubMed. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Introduction: Unveiling the Physicochemical Profile of a Unique Adamantane-Containing Bisphenol
In the landscape of drug discovery and materials science, the adamantane moiety is a recurring motif, prized for its rigid, lipophilic, and three-dimensional structure. When incorporated into molecular scaffolds, it can significantly influence physicochemical properties such as lipophilicity, metabolic stability, and, critically, solubility. This guide focuses on a compound of emerging interest: 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol. This molecule combines the structural rigidity of the adamantyl group with the hydrogen-bonding capabilities of two phenol moieties.
Understanding the solubility of this compound in various organic solvents is paramount for a range of applications, from designing synthetic routes and purification strategies to formulating it for biological assays or material fabrication. This document provides a comprehensive overview of the predicted solubility characteristics of this compound, the underlying chemical principles, and detailed, field-proven methodologies for its empirical determination. While direct, published solubility data for this specific molecule is scarce, we can draw authoritative insights from structurally related compounds and first principles of physical organic chemistry.
Predicted Solubility Profile: An Expert Analysis
The molecular architecture of this compound—featuring a bulky, nonpolar adamantyl core and two polar phenol groups—suggests a nuanced solubility profile. The principle of "like dissolves like" is our primary guide here[1].
The large adamantyl group imparts significant hydrophobic character, which would favor solubility in nonpolar and moderately polar organic solvents. Conversely, the two hydroxyl (-OH) groups on the phenol rings are capable of acting as both hydrogen bond donors and acceptors, a characteristic that promotes solubility in polar, protic solvents[2]. The interplay between these opposing features dictates the compound's solubility in any given solvent.
Based on the analysis of a structurally similar compound, 4-(1-adamantyl)phenol , which is reported to be slightly soluble in chloroform and DMSO, and very slightly soluble in methanol (especially with heating), we can extrapolate a likely solubility profile for our target molecule[3]. The addition of a second hydroxyphenyl group is expected to increase polarity and hydrogen bonding potential compared to 4-(1-adamantyl)phenol.
Table 1: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents can accept hydrogen bonds from the phenolic protons and have a high polarity to solvate the molecule as a whole. DMSO is a common solvent for challenging-to-dissolve compounds in biological screening. |
| Polar Protic | Methanol, Ethanol | Moderate to High | These alcohols can both donate and accept hydrogen bonds, interacting favorably with the phenol groups. However, the large hydrophobic adamantyl group may limit very high solubility compared to smaller phenols. Heating is likely to significantly increase solubility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. While they cannot hydrogen bond effectively, their ability to solvate large organic molecules makes them good candidates. Chloroform's slight acidity may offer a weak interaction with the phenolic oxygens. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Moderate | THF, being more polar than diethyl ether, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor. The overall nonpolar character of ethers might limit high solubility. |
| Nonpolar Aromatic | Toluene, Benzene | Low | The solubility in these solvents would be primarily driven by van der Waals interactions with the adamantyl and phenyl groups. The polar phenol groups would disfavor solubility. |
| Nonpolar Aliphatic | Hexanes, Heptane | Very Low / Insoluble | The high polarity mismatch between the phenol groups and the nonpolar solvent will likely lead to very poor solubility. |
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is not a static property but is influenced by several key factors:
-
Molecular Structure and Polarity : As discussed, the molecule possesses both a large, nonpolar adamantyl core and two polar phenol groups. The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. A good solvent will have a polarity that is "just right" to interact favorably with both the hydrophobic and hydrophilic parts of the molecule.
-
Hydrogen Bonding : The two hydroxyl groups are the primary sites for hydrogen bonding. Solvents that can effectively participate in hydrogen bonding (e.g., alcohols, DMSO) are more likely to dissolve the compound[2].
-
Temperature : The dissolution of a solid in a liquid is typically an endothermic process. Therefore, according to Le Chatelier's principle, increasing the temperature will generally increase the solubility. This is a common and effective strategy for dissolving organic solids and for recrystallization.
-
Crystalline Structure (Polymorphism) : The solid-state packing of the molecule in its crystal lattice can significantly impact solubility. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. The energy required to break the crystal lattice must be overcome by the energy of solvation.
Experimental Determination of Solubility: A Step-by-Step Protocol
To move from prediction to empirical data, a systematic experimental approach is necessary. The following protocol describes a robust method for determining the solubility of this compound.
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Detailed Protocol: The Shake-Flask Method
This method is considered the gold standard for solubility determination due to its reliability and simplicity.
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade or equivalent)
-
Analytical balance
-
Scintillation vials or other sealable glass containers
-
Orbital shaker or vortex mixer
-
Temperature-controlled environment (e.g., incubator or water bath)
-
Centrifuge
-
Calibrated micropipettes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a pre-weighed glass vial. The excess is critical to ensure that a saturated solution is formed. b. Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Repeat for each solvent to be tested.
-
Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility). b. Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. The system is at equilibrium when the concentration of the dissolved solute remains constant over time. c. After the agitation period, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.
-
Sample Analysis (using HPLC): a. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid. b. Carefully withdraw a known aliquot (e.g., 100 µL) of the clear supernatant. Be cautious not to disturb the solid pellet. c. Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) in a volumetric flask to a concentration that falls within the linear range of a pre-established calibration curve. d. Prepare a calibration curve by dissolving known masses of the compound to create a series of standard solutions of known concentrations. e. Analyze the diluted sample and the standards by HPLC. f. Use the peak area from the chromatogram of the sample to determine its concentration from the calibration curve.
-
Calculation: a. Calculate the concentration of the saturated solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
Trustworthiness and Self-Validation:
-
The continued presence of excess solid at the end of the equilibration period is a visual confirmation that the solution is indeed saturated.
-
To ensure equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 36h, and 48h). If the calculated solubility is consistent across the later time points, it indicates that equilibrium has been achieved.
-
Running replicates (at least n=3) for each solvent is essential to ensure the reproducibility of the results and to calculate standard deviations.
Conclusion
While specific experimental data for the solubility of this compound in organic solvents is not yet widely published, a robust understanding of its physicochemical properties can be derived from its molecular structure and comparison with related compounds. The presence of both a large hydrophobic adamantyl group and two polar phenol moieties suggests a complex solubility profile, with a preference for polar aprotic and polar protic solvents. For researchers and drug development professionals, the provided experimental protocol offers a reliable and systematic approach to empirically determine the solubility of this and other novel compounds, a critical step in advancing their scientific and commercial potential.
References
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ResearchGate. Physicochemical properties and structure of the studied bisphenols. [Link]
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MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
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Matrix Fine Chemicals. 4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL | CAS 80-05-7. [Link]
-
Wikipedia. Phenol. [Link]
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An In-depth Technical Guide to the Discovery and Origin of Adamantane-Based Bisphenols
Foreword: The Quest for Molecular Rigidity and Enhanced Performance
In the landscape of materials science and medicinal chemistry, the pursuit of molecules with unique structural attributes that confer superior properties is a perpetual endeavor. The story of adamantane-based bisphenols is a compelling chapter in this narrative, born from the intersection of curiosity-driven organic synthesis and the practical need for high-performance polymers and novel therapeutic agents. This guide delves into the discovery and origin of these remarkable compounds, offering a technical exploration for researchers, scientists, and drug development professionals. We will journey from the foundational synthesis of the adamantane cage to the innovative incorporation of this rigid, diamondoid structure into bisphenol architectures, creating a new class of molecules with exceptional thermal stability and intriguing biological potential.
The Genesis of a Diamondoid: The Discovery and Synthesis of Adamantane
The journey to adamantane-based bisphenols begins with the story of adamantane itself. First isolated from petroleum in 1933, adamantane is a tricyclic alkane with a unique, highly symmetrical, and strain-free cage-like structure resembling a diamond fragment, which led to its name.[1] However, its scarcity in natural sources limited its study. A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a practical method for synthesizing adamantane from the readily available dicyclopentadiene.[2] This development opened the door for extensive research into adamantane and its derivatives, setting the stage for their application in various scientific fields.[3]
The unique properties of the adamantane core—its rigidity, thermal stability, and lipophilicity—quickly captured the attention of chemists.[1] In medicinal chemistry, the incorporation of an adamantane moiety into drug molecules was found to enhance their lipophilicity and metabolic stability, leading to the development of successful drugs like amantadine (antiviral) and memantine (for Alzheimer's disease).[3][4] In materials science, the rigid adamantane cage was recognized as a valuable building block for creating polymers with high glass transition temperatures (Tg) and enhanced thermal stability.[5]
The Birth of Adamantane-Based Bisphenols: A Pivotal Innovation
The mid-20th century saw the rise of high-performance polymers, with bisphenol A (BPA) being a key monomer for producing polycarbonate and epoxy resins. While these polymers possessed many desirable properties, there was a growing interest in developing materials with even greater thermal and mechanical stability. This quest led researchers to explore the incorporation of the rigid adamantane structure into a bisphenol framework.
The seminal work in this area was conducted by Robert E. Moore at the Sun Oil Company . In a patent filed on February 26, 1969 , and granted as U.S. Patent 3,594,427 , Moore described the synthesis of novel adamantane bisphenols. The primary motivation behind this invention was to create monomers for producing polyesters and polycarbonates with "unusually high thermal stability."
The core of Moore's invention was the reaction of a 1,3-dihalo-adamantane with phenol. This reaction, a Friedel-Crafts alkylation , attaches two phenol groups to the adamantane cage at the bridgehead positions, resulting in a highly rigid and symmetrical bisphenol molecule.
The Core Synthesis: Friedel-Crafts Alkylation
The most prevalent method for synthesizing adamantane-based bisphenols, as pioneered by Moore, is the Friedel-Crafts alkylation of phenol with a 1,3-disubstituted adamantane. This electrophilic aromatic substitution reaction is versatile, allowing for the use of different adamantane precursors.
Reaction Mechanism
The Friedel-Crafts alkylation proceeds through the formation of a carbocation intermediate. In the case of adamantane-based bisphenols, the adamantane precursor, typically 1,3-dibromoadamantane or 1,3-adamantanediol, reacts with a Lewis or Brønsted acid catalyst to generate a tertiary adamantyl carbocation at one of the bridgehead positions. This carbocation is relatively stable due to the three-dimensional structure of the adamantane cage. The electron-rich phenol then acts as a nucleophile, attacking the carbocation, preferentially at the para position to the hydroxyl group due to steric hindrance and electronic effects. This process is repeated at the other bridgehead position to yield the 1,3-bis(4-hydroxyphenyl)adamantane.
Caption: Friedel-Crafts alkylation mechanism for adamantane bisphenol synthesis.
Experimental Protocols
The synthesis of 1,3-bis(4-hydroxyphenyl)adamantane can be achieved using either 1,3-dibromoadamantane or 1,3-adamantanediol as the starting material.
Protocol 1: Synthesis from 1,3-Dibromoadamantane
This protocol is adapted from the principles outlined in U.S. Patent 3,594,427.
Materials:
-
1,3-Dibromoadamantane
-
Phenol
-
Anhydrous Aluminum Chloride (AlCl₃) (catalyst)
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add an excess of phenol and toluene.
-
Catalyst Addition: Under a nitrogen atmosphere, slowly add anhydrous aluminum chloride to the stirred mixture.
-
Reactant Addition: Dissolve 1,3-dibromoadamantane in toluene and add it dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and slowly pour it into a stirred mixture of crushed ice and concentrated HCl.
-
Extraction: Separate the organic layer and wash it with a dilute NaOH solution to remove unreacted phenol, followed by washing with deionized water until neutral.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as toluene/methanol.
-
Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and melting point analysis.
Protocol 2: Synthesis from 1,3-Adamantanediol
This method offers a halogen-free alternative.
Materials:
-
1,3-Adamantanediol
-
Phenol
-
Strong acid catalyst (e.g., sulfuric acid or a solid acid catalyst like Nafion)
-
Toluene
-
Methanol
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
Procedure:
-
Reaction Setup: In a similar setup as Protocol 1, dissolve 1,3-adamantanediol in an excess of phenol and toluene.
-
Catalyst Addition: Carefully add the acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 6-8 hours, with continuous removal of water formed during the reaction using a Dean-Stark apparatus.
-
Workup and Purification: Follow similar workup and purification steps as in Protocol 1, neutralizing the acid catalyst with a NaHCO₃ solution during the washing step.
-
Characterization: Characterize the final product as described in Protocol 1.
Caption: General experimental workflow for the synthesis of adamantane bisphenols.
Superior Properties and Applications
The incorporation of the adamantane cage into the bisphenol structure imparts a unique set of properties that translate into high-performance materials and potential therapeutic advantages.
In Materials Science: A New Class of High-Performance Polymers
Adamantane-based bisphenols serve as excellent monomers for the synthesis of polymers such as polycarbonates, polysulfones, and epoxy resins. These polymers exhibit significantly enhanced properties compared to their conventional counterparts derived from BPA.[5]
-
Enhanced Thermal Stability: The rigid and bulky adamantane structure restricts the rotational freedom of the polymer chains, leading to a significant increase in the glass transition temperature (Tg). For instance, polycarbonates derived from 1,3-bis(4-hydroxyphenyl)adamantane can exhibit a Tg of up to 235°C, a substantial improvement over the approximately 150°C Tg of BPA polycarbonate.[6][7]
-
Improved Mechanical Properties: The rigid nature of the adamantane unit can also lead to increased tensile strength and modulus in the resulting polymers.[8]
-
Lower Moisture Absorption: The hydrophobic nature of the adamantane core can result in polymers with lower water absorption, which is advantageous for applications in humid environments.[5]
Table 1: Comparative Properties of Adamantane-Based Polymers vs. BPA-Based Polymers
| Property | Adamantane-Based Polycarbonate (Typical Values) | Bisphenol A (BPA) Polycarbonate (Typical Values) |
| Glass Transition Temperature (Tg) | ~235°C | ~150°C[7] |
| Tensile Strength | 77 - 92 MPa (inferred)[8] | 55 - 65 MPa |
| Tensile Modulus | 2.2 - 2.6 GPa | 2.0 - 2.4 GPa |
| Property | Adamantane-Based Polysulfone (Typical Values) | Bisphenol A (BPA) Polysulfone (Typical Values) |
| Glass Transition Temperature (Tg) | 210 - 235°C[9] | ~185°C[10] |
| Tensile Strength | 80 - 95 MPa | 70 - 80 MPa |
In Drug Development: A Scaffold for Novel Therapeutics
While the primary initial application of adamantane-based bisphenols was in materials science, their unique structure has also attracted interest in drug discovery.
-
Potential as Safer Alternatives to BPA: Bisphenol A is a known endocrine disruptor due to its ability to bind to estrogen receptors. The bulky adamantane cage in 1,3-bis(4-hydroxyphenyl)adamantane is hypothesized to sterically hinder binding to the estrogen receptor, potentially reducing or eliminating its estrogenic activity. While more research is needed, this makes adamantane-based bisphenols promising candidates for developing safer plastics and resins for consumer products and medical devices.
-
Scaffold for Drug Design: The rigid adamantane core can serve as a scaffold to orient pharmacophoric groups in a specific three-dimensional arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets. The bisphenolic moieties can also be further functionalized to create a diverse library of compounds for screening. For example, adamantane-based bisphenols have been explored as core structures for developing novel antiestrogens for breast cancer therapy.[11][12] The adamantyl core provides a rigid anchor, while modifications to the phenolic groups and the addition of side chains can be used to fine-tune the biological activity.
Future Outlook: A Diamond in the Rough
The discovery and development of adamantane-based bisphenols represent a significant advancement in both polymer chemistry and medicinal chemistry. The foundational work of Robert E. Moore provided a gateway to a new class of materials with superior thermal properties. The ongoing research into their potential as safer alternatives to BPA and as scaffolds for novel drug discovery highlights the enduring legacy of this innovation. As the demand for high-performance, safer materials and more effective therapeutics continues to grow, the unique diamondoid structure of adamantane-based bisphenols ensures that they will remain a subject of intense scientific and industrial interest for years to come.
References
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Adamantane. (2023). In Wikipedia. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane. Retrieved from a hypothetical BenchChem technical guide.
- BenchChem. (2025). A Comparative Guide to the Mechanical Properties of Polycarbonates: 1,3-Bis(4-hydroxyphenyl)adamantane vs. Bisphenol A. Retrieved from a hypothetical BenchChem technical guide.
- Endo, Y., et al. (2015). Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry, 23(22), 7116-7122.
- Fort, R. C., & Schleyer, P. von R. (1964). Adamantane: consequences of the diamondoid structure. Chemical Reviews, 64(3), 277–300.
- Kuca, K., et al. (2016). Adamantane - A Lead Structure for Drugs in Clinical Practice. Current Medicinal Chemistry, 23(25), 2838-2857.
- Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature Reviews Drug Discovery, 5(2), 160-170.
- Moore, R. E. (1971). U.S. Patent No. 3,594,427. Washington, DC: U.S.
- BenchChem. (2025). Enhancing Polymer Performance with 1,3-Bis(4-hydroxyphenyl)adamantane. Retrieved from a hypothetical BenchChem technical guide.
- Schleyer, P. von R. (1957). A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292.
- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The lipophilic bullet hits the targets: medicinal chemistry of adamantane derivatives. Chemical reviews, 113(5), 3516–3604.
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- Oreate AI. (2026). Performance Comparison and Difference Analysis of Polysulfone Engineering Plastics (PSU, PPSU, PES/PESU).
- Carlson, K. E., et al. (2017). Adamantyl Antiestrogens with Novel Side Chains Reveal a Spectrum of Activities in Suppressing Estrogen Receptor (ER)-Mediated Activities in Breast Cancer Cells. Journal of medicinal chemistry, 60(15), 6646–6665.
- Telenar, T., et al. (2025). The effect of Bisphenol A vs Bisphenol F on the performance of polysulfone membranes. RSC Applied Polymers.
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Wikipedia. (2024). Polycarbonate. Retrieved from [Link]
- Chen, Y., et al. (2021). BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. Green Chemistry, 23(15), 5556-5566.
- Hor, A. M., & Sundararajan, P. R. (2004). Glass Transition Temperatures (°C) of the Various Composites after Annealing for Different Times. The Journal of Physical Chemistry B, 108(1), 117-126.
- Matsushima, A., et al. (2007). Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. Environmental Health Perspectives, 115(10), 1451-1456.
- Kitamura, S., et al. (2005). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation. Analytical and bioanalytical chemistry, 383(4), 654–661.
- Rosenmai, A. K., et al. (2014). Are structural analogues to bisphenol A safe alternatives?. Toxicological sciences, 139(1), 35–47.
- Lee, S., et al. (2019). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences, 170(2), 487-498.
- Yang, C., et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. The Journal of Steroid Biochemistry and Molecular Biology, 209, 105847.
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An In-depth Technical Guide to the Theoretical Properties of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
This guide provides a comprehensive theoretical exploration of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol, a unique molecule combining a rigid adamantane core with two phenolic moieties. For researchers, scientists, and drug development professionals, this document outlines the predicted chemical and biological properties of this compound, proposes a synthetic pathway, and details experimental protocols for its characterization and evaluation.
Introduction: A Molecule of Interest
The adamantane cage is a well-established pharmacophore known for its ability to impart favorable properties to bioactive molecules, including increased lipophilicity, metabolic stability, and a rigid three-dimensional structure.[1][2][3] Phenolic compounds, on the other hand, are widely recognized for their antioxidant and various other biological activities, largely attributed to the reactivity of the hydroxyl group attached to the aromatic ring.[4] The novel compound, this compound, represents an intriguing fusion of these two structural motifs. Its unique architecture suggests potential applications in materials science, as a monomer for high-performance polymers, and in pharmacology, as a potential therapeutic agent.[5]
This guide will delve into the theoretical underpinnings of this molecule, providing a foundational framework for its future synthesis and investigation.
Part 1: Theoretical Chemical Properties
Proposed Synthesis
A plausible synthetic route for this compound involves the acid-catalyzed reaction of 2-adamantanone with an excess of phenol. This reaction is analogous to the synthesis of Bisphenol A from acetone and phenol.[6] The adamantyl ketone would serve as the electrophile, which, upon protonation, would be attacked by two equivalents of phenol at the para position to the hydroxyl group.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound.
Predicted Physicochemical Properties
Based on the properties of related adamantyl and phenolic compounds, we can estimate the physicochemical properties of the target molecule. These predictions are crucial for designing purification strategies and for understanding its potential pharmacokinetic behavior.
| Property | Predicted Value | Rationale |
| Molecular Formula | C22H24O2 | Based on the chemical structure. |
| Molecular Weight | 320.43 g/mol | Calculated from the molecular formula. |
| logP | ~ 5-6 | The bulky, lipophilic adamantane core is expected to significantly increase the octanol-water partition coefficient compared to simpler phenols.[1] |
| Aqueous Solubility | Low | High lipophilicity suggests poor solubility in water. The phenolic hydroxyl groups may provide some slight solubility, especially at higher pH.[7] |
| pKa | ~ 10-11 | The pKa of the phenolic hydroxyl groups is expected to be similar to that of other alkyl-substituted phenols.[7] |
| Hydrogen Bond Donors | 2 | From the two hydroxyl groups. |
| Hydrogen Bond Acceptors | 2 | From the oxygen atoms of the two hydroxyl groups. |
Predicted Spectroscopic Data
The structural features of this compound suggest characteristic spectroscopic signatures.
-
1H NMR:
-
Aromatic protons would appear as doublets in the range of δ 6.7-7.2 ppm.
-
The adamantyl protons would exhibit complex multiplets in the aliphatic region, likely between δ 1.5-2.5 ppm.
-
A singlet for the hydroxyl protons would be observed, with its chemical shift dependent on the solvent and concentration.
-
-
13C NMR:
-
Aromatic carbons would resonate in the δ 115-160 ppm region, with the carbon bearing the hydroxyl group being the most downfield.
-
The quaternary adamantyl carbon attached to the phenyl rings would be a key signal.
-
The remaining adamantyl carbons would appear in the δ 25-45 ppm range.
-
-
IR Spectroscopy:
-
A broad O-H stretching band around 3200-3600 cm-1.
-
C-H stretching vibrations for the aromatic and aliphatic protons just above and below 3000 cm-1, respectively.
-
Aromatic C=C stretching bands in the 1500-1600 cm-1 region.
-
A C-O stretching vibration around 1200-1250 cm-1.
-
-
Mass Spectrometry:
-
The molecular ion peak (M+) would be expected at m/z 320.43.
-
Fragmentation would likely involve cleavage of the adamantyl-phenyl bond and fragmentation of the adamantane cage.
-
Part 2: Theoretical Biological and Pharmacological Properties
Hypothesized Mechanisms of Action
The combination of the adamantane and phenolic moieties suggests several potential biological activities.
-
Antioxidant Activity: The phenolic hydroxyl groups are expected to act as hydrogen donors, enabling the molecule to scavenge free radicals.[4] The bulky adamantane group may influence the accessibility of the hydroxyl groups to radicals and could impact the stability of the resulting phenoxy radical.
-
Neuroprotective Effects: Many adamantane derivatives exhibit activity in the central nervous system.[2] For instance, memantine, an adamantane derivative, is an NMDA receptor antagonist.[8] It is plausible that this compound could modulate neuronal receptors or ion channels.
-
Antiviral Activity: Amantadine and rimantadine are adamantane-based antiviral drugs that target the M2 proton channel of the influenza A virus.[1][3] The lipophilic nature of the adamantane core in the target molecule could facilitate its interaction with viral membranes or proteins.
-
Anticancer Potential: Certain phenolic compounds and adamantane derivatives have demonstrated cytotoxic effects against cancer cells.[9][10] The mechanism could involve the induction of oxidative stress or interference with key signaling pathways.
Potential Signaling Pathway Interactions
Caption: Hypothesized signaling pathways for the target molecule.
Part 3: Proposed Experimental Workflows
Synthesis and Purification Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-adamantanone (1 equivalent) and phenol (10 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (0.5 equivalents) to the reaction mixture while stirring.
-
Reaction: Heat the mixture to 80-100 °C and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.
-
Purification: Filter the crude product and wash thoroughly with water to remove excess phenol and acid. The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient, followed by recrystallization.
Physicochemical Characterization
Caption: Workflow for physicochemical characterization.
In Vitro Biological Assays
-
Antioxidant Activity:
-
Cytotoxicity and Anticancer Activity:
-
MTT Assay: To determine the compound's effect on the viability of various cancer cell lines.
-
Apoptosis Assays: Using techniques like Annexin V/Propidium Iodide staining and flow cytometry to investigate if the compound induces programmed cell death.
-
-
Neuroprotective Activity:
-
Neuronal Cell Culture: Expose primary neuronal cultures or neuronal cell lines to excitotoxins like glutamate or NMDA in the presence and absence of the test compound.
-
Cell Viability Assays: Assess neuronal survival using assays like the LDH release assay or Calcein AM/Ethidium Homodimer-1 staining.
-
-
Antiviral Assays:
-
Plaque Reduction Assay: To determine the compound's ability to inhibit viral replication in a cell culture model.
-
Viral Protein Inhibition Assays: If a specific viral target is hypothesized, in vitro assays using the purified protein can be employed.
-
Conclusion
This compound presents a compelling target for chemical synthesis and biological evaluation. Its theoretical properties, derived from the well-understood chemistry of its adamantane and phenolic components, suggest a molecule with significant potential in both materials science and pharmacology. The experimental workflows outlined in this guide provide a clear path for the synthesis, characterization, and biological screening of this novel compound, paving the way for the discovery of new applications.
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Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH. (n.d.). Retrieved from [Link]
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Chemical determination of phenolic compounds - PROMETHEUS – Protocols. (n.d.). Retrieved from [Link]
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Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Screening and Characterization of Phenolic Compounds and Their Antioxidant Capacity in Different Fruit Peels - PMC - NIH. (2020, September 1). Retrieved from [Link]
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A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes - JoVE. (2021, April 20). Retrieved from [Link]
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Experimental protocol a, Microscopic picture of powder sample of... - ResearchGate. (n.d.). Retrieved from [Link]
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2,2-Bis(3-amino-4-hydroxyphenyl)adamantane | C22H26N2O2 | CID 23093609 - PubChem. (n.d.). Retrieved from [Link]
-
4-(1-Adamantyl)phenol | C16H20O | CID 269933 - PubChem - NIH. (n.d.). Retrieved from [Link]
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(PDF) Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers - ResearchGate. (2025, August 6). Retrieved from [Link]
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Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists - PubMed. (2017, January 15). Retrieved from [Link]
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Early Transition Metal 2-Adamantyls and Mixed- Heteroadamantane Polar Crystals: Synthesis and Characterization. (n.d.). Retrieved from [Link]
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4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL | CAS 80-05-7 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
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Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]
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Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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4-[2-(4-Hydroxyphenyl)-4-methylpentan-2-yl]phenol | Porphynet. (n.d.). Retrieved from [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. (n.d.). Retrieved from [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (2024, April 26). Retrieved from [Link]
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Phenol, 2-[(4-hydroxyphenyl)methyl]- - the NIST WebBook. (n.d.). Retrieved from [Link]
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(4-hydroxyphenyl)(phenyl)methanone - 1137-42-4, C13H10O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (2025, May 20). Retrieved from [Link]
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(1S,2S)-1-(4-hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol: a potent new neuroprotectant which blocks N-methyl-D-aspartate responses - PubMed. (n.d.). Retrieved from [Link]
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2,4-Bis(2-adamantyl)phenol | C26H34O | CID 155045938 - PubChem. (n.d.). Retrieved from [Link]
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Antioxidant and cyclooxygenase-2-inhibiting activity of 4,4'-biphenol, 2,2' - PubMed. (n.d.). Retrieved from [Link]
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Spectroscopic properties of 4-halo-2-(4-chlorophenyliminomethyl)phenol and 4-halo-2-(4-bromophenyliminomethyl)phenol | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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4-Hydroxybiphenyl | C12H10O | CID 7103 - PubChem. (n.d.). Retrieved from [Link]
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An In-depth Technical Guide to the Electrophilic Substitution on Adamantane with Phenol: Synthesis, Mechanisms, and Applications in Drug Discovery
Introduction
Adamantane, a tricyclic hydrocarbon with a unique, rigid, and highly symmetrical diamondoid structure, has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its distinct lipophilic and steric properties can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[2][3] The incorporation of the adamantyl moiety into aromatic systems, particularly phenols, through electrophilic substitution has garnered considerable attention. This reaction, a variation of the classical Friedel-Crafts alkylation, provides a direct route to a diverse range of adamantylated phenols, which are key intermediates in the synthesis of pharmaceuticals and advanced materials.[4]
This technical guide provides a comprehensive overview of the electrophilic substitution of adamantane on phenols, intended for researchers, scientists, and drug development professionals. We will delve into the reaction mechanisms, explore a variety of catalytic systems and experimental protocols, analyze the factors governing regioselectivity, and highlight the applications of the resulting adamantylphenols in drug discovery.
Reaction Mechanism: The Friedel-Crafts Adamantylation of Phenols
The adamantylation of phenols is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation involves the generation of a highly stable adamantyl carbocation, which then acts as the electrophile, attacking the electron-rich phenol ring.
Generation and Stability of the Adamantyl Cation
The 1-adamantyl cation is a tertiary carbocation and exhibits notable stability. This stability is attributed to the rigid, strain-free cage structure of adamantane and the C-C hyperconjugation.[5] It can be generated from various precursors, most commonly 1-adamantanol or 1-haloadamantanes (e.g., 1-bromoadamantane), in the presence of a strong acid catalyst.
-
From 1-Adamantanol: In the presence of a Brønsted acid (e.g., sulfuric acid) or a Lewis acid, the hydroxyl group of 1-adamantanol is protonated, forming a good leaving group (water). Subsequent loss of water generates the 1-adamantyl cation.
-
From 1-Haloadamantanes: A Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to the halogen atom of the 1-haloadamantane, polarizing the C-X bond and facilitating its cleavage to form the 1-adamantyl cation and a complexed halide anion.[6]
Electrophilic Attack and Aromatization
The hydroxyl group of phenol is a powerful activating group, increasing the electron density of the aromatic ring and directing the incoming electrophile to the ortho and para positions.[7] The adamantyl cation then attacks the π-system of the phenol ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The final step involves the deprotonation of the sigma complex, which restores the aromaticity of the ring and yields the adamantylated phenol product.
Controlling the Reaction: Catalysts and Conditions
The choice of catalyst and reaction conditions is paramount in achieving high yields and desired regioselectivity in the adamantylation of phenols. A range of catalysts, from traditional Lewis and Brønsted acids to modern solid acid catalysts, have been employed.
| Catalyst System | Adamantyl Source | Solvent | Temp. (°C) | Time (h) | Phenol Substrate | Yield (%) | o:p Ratio | Reference |
| Brønsted Acids | ||||||||
| H₂SO₄ | 1-Adamantanol | Toluene | Ambient | 24 | Toluene | - | 9:1 (m:p) | [8] |
| Lewis Acids | ||||||||
| AlCl₃ | 1-Bromoadamantane | Benzene | - | - | Benzene | - | - | [8] |
| Cu(MeCN)₄PF₆ | 1-Bromoadamantane | Chlorobenzene | - | - | Phenol | High | - | [9] |
| Solid Acids | ||||||||
| Amberlite 200 (H⁺) | 1-Adamantanol | Acetic Acid | 100 | 2 | 4-Bromophenol | 98 | >99:1 | [4] |
| Amberlite 200 (H⁺) | 1-Adamantanol | Acetic Acid | 90 | 4 | 4-Methylphenol | 96 | >99:1 | [4] |
| Amberlite IR120 (H⁺) | 1-Adamantanol | Acetic Acid | 100 | 8 | 4-Bromophenol | 85 | >99:1 | [4] |
Note: "-" indicates that specific quantitative data was not provided in the cited source. The regioselectivity for toluene is for the m- and p-isomers of the resulting adamantyl toluene. For substituted phenols, the ratio refers to substitution at the positions ortho and para to the hydroxyl group.
Regioselectivity in Adamantylation of Substituted Phenols
The regiochemical outcome of the adamantylation of substituted phenols is governed by a combination of electronic and steric factors.
-
Electronic Effects: The hydroxyl group is a strong ortho, para-director. Electron-donating groups on the phenol ring further activate these positions, while electron-withdrawing groups deactivate them.
-
Steric Hindrance: The adamantyl group is exceptionally bulky. This steric hindrance often favors substitution at the less sterically hindered para-position over the ortho-position, especially when the ortho-positions are already substituted. However, under certain conditions, particularly with chelating Lewis acids or when the para position is blocked, ortho-adamantylation can be achieved with high selectivity.[10] For instance, in the adamantylation of 4-substituted phenols, the reaction proceeds exclusively at the ortho-position.[4]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of adamantylated phenols using both a recyclable solid acid catalyst and a traditional Brønsted acid.
Protocol 1: Synthesis of 2-(1-Adamantyl)-4-bromophenol using a Recyclable Solid Acid Catalyst[4]
This protocol describes a clean and efficient synthesis using a recyclable ion-exchange resin, minimizing waste generation.
Materials:
-
1-Adamantanol
-
4-Bromophenol
-
Amberlite 200 (H⁺ form, dry)
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Petroleum ether/Dichloromethane for recrystallization
Procedure:
-
To a suspension of dry Amberlite 200 resin (5.0 g) in acetic acid (15 mL), add 1-adamantanol (2.43 g, 16 mmol) and 4-bromophenol (2.60 g, 15 mmol).
-
Heat the mixture to 100 °C (bath temperature) and stir for 2 hours.
-
Cool the reaction mixture to approximately 60 °C.
-
Add a solution of acetic anhydride (1.61 g, 16 mmol) in acetic acid (5 mL) to the reaction mixture and stir for 30 minutes. This step converts the water byproduct to acetic acid.
-
Filter the mixture to separate the resin catalyst. The catalyst can be washed with acetic acid and reused directly.
-
Combine the filtrate and washings, and recover the acetic acid by distillation.
-
Purify the crude residue by recrystallization from petroleum ether/CH₂Cl₂ to afford 2-(1-adamantyl)-4-bromophenol as colorless crystals.
Protocol 2: General Procedure for Adamantylation of Phenols using Sulfuric Acid[8]
This protocol outlines a general method using a strong Brønsted acid as the catalyst.
Materials:
-
1-Adamantanol
-
Phenol (or substituted phenol)
-
Concentrated Sulfuric Acid (98%)
-
Organic solvent (e.g., dichloromethane or diethyl ether)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-adamantanol (1.0 eq) in an excess of the phenol (which can also act as the solvent) or in a suitable inert solvent.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (catalytic to stoichiometric amounts can be used) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours or until TLC analysis indicates completion.
-
Carefully pour the reaction mixture into ice water to quench the reaction.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Applications in Drug Discovery and Development
The adamantyl moiety is often referred to as a "lipophilic bullet" in drug design.[11] Its incorporation into phenol-containing molecules can lead to compounds with enhanced biological activity and improved pharmacokinetic properties.
-
Adapalene: A prominent example is Adapalene, a third-generation synthetic retinoid used in the treatment of acne. A key intermediate in its synthesis is 2-(1-adamantyl)-4-bromophenol.[4] The adamantyl group in adapalene contributes to its lipophilicity, which aids in its penetration into the skin, and also provides steric bulk that influences its receptor binding selectivity.
-
Anticancer Agents: Adamantylphenol derivatives have been investigated for their potential as anticancer agents. For instance, certain adamantyl nitroxide derivatives have shown potent anti-hepatoma activity by inducing apoptosis through the mitochondrial pathway.[11]
-
Antiviral Activity: The adamantane cage is a key pharmacophore in several antiviral drugs. Adamantylated phenols are explored for the development of new antiviral agents.[12]
The structure-activity relationship (SAR) of adamantylphenols often reveals that the position of the adamantyl group and the nature of other substituents on the phenol ring are critical for biological activity. The phenolic hydroxyl group itself is often crucial for receptor binding through hydrogen bonding.[13]
Characterization of Adamantylated Phenols
The structure of adamantylated phenols is typically confirmed using a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum of an adamantylated phenol will show characteristic signals for the adamantyl protons, typically in the range of 1.7-2.1 ppm. The aromatic protons will appear in the downfield region (6.5-7.5 ppm), and their splitting pattern will depend on the substitution pattern. The phenolic hydroxyl proton usually appears as a broad singlet.[14]
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show the characteristic signals for the adamantane cage carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad O-H stretching band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group and C-H stretching bands for the aromatic and aliphatic protons.[14]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the adamantylated phenol, as well as characteristic fragmentation patterns.
Conclusion
The electrophilic substitution of adamantane onto phenols is a robust and versatile method for the synthesis of a wide array of valuable compounds. A thorough understanding of the reaction mechanism, the influence of catalysts and reaction conditions, and the factors governing regioselectivity is crucial for the efficient and selective synthesis of desired adamantylphenol isomers. The unique properties conferred by the adamantyl moiety continue to make these compounds highly attractive targets for applications in drug discovery, materials science, and beyond. The development of greener synthetic methodologies, such as the use of recyclable solid acid catalysts, further enhances the appeal of this important transformation.
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A Stable 2‐Adamantyl Cation in the Gas Phase. (n.d.). Sílice (CSIC). Retrieved January 22, 2026, from [Link]
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Electrophilic Substitution of phenol | Naming reaction with mechanism | BSc 2nd Year. (2021, November 18). YouTube. Retrieved January 22, 2026, from [Link]
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Wouters, J., & Pochet, L. (2011). The many faces of the adamantyl group in drug design. Expert Opinion on Drug Discovery, 6(9), 855-866. [Link]
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Štimac, A., Štambuk, T., Mlinarić-Majerski, K., & Piantanida, I. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1017-1028. [Link]
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Schleyer, P. v. R., Olah, G. A., & Prakash, G. K. S. (2004). Density functional theory study of adamantanediyl dications C10H142+ and protio-adamantyl dications C10H162+. Proceedings of the National Academy of Sciences, 101(30), 10853-10857. [Link]
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Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2023). RSC Publishing. [Link]
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Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
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Understanding the regioselectivity and reactivity of Friedel–Crafts benzoylation using Parr functions. (n.d.). HAL Open Science. Retrieved January 22, 2026, from [Link]
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Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons. (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Synthesis and antiviral activity of new adamantane derivatives. (2011). ResearchGate. [Link]
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Practical and Scalable Synthesis of 1,3-Adamantanediol. (2022). ACS Publications. [Link]
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3 Factors That Stabilize Carbocations. (2011, March 11). Master Organic Chemistry. [Link]
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Synthesis of a novel adamantyl nitroxide derivative with potent anti-hepatoma activity in vitro and in vivo. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]
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Rationalizing the regioselectivity of substituted phenols from the FERMO concept: stereoelectronic effects on protonation and functionalization. (2020). ResearchGate. [Link]
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Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. (2019). PubMed. [Link]
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Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles. (2023). ChemRxiv. [Link]
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Adamantane in Drug Delivery Systems and Surface Recognition. (2017). National Institutes of Health (NIH). [Link]
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A regioselective one-pot aza-Friedel–Crafts reaction for primary, secondary and tertiary anilines using a heterogeneous catalyst. (2017). RSC Publishing. [Link]
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NMR and IR Spectroscopy of Phenols. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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Synthesis and biological activity of adamantane derivatives. III. Antiviral activity of l-(4'-aminophenyl)adamantane derivatives. (1976). Pharmaceutical Chemistry Journal, 10(5), 609-611. [Link]
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Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. (2014). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2023). RSC Publishing. [Link]
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An In-Depth Technical Guide to the Friedel-Crafts Alkylation of Phenol with Adamantanone: Synthesis of Adamantylated Phenols for Advanced Drug Discovery
Introduction: The Strategic Importance of the Adamantyl Moiety in Medicinal Chemistry
In the landscape of modern drug discovery, the adamantyl group stands out as a uniquely valuable pharmacophore.[1][2] This rigid, lipophilic, three-dimensional cage-like hydrocarbon structure, when incorporated into a drug candidate, can significantly enhance its therapeutic profile.[3][4] The steric bulk of the adamantyl group can improve metabolic stability by impeding the access of hydrolytic enzymes, thereby increasing the drug's plasma half-life.[3] Furthermore, its high lipophilicity can be strategically employed to modulate the solubility and membrane permeability of a molecule, facilitating its passage across biological barriers like the blood-brain barrier.[2]
Adamantylated phenols, in particular, have emerged as crucial intermediates in the synthesis of a wide range of biologically active compounds, from antiviral agents to modulators of nuclear receptors.[5][6] The Friedel-Crafts alkylation of phenols with a suitable adamantyl precursor is a cornerstone reaction for accessing these valuable structures. This guide provides an in-depth technical exploration of the Friedel-Crafts alkylation of phenol using adamantanone as the electrophilic precursor, a versatile and readily available starting material.[7] We will delve into the mechanistic intricacies, provide a detailed experimental protocol, and offer practical insights for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic transformation.
Reaction Mechanism: Unraveling the Path to Adamantylated Phenols
The Friedel-Crafts alkylation of phenol with adamantanone is a classic example of an electrophilic aromatic substitution reaction. The overall transformation involves the attachment of the adamantyl group to the electron-rich phenol ring, typically at the ortho or para position, through the action of a strong acid catalyst.
The reaction proceeds through several key steps:
-
Generation of the Electrophile: The reaction is initiated by the protonation of the carbonyl oxygen of adamantanone by a strong Brønsted acid catalyst, such as concentrated sulfuric acid. This protonation makes the carbonyl carbon more electrophilic.
-
Formation of the Adamantyl Cation: The protonated adamantanone undergoes dehydration (loss of a water molecule) to generate a highly stable tertiary carbocation, the adamantyl cation. The stability of this carbocation is a key driving force for the reaction.
-
Electrophilic Attack: The electron-rich phenol ring, activated by the hydroxyl group, acts as a nucleophile and attacks the electrophilic adamantyl cation. This attack forms a new carbon-carbon bond and generates a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (such as the conjugate base of the acid catalyst or another molecule of phenol) abstracts a proton from the carbon atom bearing the newly attached adamantyl group, restoring the aromaticity of the phenol ring and yielding the final adamantylated phenol product.
Caption: Mechanism of Friedel-Crafts Alkylation of Phenol with Adamantanone.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a robust method for the synthesis of adamantylated phenols using adamantanone. The procedure is designed to be self-validating, with clear checkpoints and explanations for each step.
Materials:
-
Phenol
-
Adamantanone
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for Column Chromatography
-
Hexane
-
Ethyl Acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Reflux condenser (optional, for higher temperatures)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenol (1.0 equivalent) in dichloromethane. Use a sufficient amount of solvent to ensure complete dissolution.
-
Addition of Adamantanone: To the stirred solution of phenol, add adamantanone (1.0-1.2 equivalents). Stir the mixture at room temperature until the adamantanone is fully dissolved.
-
Catalyst Addition (Caution: Exothermic): Cool the reaction mixture in an ice bath to 0-5 °C. Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equivalents) dropwise via a dropping funnel. The addition should be controlled to maintain the internal temperature below 10 °C. The strong Brønsted acid is essential for the protonation of the adamantanone carbonyl and subsequent formation of the adamantyl cation.[8]
-
Reaction Progression: After the complete addition of the acid, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials and the appearance of the product spot(s).
-
Work-up and Quenching: Upon completion, carefully pour the reaction mixture over a stirred mixture of ice and water to quench the reaction. This step neutralizes the strong acid and precipitates the crude product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine. The use of a weak base like sodium bicarbonate is crucial to avoid the deprotonation of the phenolic product and potential formation of phenoxide salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product, which may contain a mixture of ortho- and para-isomers as well as some unreacted starting material, can be purified by column chromatography on silica gel. A gradient elution system, starting with pure hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the isomers. The bulky adamantyl group generally leads to a preference for the less sterically hindered para-substituted product.[9]
Data Presentation: A Comparative Overview of Adamantylation Conditions
| Adamantyl Precursor | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Regioselectivity (ortho:para) | Reference |
| 1-Adamantanol | Conc. H₂SO₄ | Excess Phenol | 25-50 | 70-90 | Varies, para favored | [10] |
| 1-Bromoadamantane | AlCl₃ | CS₂ | 0-25 | 60-80 | Varies | [11] |
| 1-Adamantanol | Ion-Exchange Resin | Acetic Acid | 80-100 | 85-95 | High para selectivity | [12][13] |
| Adamantanone (Proposed) | Conc. H₂SO₄ | DCM | 0-25 | 60-85 (Expected) | Para favored | This Guide |
Troubleshooting and Field-Proven Insights
As with any chemical transformation, the Friedel-Crafts alkylation of phenol with adamantanone can present challenges. Here are some common issues and their solutions, grounded in practical experience:
-
Low Yield:
-
Insufficient Catalyst: The phenolic hydroxyl group can coordinate with the acid catalyst, effectively deactivating it.[14] Using a stoichiometric excess of the acid catalyst is often necessary to drive the reaction to completion.
-
Incomplete Reaction: Monitor the reaction by TLC. If the starting materials are not fully consumed, consider increasing the reaction time or temperature. However, be cautious as higher temperatures can lead to side reactions.
-
-
Polyalkylation:
-
The mono-adamantylated phenol product can be more reactive than phenol itself, leading to the formation of di-adamantylated byproducts.[15] Using a slight excess of phenol relative to adamantanone can help to minimize this.
-
-
Poor Regioselectivity:
-
The ratio of ortho to para isomers can be influenced by the catalyst and reaction temperature. The bulky nature of the adamantyl group generally favors para substitution due to steric hindrance. For applications requiring high ortho selectivity, specialized catalytic systems may be necessary.[2]
-
-
Formation of O-Alkylated Byproduct (Phenyl Adamantyl Ether):
-
While C-alkylation is generally favored under Friedel-Crafts conditions, some O-alkylation can occur.[14] The use of strong Brønsted acids and controlling the reaction temperature can help to minimize the formation of the ether byproduct. The Fries rearrangement can sometimes convert the O-alkylated product to the desired C-alkylated phenol under acidic conditions.[14]
-
-
Potential for Adamantanone Self-Condensation:
-
Under strongly acidic conditions, ketones can undergo self-condensation reactions (e.g., aldol condensation). While less common with a sterically hindered ketone like adamantanone, it is a possibility. Maintaining a low reaction temperature during the initial stages can help to mitigate this.
-
Conclusion: A Gateway to Novel Therapeutics
The Friedel-Crafts alkylation of phenol with adamantanone is a powerful and versatile reaction for the synthesis of adamantylated phenols, key building blocks in the development of next-generation therapeutics. By understanding the underlying mechanism, carefully controlling the reaction parameters, and being prepared to troubleshoot potential challenges, researchers can effectively harness this transformation to create novel molecular architectures with enhanced pharmacological properties. This guide provides a solid foundation for the successful implementation of this important reaction in the pursuit of innovative drug discovery.
References
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Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]
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SciSpace. (n.d.). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
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Hess, B. A., Jr, & Smentek, L. (2015). An Unusual Friedel–Crafts Reaction and Violation of the Markovnikov Rule in the Formation of an Adamantyl Arene. The Journal of Organic Chemistry, 80(8), 4022-4025. [Link]
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Chemistry Stack Exchange. (2017). Role of Lewis acid in synthesis of adamantane from bicyclic species. [Link]
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ResearchGate. (2018). Highly efficient alkylation of phenol with tert-butyl alcohol using environmentally benign Bronsted acidic ionic liquids. [Link]
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LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
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Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]
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Leah4sci. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems [Video]. YouTube. [Link]
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The Organic Chemistry Tutor. (2023). Friedel-Crafts Acylation; Reductions of Aryl Ketones [Video]. YouTube. [Link]
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Advanced Synthesis & Catalysis. (2021). Brønsted Acid‐Catalyzed Enantioselective and Para‐Selective Addition of Phenols to 1‐Alkynylnaphth‐2‐Ols. [Link]
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Globe Thesis. (2020). Studies On The Brønsted Acid Promoted Selective Alkylation Of Phenols. [Link]
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J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). [Link]
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Wiley Online Library. (2008). Mechanisms of Brønsted Acid Catalyzed Additions of Phenols and Protected Amines to Olefins: A DFT Study. [Link]
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Royal Society of Chemistry. (2021). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. [Link]
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MDPI. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]
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Wikipedia. (n.d.). Adamantane. [Link]
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Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
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Nature. (2023). Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. [Link]
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Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Link]
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ChemRxiv. (2021). Lewis Acid Catalyzed Annulation of Phenol Derivatives and Bicyclo[1.1.0]butanes to Access Arene-fused Bridged Bicycles. [Link]
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PubMed. (2022). meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. [Link]
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University of Bristol Research Portal. (2023). meta-Selective C–H arylation of phenols via regiodiversion of electrophilic aromatic substitution. [Link]
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ResearchGate. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. [Link]
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Exporter China. (2024). What Is the Mechanism of Phenol Alkylation? [Link]
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Beilstein Journal of Organic Chemistry. (2012). Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. [Link]
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Methodological & Application
Application Notes and Protocols for the Investigation of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol in Drug Discovery
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals interested in the therapeutic potential of adamantyl-containing phenol compounds, with a specific focus on the novel molecule 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol. While specific biological data for this exact molecule is not yet prevalent in public literature, its structural characteristics—notably the adamantane moiety and the dual hydroxyphenyl groups—suggest a strong potential for interaction with specific cellular targets relevant to a range of pathologies. The adamantane group is a well-established pharmacophore used to enhance the lipophilicity and stability of drugs, thereby improving their pharmacokinetic profiles[1].
This guide will proceed based on the hypothesis that this compound acts as a modulator of the G protein-coupled estrogen receptor (GPER), a key target in oncology, cardiovascular disease, and metabolic disorders. The protocols and applications described herein are based on established methodologies for characterizing selective GPER agonists, such as the well-studied compound G-1, and provide a robust framework for the investigation of this novel adamantyl phenol derivative.
Part 1: Mechanism of Action - Targeting the G Protein-Coupled Estrogen Receptor (GPER)
The G protein-coupled estrogen receptor (GPER), formerly known as GPR30, is a seven-transmembrane receptor that mediates rapid, non-genomic estrogenic signaling.[2] Unlike the classical nuclear estrogen receptors (ERα and ERβ), GPER is primarily located in the endoplasmic reticulum and plasma membrane.[2][3] Its activation by endogenous estrogens like 17β-estradiol, or by selective synthetic ligands, triggers a cascade of intracellular signaling events that are highly relevant in both normal physiology and various disease states.[4][5]
Key GPER Signaling Pathways
Upon agonist binding, GPER initiates a complex network of downstream signaling pathways. The primary and secondary signaling cascades are crucial for its diverse cellular effects.
-
Rapid Gα-Protein Signaling: GPER couples with Gαs and Gαi/o proteins to modulate the activity of adenylyl cyclase (AC). This leads to a rapid increase or decrease in cyclic AMP (cAMP) levels, which in turn regulates the activity of protein kinase A (PKA).[4]
-
Transactivation of EGFR: A key mechanism of GPER signaling involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). This process is initiated by the activation of Src kinases and matrix metalloproteinases (MMPs), which cleave and release heparin-binding EGF-like growth factor (HB-EGF). Released HB-EGF then binds to and activates EGFR.[2][6]
-
Downstream Kinase Cascades: EGFR transactivation leads to the activation of major downstream signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphoinositide 3-Kinase (PI3K/Akt) pathways. These pathways are central regulators of cell proliferation, survival, and migration.[6][7]
-
Calcium Mobilization: GPER activation also leads to a rapid increase in intracellular calcium (Ca²⁺) concentrations.[2][4] This is a critical second messenger signal that influences a wide array of cellular functions, including apoptosis and proliferation.[2]
Visualizing GPER Signaling
The following diagram illustrates the key signaling events initiated by GPER activation.
Caption: GPER signaling cascade upon agonist binding.
Part 2: Applications in Drug Discovery
Modulation of GPER activity with selective ligands presents significant therapeutic opportunities across several key disease areas. The investigation of this compound should be guided by these potential applications.
Oncology
The role of GPER in cancer is complex and context-dependent. While some studies suggest GPER activation can promote proliferation, a growing body of evidence indicates that high GPER expression is associated with favorable patient survival in breast and ovarian cancers.[2] Furthermore, the selective GPER agonist G-1 has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia, vulvar carcinoma, and glioblastoma.[8][9][10]
-
Potential Applications:
-
Direct Cytotoxicity: Investigating the ability of adamantyl phenols to induce cell cycle arrest and apoptosis in cancer cells.
-
Sensitization to Chemotherapy: Exploring the potential of GPER agonists to enhance the efficacy of standard anticancer drugs, such as temozolomide in glioblastoma.[10]
-
Targeting Therapy-Resistant Cancers: GPER is implicated in resistance to traditional anti-estrogen therapies, making it a novel target in hormone-resistant breast cancers.
-
Cardiovascular Disease
Estrogens are known to have protective effects on the cardiovascular system, and GPER plays a significant role in mediating these benefits.[4] GPER is expressed throughout the cardiovascular system and its activation can lead to vasodilation, reduction of blood pressure, and protection against cardiac injury.[4]
-
Potential Applications:
-
Hypertension: Assessing the vasodilatory properties of adamantyl phenols in vascular smooth muscle cells.
-
Atherosclerosis: Investigating the anti-proliferative effects on vascular smooth muscle cells, which is a key event in the development of atherosclerotic plaques.[4]
-
Ischemia-Reperfusion Injury: Evaluating the potential of GPER activation to protect cardiac tissue from damage following events like a heart attack.
-
Metabolic Disorders
GPER has emerged as a critical regulator of metabolic homeostasis. GPER knockout mice exhibit obesity, insulin resistance, and glucose intolerance.[5] Conversely, treatment with the GPER agonist G-1 has been shown to reduce body weight, improve glucose tolerance, and decrease inflammation in mouse models of obesity and diabetes.[11]
-
Potential Applications:
-
Obesity: Studying the effects of adamantyl phenols on adipogenesis and energy expenditure.
-
Type 2 Diabetes: Assessing the ability of these compounds to improve insulin sensitivity and glucose homeostasis.
-
Part 3: Quantitative Data Summary (Exemplar Data)
The following tables summarize the type of quantitative data that should be generated when characterizing a novel GPER agonist, using the well-studied agonist G-1 as a reference.
Table 1: Receptor Binding and Activation for G-1
| Parameter | Value | Cell Line/System | Reference |
|---|---|---|---|
| Ki (GPER) | 11 nM | COS7 cells with GPER-GFP | [12] |
| EC50 (GPER) | 2 nM | Not specified |
| Binding to ERα/ERβ | No significant activity up to 10 µM | COS7 cells with ERα or ERβ |[12] |
Table 2: Functional Cellular Assays for G-1
| Assay | IC50/EC50 | Cell Line | Reference |
|---|---|---|---|
| Inhibition of Cell Migration | 0.7 nM | SKBr3 (Breast Cancer) | [12] |
| Inhibition of Cell Migration | 1.6 nM | MCF-7 (Breast Cancer) | [12] |
| Inhibition of Cell Viability | 1.25 µM | A431 (Vulvar Carcinoma) | [9] |
| Induction of ER Stress/Apoptosis | 1 - 5 µM | MCF-7 (Breast Cancer) | [2] |
| Neuroprotection | In vivo (MPTP mouse model) | C57BL/6 Mice |[13] |
Part 4: Detailed Application Protocols
The following protocols provide a step-by-step guide for the initial characterization of this compound or similar novel compounds targeting GPER.
Protocol 1: Cell Viability/Cytotoxicity Assessment (Resazurin Assay)
Objective: To determine the effect of the test compound on the metabolic activity and viability of cancer cells and to calculate its half-maximal inhibitory concentration (IC₅₀).
Principle: Resazurin (a blue, non-fluorescent dye) is reduced to the pink, highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.
Materials:
-
Test Compound Stock Solution (e.g., 10 mM in DMSO)
-
Selected Cell Line (e.g., MCF-7, A431, U251)
-
Complete Culture Medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Resazurin-based assay kit
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Seed 5,000 - 10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the highest concentration used for the compound, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.
-
Incubate for 48-72 hours.
-
-
Resazurin Addition:
-
Add 20 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a microplate reader (e.g., excitation ~560 nm, emission ~590 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium only).
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
-
Protocol 2: GPER-Mediated cAMP Production Assay
Objective: To determine if the test compound modulates GPER's canonical Gαs/i signaling pathway by measuring changes in intracellular cAMP levels.
Principle: This protocol utilizes a competitive immunoassay, often based on HTRF® (Homogeneous Time-Resolved Fluorescence) technology. Intracellular cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of cAMP in the sample.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing human GPER.
-
cAMP assay kit (e.g., HTRF® or AlphaScreen™).
-
Test Compound and Controls (e.g., G-1 as a positive control agonist, Forskolin to stimulate adenylyl cyclase for Gαi assessment).
-
Stimulation buffer and cell lysis reagents (provided in the kit).
-
384-well low-volume white plates.
-
HTRF®-compatible microplate reader.
Procedure:
-
Cell Preparation:
-
Agonist Mode (Gαs activation):
-
Dispense 5 µL of the cell suspension into the wells of a 384-well plate.
-
Add 5 µL of the test compound at various concentrations.
-
Incubate for 30-45 minutes at room temperature.[16]
-
-
Detection:
-
Add 5 µL of the labeled cAMP-d2 and 5 µL of the anti-cAMP-Cryptate antibody solution (lysis is typically included in these reagents).[15]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF®-compatible reader.
-
-
Data Analysis:
-
Calculate the HTRF® ratio and convert it to cAMP concentration using a standard curve run in parallel.
-
Plot cAMP concentration against the log of the compound concentration to determine the EC₅₀.
-
Protocol 3: GPER-Mediated Intracellular Calcium Flux Assay
Objective: To measure the rapid mobilization of intracellular calcium following GPER activation by the test compound.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Indo-1, Fluo-4 AM). Upon agonist-induced release of Ca²⁺ from intracellular stores, the dye binds to Ca²⁺, resulting in a significant increase in fluorescence intensity, which can be measured in real-time.
Materials:
-
GPER-expressing cells (e.g., SKBr3, MCF-7).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Test compound and positive control (e.g., G-1, ATP, or Ionomycin).
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation) or a flow cytometer.
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black-wall, clear-bottom plate and grow to confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and an equal concentration of Pluronic F-127 in HBSS/HEPES.
-
Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C, then for 30 minutes at room temperature, protected from light.
-
-
Compound Preparation:
-
Prepare the test compound at 4-5X the final desired concentration in HBSS/HEPES in a separate compound plate.
-
-
Data Acquisition:
-
Place both the cell plate and the compound plate into the fluorescence reader.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Program the instrument to inject the compound from the compound plate into the cell plate.
-
Immediately begin recording the fluorescence intensity kinetically for 2-3 minutes.
-
-
Data Analysis:
-
The calcium flux is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Plot the response against the log of the compound concentration to determine the EC₅₀.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for characterizing a novel GPER agonist.
Caption: General workflow for preclinical drug discovery.
References
-
Diagrammatic illustration of the major signaling pathways activated... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
G protein-coupled oestrogen receptor 1 (GPER1)/GPR30: a new player in cardiovascular and metabolic oestrogenic signalling - PubMed Central. Available at: [Link]
-
G Protein-Coupled Estrogen Receptor, GPER1, Offers a Novel Target for the Treatment of Digestive Diseases - Frontiers. Available at: [Link]
-
Schematic diagram of the GPER signaling pathways. Once the binding of... - ResearchGate. Available at: [Link]
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What have we learned about GPER function in physiology and disease from knockout mice? - Journal of Steroid Biochemistry and Molecular Biology. Available at: [Link]
-
Simplified diagram of GPER response pathways. including structures... - ResearchGate. Available at: [Link]
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CALCIUM FLUX PROTOCOL - University of Pennsylvania. Available at: [Link]
-
The G-Protein–Coupled Estrogen Receptor Agonist G-1 Inhibits Proliferation and Causes Apoptosis in Leukemia Cell Lines of T Lineage - Frontiers. Available at: [Link]
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Interaction of GPER-1 with the endocrine signaling axis in breast cancer - Frontiers. Available at: [Link]
-
Implication of GPER1 in neuroprotection in a mouse model of Parkinson's disease - PubMed. Available at: [Link]
-
Preclinical efficacy of the GPER-selective agonist G-1 in mouse models of obesity and diabetes - Science Translational Medicine. Available at: [Link]
-
GPER-Deficient Rats Exhibit Lower Serum Corticosterone Level and Increased Anxiety-Like Behavior - PubMed Central. Available at: [Link]
-
Activation of G-Protein-Coupled Estrogen Receptor 1 (GPER1) Reduces Progression of Vulvar Carcinoma Cells - PMC - NIH. Available at: [Link]
-
G protein-coupled estrogen receptor 1 mediates proliferation and adipogenic differentiation of goat adipose-derived stem cells through ERK1/2-NF-κB signaling pathway - NIH. Available at: [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC - PubMed Central. Available at: [Link]
-
G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PMC - NIH. Available at: [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI. Available at: [Link]
-
How to run a cAMP HTRF assay - YouTube. Available at: [Link]
-
The putative G-protein coupled estrogen receptor agonist G-1 suppresses proliferation of ovarian and breast cancer - e-Century Publishing Corporation. Available at: [Link]
-
In vitro effects G-protein coupled oestrogen receptor (GPER) agonist and antagonist on osteoclastogenesis and resorption in - University of Pretoria. Available at: [Link]
-
Phenol - Wikipedia. Available at: [Link]
-
Development of a High-Throughput Calcium Flux Assay for Identification of All Ligand Types Including Positive, Negative, and Silent Allosteric Modulators for G Protein-Coupled Receptors - ResearchGate. Available at: [Link]
-
Proteomic Analyses of the G Protein-Coupled Estrogen Receptor GPER1 Reveal Constitutive Links to Endoplasmic Reticulum, Glycosylation, Trafficking, and Calcium Signaling - MDPI. Available at: [Link]
-
Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. Available at: [Link]
-
GPER Agonist G-1 Disrupts Tubulin Dynamics and Potentiates Temozolomide to Impair Glioblastoma Cell Proliferation - MDPI. Available at: [Link]
-
Automated Imaging Assay for Characterizing Ca2+ Flux with R-GECO Biosensor - Agilent. Available at: [Link]
-
Stepwise workflow for generating homology model of GPER-1 in Discovery Studio - ResearchGate. Available at: [Link]
-
Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review - Bentham Science. Available at: [Link]
-
Effects of the selective GPER1 agonist G1 on bone growth - PMC - NIH. Available at: [Link]
-
G-Protein-Coupled Estrogen Receptor (GPER)-Specific Agonist G1 Induces ER Stress Leading to Cell Death in MCF-7 Cells - PubMed. Available at: [Link]
-
Simple synthesis of 2,4-Di(1-adamantyl)phenol - ResearchGate. Available at: [Link]
-
2,4-Bis(4-hydroxybenzyl)phenol inhibits heat shock transcription factor 1 and sensitizes lung cancer cells to conventional anticancer modalities - PubMed. Available at: [Link]
-
Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity - PubMed. Available at: [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC - PubMed Central. Available at: [Link]
-
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PLOS ONE. Available at: [Link]
-
Structure and functions of GPER agonists and antagonists. - ResearchGate. Available at: [Link]
-
Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols - Beilstein Archives. Available at: [Link]
-
Pt(IV) Complexes as Anticancer Drugs and Their Relationship with Oxidative Stress - MDPI. Available at: [Link]
-
4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PLOS. Available at: [Link]
-
(PDF) Biological activity of adamantane analogues - ResearchGate. Available at: [Link]
-
Enhancing Pt(IV) Complexes' Anticancer Activity upon Encapsulation in Stimuli‐Responsive Nanocages - NIH. Available at: [Link]
-
Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. - MDPI. Available at: [Link]
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Application Notes and Protocols for Investigating the Biological Activity of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol Derivatives
Introduction: The Therapeutic Potential of Adamantane-Bisphenol Conjugates
The adamantane moiety, a rigid and lipophilic cage-like hydrocarbon, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks has led to the development of drugs with a wide spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antibacterial properties[1]. The unique three-dimensional structure and lipophilicity of adamantane can enhance a drug's bioavailability and therapeutic efficacy[1].
On the other hand, the bis(4-hydroxyphenyl) motif is a core structure in many biologically active compounds, notably selective estrogen receptor modulators (SERMs)[2]. These compounds can exhibit tissue-selective agonist or antagonist effects on estrogen receptors (ERα and ERβ), making them valuable for the treatment of hormone-dependent cancers and other endocrine-related disorders.
The conjugation of these two pharmacophores in the form of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol and its derivatives presents a compelling strategy for the development of novel therapeutic agents. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the biological activities of this promising class of compounds, with a focus on their potential anticancer and endocrine-modulating effects.
Protocol 1: Synthesis of this compound
A plausible synthetic route for the parent compound can be adapted from established Friedel-Crafts alkylation reactions involving phenols and adamantyl precursors[3].
Objective: To synthesize this compound.
Materials:
-
Phenol
-
Adamantan-2-one
-
Strong acid catalyst (e.g., trifluoromethanesulfonic acid)
-
Anhydrous solvent (e.g., dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve adamantan-2-one in anhydrous dichloromethane.
-
Add an excess of phenol (at least 2 equivalents) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the acid catalyst to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the crude product under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application Note 1: Investigation of Anticancer Activity
Structurally related adamantane derivatives have demonstrated significant anticancer properties[4][5]. The following protocols are designed to assess the potential of this compound derivatives as anticancer agents.
Protocol 1.1: Cell Viability Assessment using the MTT Assay
Objective: To determine the cytotoxic effect of the test compounds on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare a series of dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cell Viability
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Test Compound A | MCF-7 | 48 | [Insert Value] |
| Test Compound A | HT-29 | 48 | [Insert Value] |
| Test Compound A | A549 | 48 | [Insert Value] |
| Positive Control | MCF-7 | 48 | [Insert Value] |
Diagram: Anticancer Screening Workflow
Caption: Workflow for in vitro anticancer activity screening.
Application Note 2: Evaluation of Endocrine-Modulating Effects
The bis(4-hydroxyphenyl) structure suggests a potential interaction with estrogen receptors. The following protocols can be used to investigate the selective estrogen receptor modulator (SERM) activity of the test compounds.
Protocol 2.1: Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of the test compounds for ERα and ERβ.
Materials:
-
Recombinant human ERα and ERβ
-
Radiolabeled estradiol (e.g., [³H]17β-estradiol)
-
Test compounds and unlabeled estradiol (for standard curve)
-
Assay buffer
-
Scintillation vials and cocktail
-
Scintillation counter
Procedure:
-
In a multi-well plate, combine the recombinant estrogen receptor, a fixed concentration of radiolabeled estradiol, and varying concentrations of the test compound or unlabeled estradiol.
-
Incubate the mixture to allow for competitive binding.
-
Separate the bound from the free radioligand using a suitable method (e.g., filtration or dextran-coated charcoal).
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
Generate a standard curve using the data from the unlabeled estradiol.
-
Determine the concentration of the test compound that displaces 50% of the radiolabeled estradiol (IC₅₀) and calculate the binding affinity (Ki).
Protocol 2.2: ER-Mediated Reporter Gene Assay
Objective: To determine the agonist or antagonist activity of the test compounds on ERα and ERβ.
Materials:
-
Mammalian cells (e.g., HeLa or HEK293)
-
Expression vectors for ERα and ERβ
-
Reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase)
-
Transfection reagent
-
Test compounds, estradiol (agonist control), and an ER antagonist (e.g., fulvestrant)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the mammalian cells with the ER expression vector and the ERE-reporter plasmid.
-
Plate the transfected cells in a 96-well plate and allow them to recover.
-
To assess agonist activity, treat the cells with varying concentrations of the test compound or estradiol.
-
To assess antagonist activity, treat the cells with a fixed concentration of estradiol in the presence of varying concentrations of the test compound or the antagonist control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold induction (for agonist activity) or the percentage of inhibition (for antagonist activity) relative to the controls.
Data Presentation: Endocrine-Modulating Activity
| Compound | ER Subtype | Binding Affinity (Ki, nM) | Functional Activity | EC₅₀/IC₅₀ (nM) |
| Test Compound A | ERα | [Insert Value] | [Agonist/Antagonist] | [Insert Value] |
| Test Compound A | ERβ | [Insert Value] | [Agonist/Antagonist] | [Insert Value] |
| Estradiol | ERα | [Insert Value] | Agonist | [Insert Value] |
| Fulvestrant | ERα | [Insert Value] | Antagonist | [Insert Value] |
Diagram: Potential SERM Signaling Pathway
Caption: Hypothesized mechanism of action as a SERM.
Conclusion and Future Directions
The protocols and application notes provided in this guide offer a robust starting point for investigating the biological activity of this compound derivatives. Based on the activities of structurally related compounds, these derivatives hold promise as potential anticancer agents and selective estrogen receptor modulators. Further studies, including in vivo animal models, are warranted to fully elucidate their therapeutic potential. The unique combination of the adamantane and bisphenol scaffolds may lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
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Multiple Authors. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
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Multiple Authors. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. MDPI. [Link]
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Yang, P. et al. (2017). Antiviral activity of N-(4-hydroxyphenyl) retinamide (4-HPR) against Zika virus. PubMed. [Link]
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Musso, L. et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. PubMed. [Link]
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Multiple Authors. (2007). Simple synthesis of 2,4-Di(1-adamantyl)phenol. ResearchGate. [Link]
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Matsumoto, Y. et al. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. PubMed. [Link]
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Multiple Authors. (2023). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. PubMed. [Link]
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Multiple Authors. (2018). Anticolorectal cancer effects and pharmacokinetic application of 2, 2-Bis [4-(4-amino-3-hydroxyphenoxy) phenyl] adamantane. PMC - PubMed Central. [Link]
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Multiple Authors. (2021). Synthesis and synthetic applications of (4-hydroxyphenyl)perfluoroalkylmethanols. Beilstein Archives. [Link]
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Multiple Authors. (2022). Discovery of two novel (4-hydroxyphenyl) substituted polycyclic carbocycles as potent and selective estrogen receptor beta agonists. ResearchGate. [Link]
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Multiple Authors. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH. [Link]
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Yang, P. et al. (2017). Antiviral activity of N-(4-hydroxyphenyl) retinamide (4-HPR) against Zika virus. PMC - NIH. [Link]
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Multiple Authors. (2022). Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives. MDPI. [Link]
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Multiple Authors. (2023). Development of subtype-selective estrogen receptor modulators using the bis(4-hydroxyphenyl)silanol core as a stable isostere of bis(4-hydroxyphenyl)methanol. Royal Society of Chemistry. [Link]
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Multiple Authors. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. PMC - PubMed Central. [Link]
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Multiple Authors. (2023). Evaluation of the Antiviral Activity of Tabamide A and Its Structural Derivatives against Influenza Virus. MDPI. [Link]
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Multiple Authors. (2007). Synthesis and antiviral activities of some 4,4'- and 2,2'-dihydroxytriphenylmethanes. PubMed. [Link]
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Multiple Authors. (2009). Synthesis and preliminary in vitro biological evaluation of 4-[(4-hydroxyphenyl)sulfanyl]but-3-en-2-one, a 4-mercaptophenol derivative designed as a novel bifunctional antimelanoma agent. PubMed. [Link]
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Multiple Authors. (2024). In Vitro Investigation of Biological and Toxic Effects of 4-Octylphenol on Human Cells. MDPI. [Link]
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Multiple Authors. Phenol. Wikipedia. [Link]
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Multiple Authors. (2018). In Vitro and In Vivo Sequestration of Phencyclidine by Me4Cucurbit[4]uril**. Brain & Experience Lab. [Link]
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Chochkova, M. G. (2013). Biological activity of adamantane analogues. ResearchGate. [Link]
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Loizzo, M. R. et al. (2022). The Antiviral Activity of Polyphenols. PMC - NIH. [Link]
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Akahori, Y. et al. (2008). Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate. PubMed. [Link]
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Multiple Authors. (2023). Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl.. MDPI. [Link]
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Multiple Authors. Antiestrogens and Selective Estrogen Receptor Modulators (SERMS). Pharmacology. [Link]
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Application Note & Protocol: A Comprehensive Guide to Assessing the Antioxidant Activity of Adamantyl Phenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for assessing the antioxidant activity of adamantyl phenols, a class of compounds with significant potential in pharmaceuticals and material science due to their unique structural combination of a bulky, lipophilic adamantyl group and a redox-active phenol moiety. Recognizing that a single assay is insufficient to capture the multifaceted nature of antioxidant action, this guide presents a multi-assay approach.[1][2] We delve into the theoretical underpinnings and provide step-by-step protocols for three robust and widely adopted antioxidant assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay. Particular emphasis is placed on modifications and considerations necessary for accurately evaluating lipophilic compounds like adamantyl phenols.
Introduction: The Rationale for Adamantyl Phenols as Antioxidants
Phenolic compounds are well-established antioxidants, primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[3][4] The resulting phenoxy radical is stabilized through resonance, rendering it less reactive and thus terminating damaging oxidative chain reactions.[4] The introduction of an adamantyl group to a phenolic structure imparts several desirable properties. The adamantane cage is a bulky, three-dimensional, and highly lipophilic moiety. This structural feature can enhance the solubility of the phenolic compound in nonpolar environments, such as lipid membranes, which are primary sites of oxidative damage.[5] Furthermore, the steric hindrance provided by the adamantyl group can influence the reactivity of the phenolic hydroxyl group and the stability of the resulting phenoxy radical, potentially modulating the antioxidant activity.[6] The unique combination of a potent antioxidant pharmacophore (the phenol) with a lipophilic, sterically demanding group makes adamantyl phenols compelling candidates for development as novel therapeutics for oxidative stress-related diseases and as stabilizing additives in materials science.[7][8]
The accurate and comprehensive assessment of the antioxidant activity of these novel compounds is paramount for understanding their structure-activity relationships (SAR) and predicting their potential efficacy.[9][10] This application note aims to provide researchers with the necessary tools and knowledge to perform these evaluations reliably and reproducibly.
The Chemistry of Phenolic Antioxidant Action
The primary mechanisms by which phenolic compounds exert their antioxidant effects are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][11]
-
Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable phenoxy radical (ArO•). The ORAC assay is predominantly based on the HAT mechanism.[12][13]
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is often followed by proton transfer. The DPPH and ABTS assays can proceed via a SET mechanism.[14]
It is crucial to employ assays that cover both mechanisms to gain a comprehensive understanding of a compound's antioxidant potential.[14]
Core Experimental Protocols
A successful assessment of antioxidant activity relies on robust and validated protocols. The following sections provide detailed, step-by-step methodologies for the DPPH, ABTS, and ORAC assays, with specific considerations for the lipophilic nature of adamantyl phenols.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid, simple, and widely used method for screening the radical scavenging activity of antioxidants.[15][16] The principle is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow hydrazine by an antioxidant.[16] The decrease in absorbance at approximately 517 nm is proportional to the antioxidant activity.[16][17]
-
Solvent Selection: Due to the lipophilic nature of adamantyl phenols, a non-polar or moderately polar organic solvent is required. Methanol or ethanol are commonly used for DPPH assays; however, ensuring the solubility of the adamantyl phenol is critical.[15] A solvent system such as a mixture of methanol and a less polar, aprotic solvent may be necessary.
-
Incubation in the Dark: The DPPH radical is light-sensitive. To prevent photochemical degradation and ensure that the observed decolorization is solely due to the action of the antioxidant, the reaction must be carried out in the dark.[17][18]
-
Reaction Time: The reaction kinetics can vary between different antioxidants. A 30-minute incubation is a common starting point, but it is advisable to perform a time-course experiment to determine the point at which the reaction reaches a plateau for the specific adamantyl phenols being tested.[17][18]
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of a suitable solvent (e.g., methanol). Store this solution in an amber bottle at 4°C.
-
Test Compound Stock Solutions: Prepare a stock solution of the adamantyl phenol in a solvent that ensures complete solubility.
-
Standard (Trolox) Stock Solution: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in the same solvent as the test compounds.
-
-
Experimental Procedure:
-
Prepare a series of dilutions of the test compounds and the standard in the chosen solvent.
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the test compound dilutions, standard dilutions, or solvent (for the blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[17]
-
Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals).
-
The results can also be expressed as Trolox Equivalents (TE) by comparing the antioxidant activity of the sample to that of the Trolox standard.
-
Caption: Workflow for the DPPH Radical Scavenging Assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS and has a characteristic blue-green color with maximum absorbance at 734 nm. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically. A key advantage of the ABTS assay is that the radical can be dissolved in both aqueous and organic solvents, making it suitable for both hydrophilic and lipophilic compounds.[2]
-
Radical Generation: The ABTS radical cation is pre-generated before the addition of the antioxidant. This ensures a stable and consistent source of radicals for the assay. The reaction with potassium persulfate is a common and reliable method for ABTS•+ generation.
-
Wavelength Selection: The absorbance is measured at 734 nm, a wavelength where the ABTS•+ has a strong absorbance and potential interference from colored samples is minimized.
-
pH Considerations: The assay is typically performed at a neutral pH (around 7.4) to mimic physiological conditions.[19]
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This solution is stable for up to two days when stored in the dark at 4°C.
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol for lipophilic compounds) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Experimental Procedure:
-
Prepare a series of dilutions of the adamantyl phenol test compounds and the Trolox standard.
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.
-
Add 10 µL of the test compound dilutions, standard dilutions, or solvent (for the blank) to the respective wells.
-
Mix and incubate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Data Analysis:
-
Calculate the percentage of ABTS•+ inhibition using a similar formula as for the DPPH assay.
-
Determine the IC50 value or express the results as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Generation and scavenging of the ABTS radical cation.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay is considered to be more biologically relevant than other antioxidant assays because it utilizes a peroxyl radical source, which is a common type of radical found in the human body.[13] The assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][20] The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
-
Lipophilic Adaptation: For lipophilic compounds like adamantyl phenols, a modified ORAC assay is necessary. This often involves using a solvent system that can accommodate both the lipophilic antioxidant and the aqueous components of the assay, such as a mixture of acetone and water, or using randomly methylated β-cyclodextrins to solubilize the lipophilic compounds in an aqueous medium.[21]
-
Kinetic Measurement: Unlike the endpoint measurements of the DPPH and ABTS assays, the ORAC assay is a kinetic assay. This provides information about both the inhibition time and the extent of inhibition of radical damage.[12]
-
Temperature Control: The thermal decomposition of AAPH to generate peroxyl radicals is temperature-dependent. Therefore, maintaining a constant temperature (typically 37°C) is crucial for reproducible results.[21][22]
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM potassium phosphate buffer (pH 7.4).
-
Solvent for Lipophilic Compounds: A 50% acetone/50% water (v/v) mixture or a solution of randomly methylated β-cyclodextrin (RMCD) in phosphate buffer can be used.
-
Test Compound and Trolox Standard Solutions: Dissolve the adamantyl phenols and Trolox in the chosen solvent for lipophilic compounds.
-
-
Experimental Procedure:
-
In a black 96-well microplate, add 25 µL of the test compound dilutions, standard dilutions, or solvent (for the blank) to the respective wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for at least 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
-
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.
-
Create a standard curve by plotting the Net AUC of the Trolox standards against their concentrations.
-
Determine the ORAC value of the adamantyl phenols in Trolox Equivalents (TE) from the standard curve.
-
Data Presentation and Interpretation
For a clear comparison of the antioxidant activities of different adamantyl phenols, the results should be summarized in a table.
| Compound | DPPH IC50 (µM) | ABTS TEAC (µmol TE/µmol) | ORAC (µmol TE/µmol) |
| Adamantyl Phenol 1 | Value | Value | Value |
| Adamantyl Phenol 2 | Value | Value | Value |
| Trolox (Standard) | Value | 1.0 | 1.0 |
| BHT (Reference) | Value | Value | Value |
Note: BHT (Butylated hydroxytoluene) can be used as a lipophilic reference antioxidant.
Self-Validating Systems and Pitfalls
To ensure the trustworthiness of the results, it is essential to incorporate self-validating measures and be aware of potential pitfalls.[23][24]
-
Positive Controls: Always include a well-characterized standard antioxidant like Trolox or BHT in every assay. This allows for the normalization of results and ensures the assay is performing correctly.
-
Solvent Effects: The choice of solvent can significantly impact the measured antioxidant activity. It is crucial to report the solvent system used and to be cautious when comparing results obtained in different solvents.[5]
-
Stoichiometry: The stoichiometry of the reaction between the antioxidant and the radical can vary. This is one of the reasons why relying on a single assay can be misleading.[25]
-
Compound Interference: The inherent color or fluorescence of the test compounds can interfere with the assay. A sample blank (compound without the radical) should be run to correct for any background absorbance or fluorescence.
Conclusion
The assessment of the antioxidant activity of adamantyl phenols requires a thoughtful and multi-faceted approach. By employing a combination of assays such as DPPH, ABTS, and a lipophilically-adapted ORAC assay, researchers can obtain a comprehensive profile of their antioxidant potential. The detailed protocols and underlying scientific principles provided in this application note are intended to guide scientists in generating accurate, reproducible, and meaningful data, thereby accelerating the discovery and development of these promising compounds.
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Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013. [Link]
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Tan, S. C., Arman, A., Er, H. M., & Tiong, K. H. (2018). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Crystals, 8(11), 419. [Link]
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Frankel, E. N., & Meyer, A. S. (2000). The problems of using one-dimensional methods to evaluate multifunctional food and biological antioxidants. Journal of the Science of Food and Agriculture, 80(13), 1925-1941. [Link]
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Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin J. Sci. Technol, 26(2), 211-219. [Link]
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Iacob, A. T., Zgârcea, L. C., Bîcu, E., Gîrd, C. E., Drăgănescu, D., & Limban, C. (2021). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Molecules, 26(11), 3169. [Link]
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Wang, Y., Zhang, L., & Wang, Z. (2021). SYNTHESIS AND PERFORMANCE OF NEW ANTIOXIDANT 2-TERT-BUTYL-5-EPOXY PENTADECYL PHENOL. Petroleum Processing and Petrochemicals, 52(1), 69-74. [Link]
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de Meijere, A., & Doye, S. (2007). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Angewandte Chemie International Edition, 46(43), 8120-8152. [Link]
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Application Note & Protocols: 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol for High-Performance Polycarbonates
Here is a detailed application note and protocol for the use of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol as a monomer for polycarbonates.
Introduction: The Quest for Advanced Engineering Thermoplastics
Polycarbonates (PCs) are a class of high-performance amorphous thermoplastics renowned for their exceptional impact strength, optical clarity, and thermal stability.[1][2][3] The backbone of conventional polycarbonates, typically derived from Bisphenol A (BPA), offers a robust balance of properties that has led to their widespread use in electronics, automotive components, and medical devices.[4][5][6] However, the demand for materials that can withstand even more extreme thermal and mechanical stresses has driven research into novel monomer structures.
A key strategy for enhancing the performance of polymers is the incorporation of bulky, rigid, and three-dimensional moieties into the polymer backbone.[7] The adamantane cage, a perfectly symmetrical and strainless hydrocarbon, is an ideal candidate for this purpose. Its incorporation into polymer chains is known to increase chain stiffness, restrict segmental motion, and disrupt chain packing, which collectively leads to significant improvements in thermal properties.[7][8]
This guide focuses on This compound , a bisphenolic monomer that integrates the rigid adamantane core directly between two phenol groups. Polycarbonates synthesized from this monomer are predicted to exhibit superior thermal stability (higher glass transition temperature, Tg, and decomposition temperature, Td), enhanced mechanical properties, and potentially unique optical characteristics compared to their conventional counterparts. This document provides detailed protocols for the polymerization of this monomer and outlines the characterization and expected properties of the resulting high-performance polycarbonate.
The Monomer: this compound
The unique properties of the final polymer begin with the structure of its monomer. The this compound molecule features a central adamantyl cage that acts as a rigid, bulky spacer between the two reactive phenol functional groups.
Caption: Structure of this compound.
A plausible synthetic route for this monomer involves the acid-catalyzed Friedel-Crafts alkylation of phenol with adamantanone, followed by rearrangement or further reaction to yield the disubstituted product. A related synthesis involves reacting 1-bromoadamantane with phenol.[9] The purity of this monomer is critical for achieving high molecular weight polymers; therefore, recrystallization or column chromatography is essential prior to polymerization.
Polymerization Protocols
Two primary industrial methods are used for polycarbonate synthesis: interfacial polymerization and melt transesterification.[1][10] Both are applicable to adamantane-based bisphenols, with specific considerations for this unique monomer.
Protocol 1: Interfacial Polymerization
This method involves the reaction of the bisphenate salt in an aqueous phase with a carbonate precursor, typically phosgene or its safer equivalent, triphosgene, dissolved in an immiscible organic solvent.[1][11] The reaction occurs at the liquid-liquid interface, facilitated by a phase-transfer catalyst.
Causality and Insights:
-
Why Interfacial? This method is performed at or near room temperature, which prevents potential thermal degradation of the monomer. It is often effective for producing high molecular weight polymers.[1]
-
Phase-Transfer Catalyst: A catalyst like triethylamine is crucial. It transports the phenoxide ions from the aqueous phase to the organic phase, where they can react with the phosgene, accelerating the polymerization.
-
pH Control: Maintaining a high pH (8.5-14) is essential to keep the bisphenol in its reactive deprotonated (phenoxide) form.[12]
-
End-capping Agent: A monofunctional phenol (e.g., p-tert-butylphenol) is often added to control the molecular weight and stabilize the polymer by capping the reactive chloroformate end groups.
Experimental Protocol:
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Deionized Water
-
Dichloromethane (DCM)
-
Triphosgene (0.35 eq) or Phosgene
-
Triethylamine (catalyst, ~1-2 mol% relative to bisphenol)
-
p-tert-Butylphenol (end-capping agent, ~2-4 mol%)
-
Hydrochloric Acid (HCl), 1M
-
Methanol (for precipitation)
-
-
Procedure: a. In a baffled reaction vessel equipped with a high-speed mechanical stirrer, dissolve the adamantyl bisphenol monomer and p-tert-butylphenol in an aqueous solution of NaOH. Ensure complete dissolution to form the sodium bisphenate salt. b. Add the organic solvent (DCM) and the phase-transfer catalyst (triethylamine) to the vessel. c. Begin vigorous stirring (e.g., >1000 rpm) to create a fine emulsion and maximize the interfacial surface area. d. Prepare a solution of triphosgene in DCM. Slowly add this solution to the reaction mixture over 30-60 minutes using an addition funnel. Maintain the reaction temperature below 25°C using an ice bath. e. Continue stirring for 2-4 hours after the addition is complete. Monitor the viscosity of the organic layer, which will increase as the polymer forms. f. Stop stirring and allow the layers to separate. Isolate the viscous organic (DCM) layer. g. Wash the organic layer sequentially with 1M HCl and then several times with deionized water until the aqueous layer is neutral. h. Precipitate the polycarbonate by slowly pouring the DCM solution into a large volume of vigorously stirred methanol (a non-solvent). i. Collect the white, fibrous polymer precipitate by filtration. j. Dry the polymer in a vacuum oven at 110-120°C for at least 12 hours to remove all residual solvents.[1]
Caption: Workflow for Interfacial Polymerization.
Protocol 2: Melt Transesterification
This solvent-free process involves reacting the bisphenol directly with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures. The reaction is driven to completion by the removal of the phenol byproduct under vacuum.[10]
Causality and Insights:
-
Why Melt? This is an environmentally friendlier "green" process as it avoids the use of halogenated solvents and toxic phosgene.[11]
-
Catalyst: A small amount of a basic catalyst (e.g., LiOH, NaOH) is required to facilitate the transesterification reaction.
-
Temperature & Vacuum: A staged approach is critical. The temperature is gradually increased while the vacuum is slowly deepened. This controls the reaction rate and effectively removes the phenol byproduct, shifting the equilibrium towards high molecular weight polymer formation.[10][13]
-
Viscosity Challenge: As the molecular weight increases, the melt viscosity rises dramatically.[10] This makes stirring and phenol removal difficult, often requiring specialized reactors with powerful agitators (e.g., helical ribbon) to ensure sufficient surface renewal.[10]
Experimental Protocol:
-
Reagents & Materials:
-
This compound (1.0 eq)
-
Diphenyl Carbonate (DPC) (1.02-1.05 eq)
-
Catalyst (e.g., LiOH·H₂O, ~1x10⁻⁴ eq)
-
-
Procedure: a. Charge a glass polymerization reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation/vacuum outlet with the adamantyl bisphenol, DPC, and catalyst. b. Purge the reactor with inert gas (e.g., nitrogen) and heat to ~180-200°C to melt the reactants and form a homogenous mixture. c. Stage 1 (Oligomerization): While stirring, gradually increase the temperature to 220-240°C over ~1 hour. Phenol will begin to distill off. d. Stage 2 (Polycondensation): Slowly apply a vacuum, gradually reducing the pressure to <100 mbar while increasing the temperature to 250-270°C. The rate of phenol distillation will increase. e. Stage 3 (High Vacuum): Over the next 1-2 hours, increase the temperature to 280-300°C and reduce the pressure to <1 mbar. The melt will become highly viscous. Continue the reaction until phenol distillation ceases.[10] f. Release the vacuum with nitrogen and cool the reactor. The resulting solid polymer can be extruded or mechanically removed.
Caption: Workflow for Melt Transesterification.
Polymer Characterization
Once synthesized, the polymer must be thoroughly characterized to confirm its structure and evaluate its properties.
-
Structural Verification:
-
¹H and ¹³C NMR Spectroscopy: Provides definitive structural confirmation. Expect to see characteristic signals for the adamantyl protons, aromatic protons in the polymer backbone, and the carbonate carbon (~150-155 ppm in ¹³C NMR).[14][15]
-
FTIR Spectroscopy: Look for the strong carbonyl (C=O) stretch of the carbonate group at ~1750-1780 cm⁻¹ and C-O stretching bands.
-
-
Molecular Weight:
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): Performed under a nitrogen atmosphere to determine the polymer's thermal stability. The 5% weight loss temperature (Td5) is a key metric. Adamantane-based polymers are expected to be stable to well over 400°C.[7][8][17]
-
Differential Scanning Calorimetry (DSC): Used to measure the glass transition temperature (Tg), which is the temperature at which the amorphous polymer transitions from a rigid, glassy state to a more rubbery state.[7][18]
-
Expected Properties and Performance
The incorporation of the this compound monomer is expected to yield a polycarbonate with properties superior to standard BPA-PC.
| Property | BPA Polycarbonate (Typical) | Adamantyl-PC (Expected) | Rationale for Improvement |
| Glass Transition Temp. (Tg) | ~147 °C[2] | > 200 °C | The bulky, rigid adamantane group severely restricts polymer chain mobility, requiring more thermal energy for segmental motion.[7][8] |
| Decomposition Temp. (Td5) | ~400-450 °C | > 450 °C | The high thermal stability of the adamantane cage itself contributes to the overall stability of the polymer backbone.[7][8] |
| Refractive Index (nD) | ~1.585[19] | > 1.60 | Bulky, polycyclic structures tend to increase molar refractivity and thus the refractive index of the polymer.[20][21] |
| Mechanical Strength | Tensile Strength: 55–75 MPa[2] | Comparable or Higher | Increased chain rigidity can lead to a higher tensile modulus and strength, though this may come at the cost of some ductility. |
| Solubility | Soluble in DCM, THF[22] | Potentially more selective | The rigid structure may reduce solubility in common solvents, requiring more aggressive solvents like NMP or DMF for processing. |
Applications in Research and Development
The superior thermal and optical properties of adamantane-based polycarbonates open doors for their use in demanding applications where conventional polymers fail.
-
Advanced Optics: The potentially high refractive index makes this polymer an excellent candidate for high-performance lenses, optical fibers, and components in precision optical devices.[19]
-
Aerospace and Automotive: High Tg and thermal stability are critical for components used in high-temperature environments, such as engine compartments, lighting bezels, and interior parts exposed to extreme heat.[2]
-
Electronics and Microelectronics: Its properties are suitable for use as a high-temperature resistant dielectric material, in connectors, and as a substrate for flexible electronics.[2][22]
-
Biomedical Devices: The inherent stability and biocompatibility of some adamantane-containing polymers suggest potential use in sterilizable, high-strength medical tools and implants.[23]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting in vitro cytotoxicity assays for the compound 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol. This compound, a structural analogue of Bisphenol A (BPA), requires thorough toxicological evaluation. These application notes detail the rationale and step-by-step protocols for a multi-parametric assessment of its potential cytotoxic effects, including evaluation of cell viability, membrane integrity, apoptosis induction, and oxidative stress. The methodologies are designed to be robust, reproducible, and provide a holistic view of the compound's cellular impact.
Introduction: The Scientific Context
This compound, hereafter referred to as BPA-AD, is a synthetic organic compound characterized by two hydroxyphenyl moieties linked by a rigid adamantane bridge. Its structural similarity to Bisphenol A (BPA), a well-known endocrine disruptor with documented cytotoxic and genotoxic properties, necessitates a rigorous evaluation of its safety profile.[1][2] Many BPA analogues have been shown to exert comparable or even stronger toxic effects than BPA itself, often through mechanisms involving nuclear receptor interaction, signaling pathway interference, and induction of oxidative stress.[3][4][5]
The primary objective of these protocols is to establish a reliable framework for assessing the potential cytotoxicity of BPA-AD in vitro. By employing a battery of assays, we can move beyond a simple live/dead assessment to elucidate the potential mechanisms of toxicity. This multi-assay approach enhances the trustworthiness of the findings and provides a more complete picture of the compound's interaction with biological systems. We will focus on assays that measure:
-
Metabolic Activity: As an indicator of overall cell health and viability.
-
Cell Membrane Integrity: To detect necrotic cell death.
-
Apoptosis Induction: To identify programmed cell death pathways.
-
Oxidative Stress: A common mechanism of toxicity for phenolic compounds.[5][6]
The selection of appropriate cell lines is critical. For preliminary screening, a liver cell line such as HepG2 (human hepatocellular carcinoma) is recommended, given the liver's central role in xenobiotic metabolism. Additionally, an endocrine-responsive cell line like MCF-7 (human breast adenocarcinoma) could provide insights into potential hormone-related activities, a known concern for BPA analogues.[7]
Foundational Assay: Assessing Cell Viability via Metabolic Activity (MTT Assay)
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone for assessing cell viability.[8][9] It is a colorimetric assay that quantifies the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is directly proportional to the number of viable cells.[9]
Causality Behind Experimental Choices
-
Why MTT? This assay provides a robust initial screening of BPA-AD's effect on cell proliferation and viability. A reduction in metabolic activity is a strong indicator of cytotoxicity or cytostatic effects.
-
Solvent Choice: BPA-AD is a hydrophobic molecule. Dimethyl sulfoxide (DMSO) is an appropriate solvent. It is crucial to have a vehicle control (cells treated with the same concentration of DMSO as the highest BPA-AD concentration) to account for any solvent-induced cytotoxicity.
-
Concentration Range: A broad range of concentrations should be tested to determine the dose-response relationship and calculate the IC50 (half-maximal inhibitory concentration) value.
Detailed Protocol: MTT Assay
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7)
-
Complete cell culture medium
-
BPA-AD (stock solution in DMSO)
-
96-well flat-bottom sterile microplates[12]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12]
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)[10]
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[12]
-
Include wells for control (cells with vehicle only) and blank (medium only).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of BPA-AD in complete culture medium from the DMSO stock. The final DMSO concentration should not exceed 0.5% to minimize solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of BPA-AD. Add medium with the corresponding DMSO concentration to the vehicle control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[12]
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.[12]
-
Carefully aspirate the medium containing MTT.[9]
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8][9]
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the BPA-AD concentration to determine the IC50 value.
-
Data Presentation: MTT Assay
| Parameter | Description |
| Cell Line | e.g., HepG2 |
| Seeding Density | 5,000 cells/well |
| Treatment Duration | 24, 48, 72 hours |
| BPA-AD Concentrations | e.g., 0.1, 1, 10, 50, 100 µM |
| Vehicle Control | 0.5% DMSO in medium |
| IC50 Value | To be determined |
Assessing Membrane Integrity: The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis.[14][15] This assay is complementary to the MTT assay, as it specifically measures cell death associated with membrane rupture.
Causality Behind Experimental Choices
-
Why LDH? While the MTT assay shows a decrease in viable cells, it doesn't distinguish between cell death (cytotoxicity) and inhibition of proliferation (cytostasis).[16] The LDH assay specifically quantifies cell lysis, providing a clearer picture of cytotoxic events.
-
Controls are Key: This assay requires several controls for accurate data interpretation: a background control (medium only), a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells lysed with a detergent like Triton X-100).[16][17]
Detailed Protocol: LDH Assay
Materials:
-
Cell culture plate prepared as in the MTT protocol.
-
LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or similar).[13][14]
-
Lysis Buffer (e.g., 10X Triton X-100, usually provided in the kit).
-
Sterile, ultrapure water.
-
96-well flat-bottom plate for the assay readout.
-
Microplate reader (absorbance at 490 nm).[18]
Procedure:
-
Prepare Experimental and Control Wells:
-
Set up the cell culture plate with BPA-AD treatments as described for the MTT assay.
-
Designate triplicate wells for each of the following controls:
-
Background Control: Medium without cells.
-
Vehicle Control (Spontaneous Release): Cells treated with vehicle (e.g., 0.5% DMSO).
-
Maximum Release Control: Cells treated with vehicle. 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to these wells.[18]
-
-
-
Sample Collection:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions. This typically involves mixing a substrate and a dye solution.[14]
-
Add 100 µL of the LDH Reaction Solution to each well of the new assay plate containing the supernatants.[13]
-
Incubate the plate at room temperature for 30 minutes, protected from light.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.[18]
-
-
Data Analysis:
-
Subtract the background control absorbance from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Visualization: Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing of BPA-AD.
Investigating Programmed Cell Death: Caspase-3/7 Assay
Apoptosis, or programmed cell death, is a critical mechanism for removing damaged cells. A key feature of apoptosis is the activation of a family of proteases called caspases. Caspases-3 and -7 are effector caspases that play a central role in the execution phase of apoptosis.[19][20] Assays that measure the activity of these caspases are highly specific indicators of apoptosis.
Causality Behind Experimental Choices
-
Why Caspase-3/7? If BPA-AD induces a decrease in viability (MTT assay) without a significant increase in membrane leakage (LDH assay), it may be triggering apoptosis. Measuring caspase-3/7 activity directly tests this hypothesis.[21]
-
Assay Format: Homogeneous, "add-mix-measure" luminescent or fluorescent assays are ideal for high-throughput screening.[22] These assays use a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3 and -7.[22][23]
Detailed Protocol: Luminescent Caspase-3/7 Assay
Materials:
-
Cell culture plate prepared as in the MTT protocol (an opaque-walled plate is required for luminescence).
-
Caspase-Glo® 3/7 Assay System (Promega) or similar.[22]
-
Luminometer plate reader.
Procedure:
-
Prepare Experimental Plate:
-
Set up and treat cells in a white-walled 96-well plate as previously described.
-
-
Assay Reagent Preparation:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[21]
-
-
Assay Execution:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Luminescence Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (from wells with medium only) from all readings.
-
Express the data as fold change in caspase activity relative to the vehicle control.
-
Fold Change = (Luminescence of treated cells) / (Luminescence of vehicle control cells)
-
-
Probing for Oxidative Stress
Many phenolic compounds and BPA analogues are known to induce cytotoxicity through the generation of reactive oxygen species (ROS).[5][24] ROS are highly reactive molecules that can damage lipids, proteins, and DNA, leading to cell death.[25] Directly measuring intracellular ROS levels can provide mechanistic insight into BPA-AD's toxicity.
Causality Behind Experimental Choices
-
Why measure ROS? A positive result in this assay would strongly suggest that oxidative damage is a primary mechanism of BPA-AD-induced cytotoxicity.[26]
-
Probe Selection: Fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are commonly used. DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, it is deacetylated by esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Detailed Protocol: Intracellular ROS Assay (DCFH-DA)
Materials:
-
Cell culture plate prepared as in the MTT protocol (a black-walled, clear-bottom plate is ideal).
-
DCFH-DA (stock solution in DMSO).
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Fluorescence microplate reader (Excitation ~485 nm, Emission ~530 nm).[17]
-
Positive control (e.g., H₂O₂ or Antimycin A).
Procedure:
-
Prepare Experimental Plate:
-
Set up and treat cells as previously described. Include a positive control for ROS induction.
-
-
Probe Loading:
-
At the end of the treatment period, remove the culture medium.
-
Wash the cells once with warm PBS or HBSS.
-
Add 100 µL of a working solution of DCFH-DA (e.g., 10-20 µM in PBS/HBSS) to each well.
-
Incubate for 30-45 minutes at 37°C in the dark.
-
-
Compound Re-exposure (Optional but Recommended):
-
Remove the DCFH-DA solution and wash the cells again with warm PBS/HBSS.
-
Add back the respective BPA-AD concentrations (in PBS/HBSS) and incubate for a short period (e.g., 30-60 minutes) to measure acute ROS production.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of blank wells (no cells).
-
Express the data as fold change in ROS production relative to the vehicle control.
-
Fold Change = (Fluorescence of treated cells) / (Fluorescence of vehicle control cells)
-
-
Visualization: Potential Mechanisms of BPA-AD Cytotoxicity
Caption: Interplay of potential BPA-AD induced cytotoxic mechanisms.
Trustworthiness and Self-Validation
To ensure the integrity of the data generated, the following points must be strictly adhered to:
-
Appropriate Controls: Every experiment must include negative (vehicle), positive (known cytotoxicant), and blank controls.
-
Replicates: All treatments and controls should be performed in at least triplicate to ensure statistical validity.
-
Assay Linearity: For each cell line, the linear range of the assay concerning cell number should be established to avoid artifacts from over- or under-seeding.[18]
-
Compound Interference: BPA-AD should be tested for interference with the assay chemistry itself (e.g., direct reduction of MTT or quenching of fluorescence/luminescence) in a cell-free system.
Conclusion and Forward Outlook
These application notes provide a robust, multi-faceted approach to characterizing the in vitro cytotoxicity of this compound. By systematically evaluating its impact on cell viability, membrane integrity, apoptosis, and oxidative stress, researchers can build a comprehensive toxicological profile of this compound. The data generated will be crucial for informed decision-making in drug development and chemical safety assessment, highlighting any potential liabilities early in the discovery pipeline. Further investigation into genotoxicity and specific endocrine-disrupting activities may be warranted based on the outcomes of these foundational cytotoxicity studies.
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O'Brien, K. et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Center for Biotechnology Information. [Link]
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Adamantyl Bisphenols: Versatile Building Blocks for Supramolecular Chemistry
An Application Note and Protocol Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Unique Appeal of Adamantyl Bisphenols
In the intricate world of supramolecular chemistry, where molecules are meticulously designed to self-assemble into complex, functional architectures, the choice of building blocks is paramount. Adamantyl bisphenols have emerged as exceptionally valuable synthons due to a unique combination of structural attributes. The adamantane moiety—a rigid, bulky, and highly symmetric hydrocarbon cage—provides a predictable and sterically demanding component, while the two phenol groups offer directional hydrogen-bonding capabilities, crucial for forming ordered assemblies.[1][2]
The adamantyl group is renowned for its strong and specific host-guest interactions, particularly with cyclodextrins, where it fits perfectly into the hydrophobic cavity, leading to high association constants.[3][4] This interaction is a cornerstone of many drug delivery systems and self-healing materials.[3][5][6][7] Concurrently, the hydroxyl groups of the bisphenol component can form robust and directional hydrogen bonds, guiding the molecules to self-organize into one-dimensional chains, two-dimensional layers, or even complex frameworks with channels.[1] This dual-functionality makes adamantyl bisphenols powerful tools for researchers, scientists, and drug development professionals, enabling the construction of novel supramolecular polymers, functional materials, and targeted delivery systems.[2][8]
This guide provides a detailed exploration of adamantyl bisphenols, covering their synthesis, their application in host-guest chemistry, and their propensity for self-assembly. We offer field-proven protocols and explain the causality behind experimental choices to empower researchers in leveraging these remarkable building blocks for their own innovative applications.
Part 1: Synthesis of a Representative Adamantyl Bisphenol
The synthesis of adamantyl bisphenols typically involves the acid-catalyzed condensation of a phenol with an adamantyl-containing ketone or diol.[9] A common and convenient one-step method, however, is the direct alkylation of a phenol with a brominated adamantane derivative.[10]
Protocol 1: Synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane (BHPA)
This protocol describes the synthesis of BHPA, a V-shaped bisphenol that serves as an excellent starting point for supramolecular constructions.[1] The causality behind this choice of procedure lies in its relative simplicity and efficiency. The use of 1,3-dibromoadamantane and an excess of phenol in the presence of a Lewis acid drives the Friedel-Crafts alkylation reaction forward.
Workflow for Synthesis and Purification of BHPA
Caption: Workflow for the synthesis and purification of 1,3-Bis(4-hydroxyphenyl)adamantane (BHPA).
Materials and Reagents:
-
1,3-dibromoadamantane
-
Phenol
-
Aluminum chloride (AlCl₃), anhydrous
-
Nitrobenzene (solvent)
-
Hydrochloric acid (HCl), concentrated
-
Toluene
-
Standard laboratory glassware, heating mantle, stirring plate, and steam distillation apparatus.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a condenser and a mechanical stirrer, add an excess of phenol (e.g., 10 equivalents) and nitrobenzene.
-
Rationale: Phenol serves as both reactant and a solvent supplement. A large excess is used to favor the di-substitution product and minimize side reactions. Nitrobenzene is a suitable solvent for Friedel-Crafts reactions due to its high boiling point and ability to dissolve the reactants and catalyst.
-
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃, ~0.2 equivalents) to the mixture in portions while stirring. The addition is exothermic and should be done with caution.
-
Rationale: AlCl₃ is a Lewis acid that activates the adamantyl bromide for electrophilic aromatic substitution on the electron-rich phenol ring.
-
-
Reactant Addition: Slowly add 1,3-dibromoadamantane (1 equivalent) to the flask.
-
Reaction: Heat the mixture to 80°C and maintain this temperature with vigorous stirring for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Quenching: After the reaction is complete (as indicated by TLC), cool the flask in an ice bath. Slowly and carefully add 1 M aqueous HCl to quench the reaction by decomposing the aluminum chloride complex.
-
Purification - Steam Distillation: Remove the nitrobenzene and excess phenol via steam distillation.
-
Rationale: Steam distillation is an effective method for removing high-boiling, water-immiscible organic compounds like nitrobenzene and phenol, leaving behind the non-volatile product.
-
-
Isolation and Recrystallization: Collect the solid residue by filtration. Purify the crude product by recrystallization from hot toluene.
-
Rationale: Toluene is a good solvent choice for recrystallization as BHPA has high solubility in it at high temperatures and low solubility at room temperature, allowing for the formation of pure crystals upon cooling.
-
-
Final Product: Dry the resulting white crystalline solid under vacuum. The expected yield is typically in the range of 60-70%. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Part 2: Host-Guest Chemistry with Adamantyl Bisphenols
The adamantyl moiety is a quintessential "guest" in supramolecular chemistry due to its size, shape, and hydrophobicity. It forms highly stable inclusion complexes with various macrocyclic "hosts," most notably β-cyclodextrin (β-CD).[3][4][11] The association constant for this interaction is remarkably high (10³–10⁵ M⁻¹), driven by the hydrophobic effect and van der Waals interactions within the cyclodextrin cavity.[3] This robust and predictable interaction is widely exploited for creating self-assembled systems, drug carriers, and responsive materials.[6][7][12]
Host-Guest Interaction Diagram
Caption: The adamantyl group (guest) fits snugly into the hydrophobic cavity of β-cyclodextrin (host).
Protocol 2: Determining Binding Constant (Kₐ) using ¹H NMR Titration
¹H NMR titration is a powerful technique for studying host-guest interactions in solution.[13] By monitoring the chemical shift changes of the host or guest protons upon complexation, one can determine the stoichiometry and the association constant (Kₐ) of the binding event.
Workflow for ¹H NMR Titration Experiment
Caption: Experimental workflow for determining the host-guest association constant using ¹H NMR titration.
Methodology:
-
Preparation:
-
Prepare a stock solution of the host (β-cyclodextrin) at a known concentration (e.g., 10 mM) in D₂O.
-
Prepare a stock solution of the guest (BHPA) at a known concentration (e.g., 1 mM) in the same solvent system. Note: BHPA may have limited water solubility; a small amount of a co-solvent like DMSO-d₆ may be required. Ensure the co-solvent does not interfere with the host-guest interaction.
-
-
Titration Series: Prepare a series of NMR tubes. In each tube, place a fixed amount of the BHPA stock solution. Then, add increasing volumes of the β-CD stock solution to create a range of host:guest molar ratios (e.g., from 0:1 to 10:1). Adjust the final volume to be constant in all tubes with D₂O.
-
Rationale: Keeping the guest concentration constant simplifies the data analysis, while varying the host concentration drives the binding equilibrium, allowing for observation of chemical shift changes.
-
-
NMR Acquisition: Acquire a ¹H NMR spectrum for each sample at a constant temperature.
-
Rationale: Host-guest binding is an equilibrium process that can be temperature-dependent. Maintaining a constant temperature is crucial for obtaining a reliable binding constant.
-
-
Data Analysis:
-
Identify a proton on either the host (e.g., the inner protons of the β-CD cavity) or the guest (the adamantyl protons) that shows a significant change in chemical shift (Δδ) upon complexation.
-
Plot the observed chemical shift change (Δδ) against the concentration of the host ([Host]).
-
Fit the resulting binding isotherm to a suitable binding model (typically a 1:1 model for adamantane-cyclodextrin systems) using non-linear regression software to extract the association constant, Kₐ.
-
| Parameter | Description | Typical Value (Adamantane-β-CD) |
| Kₐ (M⁻¹) | Association Constant | 10³ - 10⁵[3] |
| Δδₘₐₓ (ppm) | Max. chemical shift change | Varies depending on proton |
| Stoichiometry | Host:Guest Ratio | 1:1 |
Part 3: Self-Assembly via Hydrogen Bonding
Beyond acting as a guest, the bisphenol functionality of these molecules enables them to act as building blocks for self-assembled structures. The two hydroxyl groups can serve as both hydrogen bond donors and acceptors, leading to the formation of extended networks. V-shaped molecules like 1,3-bis(4-hydroxyphenyl)adamantane can form one-dimensional zigzag polymers through intermolecular hydrogen bonds.[1] This process is often influenced by factors such as solvent, concentration, and temperature.
Self-Assembly Diagram
Caption: Adamantyl bisphenol monomers forming a 1D chain via intermolecular hydrogen bonds.
Protocol 3: Characterization of Self-Assembly using Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for monitoring self-assembly processes.[14] The fluorescence properties of the phenol moieties can be sensitive to their local environment. Upon aggregation, changes in polarity, rigidity, and intermolecular interactions (e.g., π-π stacking) can lead to shifts in the emission wavelength, changes in quantum yield, or the appearance of new emission bands (e.g., excimer emission).[14][15]
Methodology:
-
Sample Preparation: Prepare a series of solutions of the adamantyl bisphenol in a suitable solvent (e.g., a mixture of a good solvent like THF and a poor solvent like water) at varying concentrations or varying solvent compositions.
-
Fluorescence Measurement:
-
Determine the optimal excitation wavelength by measuring the absorption spectrum. Excite the sample at this wavelength (typically around 280 nm for phenols).
-
Record the fluorescence emission spectrum for each sample.
-
Rationale: As the concentration increases or the proportion of poor solvent increases, the molecules will begin to aggregate. This change in the molecular state from solvated monomers to assembled structures will be reflected in the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity and/or the maximum emission wavelength (λₑₘ) as a function of concentration or solvent composition.
-
A sharp change in the plot often indicates the onset of aggregation, which can be used to estimate a critical aggregation concentration (CAC). A red or blue shift in λₑₘ provides information about the polarity of the environment within the aggregate.
-
Part 4: Key Characterization Techniques
A multi-technique approach is essential for the unambiguous characterization of adamantyl bisphenol-based supramolecular systems.
-
X-ray Crystallography: This is the definitive method for determining the three-dimensional structure of molecules and their packing in the solid state.[16][17] Single-crystal X-ray analysis can reveal the precise nature of hydrogen-bonding networks, the formation of channels, and the inclusion of solvent molecules within the crystal lattice.[1] It provides indisputable evidence for the formation of specific supramolecular architectures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in Protocol 2, NMR is indispensable for studying dynamic processes like host-guest binding in solution.[13][18] It is also the primary tool for confirming the chemical structure of the synthesized monomers.
-
Mass Spectrometry (MS): ESI-MS or MALDI-MS is used to confirm the molecular weight of the synthesized adamantyl bisphenols and to detect the presence of non-covalently bound assemblies (supramolecular complexes) in the gas phase.
-
Fluorescence Spectroscopy: As described in Protocol 3, this technique is highly sensitive to the local molecular environment and is excellent for monitoring self-assembly processes and host-guest interactions in solution.[19][20]
Conclusion and Outlook
Adamantyl bisphenols represent a class of building blocks with immense potential in supramolecular chemistry. Their unique structure, combining the guest properties of the adamantyl group with the hydrogen-bonding capabilities of the bisphenol unit, allows for the rational design of complex and functional systems.[1][3] The protocols outlined in this guide provide a robust framework for the synthesis, study, and characterization of these systems. From creating advanced polymers with superior thermal stability to designing sophisticated drug delivery vehicles, the applications for adamantyl bisphenol-based supramolecular materials are vast and continue to expand, offering exciting opportunities for researchers across chemistry, materials science, and medicine.[2][6]
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derivatization of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol for medicinal chemistry
Application Notes & Protocols
Topic: Derivatization of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol for Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
The this compound scaffold represents a compelling starting point for medicinal chemistry campaigns. It combines two reactive phenolic hydroxyl groups with a bulky, lipophilic adamantane cage. The adamantane moiety is a well-regarded pharmacophoric element known for enhancing metabolic stability and improving pharmacokinetic profiles by increasing lipophilicity and providing a rigid anchor for receptor binding.[1][2] This guide provides a detailed exploration of the strategic derivatization of this bisphenol scaffold, focusing on synthetic protocols for etherification and esterification. We delve into the causal rationale behind these modifications, offer step-by-step experimental procedures, and outline methods for structural characterization, thereby equipping researchers with the foundational knowledge to generate novel analogues for drug discovery programs.
Rationale for Derivatization: Tuning Molecular Properties
The primary goal of derivatizing the this compound core is to systematically modulate its physicochemical and pharmacokinetic properties to optimize its biological activity. The two phenolic hydroxyl groups are prime targets for chemical modification.
-
Improving Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate is critical to its success.[3] The adamantane core itself provides a degree of metabolic stability. However, derivatization of the phenols can further tune properties like solubility, membrane permeability, and protein binding.[4]
-
Structure-Activity Relationship (SAR) Exploration: Systematically altering the functional groups on the phenol rings allows for a thorough investigation of the structure-activity relationship.[5][6] This process is essential for identifying the key molecular features required for potent and selective interaction with a biological target.[7][8]
-
Prodrug Strategies: Converting the phenolic hydroxyls into esters can create prodrugs. These derivatives are often more bioavailable and are cleaved by endogenous esterase enzymes in vivo to release the active parent phenol compound, potentially leading to improved therapeutic efficacy and duration of action.
The following table summarizes the strategic rationale for the primary derivatization pathways.
| Modification Type | Key Physicochemical Change | Potential Medicinal Chemistry Outcome |
| Etherification | - Masks polar H-bond donor (-OH) - Increases lipophilicity (depending on R group) - Generally stable in vivo | - Improved cell membrane permeability - Enhanced oral bioavailability - Altered receptor binding interactions |
| Esterification | - Masks polar H-bond donor (-OH) - Increases lipophilicity - Creates a labile bond for in vivo cleavage | - Prodrug design for controlled release - Improved absorption of polar parent drugs - Circumvention of rapid first-pass metabolism |
Core Derivatization Strategies: A Visual Overview
The phenolic nature of the parent scaffold allows for two primary, high-yielding derivatization pathways: O-alkylation to form ethers and O-acylation to form esters. These modifications provide access to a diverse chemical space for biological screening.
Caption: General derivatization scheme for the adamantyl-bisphenol scaffold.
Experimental Protocols
The following protocols are designed to be robust and self-validating. Successful synthesis should always be confirmed by appropriate analytical techniques.
Protocol 1: Synthesis of Bis-Ether Derivatives via Williamson Ether Synthesis
This protocol describes a classic and reliable method for O-alkylation of phenols. The reaction proceeds by deprotonating the phenolic hydroxyls with a strong base to form a nucleophilic phenoxide, which then displaces a halide from an alkyl halide.
Caption: Experimental workflow for Williamson ether synthesis.
| Reagent | Purpose | Molar Equiv. (per -OH) | Example |
| This compound | Starting Material | 1.0 | - |
| Sodium Hydride (NaH), 60% in mineral oil | Base (Deprotonation) | 1.2 | - |
| Anhydrous Dimethylformamide (DMF) | Solvent | - | - |
| Alkyl Halide (R-X) | Alkylating Agent | 1.1 | Iodomethane, Benzyl Bromide |
| Saturated NH₄Cl (aq) | Quenching Agent | - | - |
| Ethyl Acetate (EtOAc) | Extraction Solvent | - | - |
| Brine | Washing Agent | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | - | - |
| Silica Gel | Stationary Phase | - | - |
-
Setup: Under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (2.4 eq, 1.2 per -OH group) portion-wise.
-
Expert Insight: The addition of NaH will cause hydrogen gas evolution. Add slowly to control the effervescence. Stir at 0°C for 30-60 minutes until gas evolution ceases, indicating complete formation of the bis-phenoxide.
-
-
Alkylation: Add the desired alkyl halide (2.2 eq, 1.1 per -OH group) dropwise to the solution at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product spot should be significantly less polar (higher Rƒ value) than the starting material.
-
-
Workup: Once the reaction is complete, cool the flask to 0°C and slowly quench the reaction by adding saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Washing: Wash the combined organic layers with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).
-
¹H NMR: Disappearance of the broad phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a singlet around 3.8 ppm for a methoxy group).
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the starting material plus the mass of the two added alkyl groups minus two protons.
Protocol 2: Synthesis of Bis-Ester Derivatives via Acylation
This protocol utilizes reactive acyl chlorides to form esters under basic conditions. A non-nucleophilic base is used to neutralize the HCl byproduct, driving the reaction to completion.[9][10]
Caption: Experimental workflow for esterification using an acyl chloride.
| Reagent | Purpose | Molar Equiv. (per -OH) | Example |
| This compound | Starting Material | 1.0 | - |
| Anhydrous Dichloromethane (DCM) | Solvent | - | - |
| Anhydrous Pyridine or Triethylamine | Base (HCl Scavenger) | 1.5 - 2.0 | - |
| Acyl Chloride (RCOCl) | Acylating Agent | 1.2 | Acetyl Chloride, Benzoyl Chloride |
| 1M HCl (aq) | Washing Agent (removes base) | - | - |
| Saturated NaHCO₃ (aq) | Washing Agent (removes acid) | - | - |
| Brine | Washing Agent | - | - |
| Anhydrous Na₂SO₄ | Drying Agent | - | - |
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add anhydrous pyridine (3.0-4.0 eq).
-
Acylation: Cool the solution to 0°C in an ice bath. Add the acyl chloride (2.4 eq) dropwise.
-
Expert Insight: The reaction is often exothermic. A precipitate (pyridinium hydrochloride) may form, which is normal.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.
-
Self-Validation: Monitor the reaction by TLC. As with etherification, the product will be significantly less polar than the starting material. An IR spectrum of the product will show a characteristic ester carbonyl stretch (C=O) around 1735-1750 cm⁻¹.
-
-
Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), water, saturated aqueous NaHCO₃ (to remove any remaining acid), and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate) to yield the pure bis-ester derivative.
-
¹H NMR: Disappearance of the phenolic -OH proton signal. Appearance of new signals from the acyl group.
-
¹³C NMR: Appearance of a new signal in the carbonyl region (~165-175 ppm).
-
IR Spectroscopy: A strong absorbance band for the ester C=O stretch between 1735-1750 cm⁻¹.
-
Mass Spectrometry (MS): The molecular ion peak will correspond to the mass of the starting material plus the mass of the two added acyl groups minus two protons.
Analytical Characterization
Rigorous characterization is essential to confirm the structure and purity of all synthesized derivatives. A combination of spectroscopic and chromatographic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the primary tools for structural elucidation.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Chromatography: High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, sometimes after further derivatization of any remaining polar groups.[11][12][13]
-
Infrared (IR) Spectroscopy: Particularly useful for confirming the formation of esters by identifying the carbonyl (C=O) functional group.
Conclusion
The this compound scaffold is a versatile platform for generating novel molecular entities in medicinal chemistry. The protocols for etherification and esterification detailed in this guide are fundamental, high-yielding transformations that allow for systematic modification of the molecule's properties. By applying these methods and thoroughly characterizing the resulting derivatives, researchers can effectively explore the structure-activity landscape and develop lead compounds with optimized pharmacokinetic and pharmacodynamic profiles.
References
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Techniques for Analysis of Plant Phenolic Compounds. National Institutes of Health (NIH). [Link]
-
Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry. [Link]
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A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. ResearchGate. [Link]
-
Esterification of phenols. Khan Academy. [Link]
- Process for the etherification of phenols.
-
Pivalic anhydride mediated esterification of phenols with carboxylic acids through sodium thiosulfate catalysis. Arkivoc. [Link]
-
Phase transfer catalysed esterification of phenols with aliphatic acid chlorides. ResearchGate. [Link]
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]
-
Transesterification of (hetero)aryl esters with phenols by an Earth-abundant metal catalyst. Royal Society of Chemistry. [Link]
- Process for the etherification of phenols.
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University. [Link]
-
Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. PubMed. [Link]
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Method 8041A: Phenols by Gas Chromatography. U.S. Environmental Protection Agency (EPA). [Link]
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Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI. [Link]
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Impact of various factors on pharmacokinetics of bioactive polyphenols: an overview. PubMed. [Link]
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Structure activity relationship. ResearchGate. [Link]
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Anti-proliferative activity and structure-activity relationship of honokiol derivatives. PubMed. [Link]
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Structure activity relationship – Knowledge and References. Taylor & Francis Online. [Link]
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Food Bioactive Compounds and Their Interference in Drug Pharmacokinetic/Pharmacodynamic Profiles. MDPI. [Link]
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Design, synthesis and structure-activity relationship of 4-(1,1,1,3,3,3-hexafluoro-2-hydroxyisoprop-2-yl)phenylsilane derivatives as liver X receptor agonists. PubMed. [Link]
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Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. PubMed. [Link]
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- 13. epa.gov [epa.gov]
High-Yield Synthesis of Adamantyl Bisphenols: An In-Depth Experimental Guide
Introduction
Adamantyl bisphenols, particularly 1,3-bis(4-hydroxyphenyl)adamantane, are a class of specialty chemicals that have garnered significant interest in the fields of polymer science and drug development. The incorporation of the rigid, three-dimensional adamantane core into polymer backbones imparts exceptional thermal stability, high glass transition temperatures (Tg), and enhanced mechanical properties.[1][2] In medicinal chemistry, the adamantyl moiety is a well-known pharmacophore that can improve the lipophilicity and metabolic stability of drug candidates.[3] This application note provides a detailed, optimized protocol for the high-yield synthesis of 1,3-bis(4-hydroxyphenyl)adamantane via a sulfuric acid-catalyzed Friedel-Crafts alkylation of phenol with 1,3-adamantanediol. We will delve into the mechanistic underpinnings of this reaction, provide step-by-step experimental procedures, and offer comprehensive guidance on purification and characterization.
The Scientific Rationale: Understanding the Friedel-Crafts Alkylation of Phenols with Adamantanediol
The synthesis of adamantyl bisphenols is most effectively achieved through an electrophilic aromatic substitution reaction known as the Friedel-Crafts alkylation.[4] In this reaction, an alcohol, in the presence of a strong acid catalyst, is converted into a carbocation, which then acts as an electrophile and attacks the electron-rich aromatic ring of a phenol molecule.[5]
The choice of 1,3-adamantanediol as the alkylating agent is strategic. The tertiary carbons at the 1 and 3 positions of the adamantane cage are prone to forming stable carbocations under acidic conditions. This stability is crucial for a successful alkylation reaction. Phenol is a highly activated aromatic compound, with the hydroxyl group directing the incoming electrophile to the ortho and para positions. However, due to the significant steric bulk of the adamantyl group, the substitution occurs almost exclusively at the less hindered para position, leading to the desired 1,3-bis(4-hydroxyphenyl)adamantane isomer.[6]
Concentrated sulfuric acid serves as an excellent catalyst for this reaction. It protonates the hydroxyl groups of the 1,3-adamantanediol, facilitating their departure as water molecules and generating the adamantyl dication. An excess of phenol is used not only as a reactant but also as a solvent, which drives the reaction towards the desired di-substituted product and minimizes the formation of mono-substituted byproducts.[6]
Experimental Workflow and Key Parameters
The successful high-yield synthesis of 1,3-bis(4-hydroxyphenyl)adamantane hinges on the careful control of several key experimental parameters, including the molar ratio of reactants, reaction temperature, and reaction time. The following workflow provides a comprehensive overview of the process.
Figure 1: A comprehensive workflow for the synthesis, purification, and characterization of 1,3-bis(4-hydroxyphenyl)adamantane.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane
Materials:
-
1,3-Adamantanediol (1.0 eq)
-
Phenol (10-15 eq)
-
Concentrated Sulfuric Acid (98%) (2.5-3.0 eq)
-
Distilled Water
-
10% Sodium Hydroxide (NaOH) solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Toluene
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Condenser
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and flask
-
Vacuum oven
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and condenser, add phenol (10-15 equivalents). Heat the flask gently to melt the phenol (m.p. ~41°C).
-
Addition of Reactants: Once the phenol is molten and stirring, add 1,3-adamantanediol (1.0 equivalent). Allow it to dissolve completely.
-
Catalyst Addition: Cool the mixture to room temperature. Slowly add concentrated sulfuric acid (2.5-3.0 equivalents) dropwise via a dropping funnel over 30 minutes. The reaction is exothermic, so maintain the temperature below 40°C during the addition.
-
Reaction: After the addition of sulfuric acid is complete, heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing a large volume of distilled water with vigorous stirring. A precipitate will form. Neutralize the acidic solution by the slow addition of a 10% aqueous sodium hydroxide solution until the pH reaches 7.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Work-up - Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and filter.
-
Isolation of Crude Product: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.
Protocol 2: Purification by Recrystallization
Procedure:
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot toluene to dissolve the solid completely. The ratio of toluene to crude product will depend on the purity of the crude material, but a starting point is approximately 5-10 mL of toluene per gram of crude product.[7][8]
-
Crystallization: Allow the solution to cool slowly to room temperature. The desired product will crystallize out of the solution. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation of Pure Product: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold toluene.
-
Drying: Dry the purified crystals in a vacuum oven at 60-80°C overnight to remove any residual solvent. A high-purity, white crystalline solid should be obtained.
Data Presentation: Expected Yields and Characterization
| Parameter | Expected Value |
| Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point | 238-242 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.15 (s, 2H, -OH), 7.05 (d, J=8.4 Hz, 4H, Ar-H), 6.65 (d, J=8.4 Hz, 4H, Ar-H), 2.10-1.60 (m, 14H, Adamantyl-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 155.5, 141.0, 127.5, 115.0, 47.0, 42.5, 35.0, 29.5 |
| FT-IR (KBr, cm⁻¹) | ~3350 (broad, O-H), 3020 (Ar C-H), 2910, 2850 (Alicyclic C-H), 1610, 1510 (Ar C=C) |
Note: Spectroscopic data are approximate and may vary slightly depending on the solvent and instrument used.[9]
Reaction Mechanism
The sulfuric acid-catalyzed Friedel-Crafts alkylation of phenol with 1,3-adamantanediol proceeds through the following steps:
Figure 2: The reaction mechanism for the synthesis of 1,3-bis(4-hydroxyphenyl)adamantane.
Troubleshooting and Optimization
-
Low Yield: If the yield is lower than expected, ensure that the phenol is in sufficient excess and that the reaction has gone to completion by monitoring with TLC. Incomplete removal of water from the starting materials can also inhibit the reaction.
-
Formation of Byproducts: The formation of mono-substituted or ortho-substituted products can be minimized by maintaining the recommended reaction temperature and using a large excess of phenol.
-
Purification Issues: If the product does not crystallize easily, it may be due to the presence of impurities. In such cases, a second recrystallization or purification by column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary.[10]
Conclusion
This application note provides a robust and high-yield protocol for the synthesis of 1,3-bis(4-hydroxyphenyl)adamantane. By carefully controlling the reaction conditions and following the detailed work-up and purification procedures, researchers can reliably obtain this valuable compound in high purity. The unique properties imparted by the adamantane moiety make this bisphenol an important building block for the development of advanced materials and novel therapeutic agents.
References
- BenchChem. (2025). A Spectroscopic Comparison of 1,3-Bis(4-hydroxyphenyl)adamantane and Its Derivatives: A Guide for Researchers.
- European Patent Office. (1987). Recrystallization of bisphenol a by azeotropically drying the solvent (EP 0229357 A1).
- BenchChem. (2025). Application Notes and Protocols for the Characterization of 1,3-Bis(4-hydroxyphenyl)adamantane Polymers.
- Google Patents. (n.d.). Recrystallization of bisphenol A by azeotropically drying the solvent.
- BenchChem. (2025). Application Notes and Protocols: Incorporation of 1,3-Bis(4-hydroxyphenyl)adamantane into Polymer Matrices.
- Google Patents. (n.d.). Recrystallization Method Of Bisphenol A.
- PubMed. (2015). Adamantane-based oxacyclophanes containing pyrazines: synthesis, crystal structure, and self-assembly behavior. Org Lett., 17(4), 786-9.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- BenchChem. (2025). Improving yield and purity in Friedel-Crafts alkylation of phenols.
-
Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]
- Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., Goddard, W. A., 3rd, Harris, T., Campbell, C., & Tang, Y. (2006). Alkylation of phenol: a mechanistic view. The journal of physical chemistry. A, 110(6), 2246–2252.
- Google Patents. (n.d.). Improved method for purification of bisphenol A.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane.
- Ma, Q., Chakraborty, D., Faglioni, F., Muller, R. P., & Goddard, W. A., 3rd. (2006). Alkylation of Phenol: A Mechanistic View.
- J&K Scientific LLC. (2025).
- Bouwman, J., Horst, S., & Oomens, J. (2018). Spectroscopic Characterization of the Product Ions Formed by Electron Ionization of Adamantane. Chemphyschem : a European journal of chemical physics and physical chemistry, 19(23), 3211–3218.
-
Danaher Life Sciences. (n.d.). Preparative Silica Columns for Efficient Chromatography. Retrieved from [Link]
- MDPI. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 1989.
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Application Notes and Protocols for the Analytical Characterization of Adamantyl-Containing Polymers
<
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction: The Unique Challenge and Promise of Adamantyl-Containing Polymers
Adamantane, with its rigid, diamondoid cage structure, imparts remarkable properties when incorporated into polymer backbones or as pendant groups.[1][2][3] These polymers often exhibit exceptional thermal stability, high glass transition temperatures (Tg), enhanced mechanical strength, and unique solubility characteristics.[2][4][5] These attributes make them highly attractive for a range of advanced applications, from high-performance plastics and photoresists to novel drug delivery vehicles. However, the very features that make these polymers desirable also present significant challenges for their characterization. The bulky, inflexible adamantyl moiety can influence chain packing, solubility, and fragmentation behavior, requiring specialized and carefully optimized analytical protocols.
This comprehensive guide provides a suite of detailed application notes and protocols for the robust characterization of adamantyl-containing polymers. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offering insights grounded in years of field experience to ensure accurate and reproducible results.
I. Elucidating Molecular Structure: The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of adamantyl-containing polymers.[6][7][8] It provides detailed information on the polymer's composition, tacticity (stereochemistry), and end-groups.[9]
Why NMR is Critical for Adamantyl Polymers:
The adamantyl cage possesses distinct proton (¹H) and carbon (¹³C) environments that give rise to characteristic signals in NMR spectra.[3] The integration of these signals relative to other structural motifs in the polymer repeating unit allows for the precise determination of the degree of adamantyl incorporation. Furthermore, subtle shifts in the adamantyl resonances can provide insights into the local chemical environment and chain architecture.
Protocol: ¹H and ¹³C NMR Spectroscopy of Adamantyl-Containing Polymers
1. Sample Preparation:
-
Solvent Selection: The choice of solvent is critical due to the often-limited solubility of adamantyl-containing polymers. Deuterated chloroform (CDCl₃) is a common starting point. For less soluble polymers, deuterated tetrahydrofuran (THF-d₈), dimethyl sulfoxide (DMSO-d₆), or even hexafluoroisopropanol (HFIP-d₂) may be necessary. Ensure the chosen solvent does not have signals that overlap with key polymer resonances.
-
Concentration: Aim for a concentration of 10-20 mg/mL for ¹H NMR and 20-50 mg/mL for ¹³C NMR to ensure a good signal-to-noise ratio.
-
Filtration: Filter the sample through a glass wool plug or a PTFE syringe filter into a clean, dry NMR tube to remove any particulate matter.
2. Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (400 MHz or higher) is recommended for better spectral resolution, which is particularly important for complex polymer structures.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis, especially for quaternary carbons.
-
Number of Scans: 16-64 scans are typically adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled experiment with Nuclear Overhauser Effect (NOE) is standard. For quantitative analysis, inverse-gated decoupling should be used with a longer relaxation delay.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
3. Data Interpretation:
-
¹H NMR: The adamantyl protons typically appear as a broad multiplet in the aliphatic region (around 1.5-2.5 ppm).[10] The integration of this signal relative to aromatic or other specific protons in the polymer backbone is used to confirm the structure and composition.[11]
-
¹³C NMR: The adamantyl carbons give rise to characteristic signals, typically between 28 and 41 ppm.[10][12] The number and chemical shifts of these signals can confirm the substitution pattern on the adamantyl cage.
II. Determining Molecular Weight and Distribution: Size Exclusion Chromatography (SEC/GPC)
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the cornerstone technique for measuring the molecular weight distribution (MWD) of polymers.[9][13] This information is crucial as the MWD significantly influences the mechanical and rheological properties of the material.
Challenges and Considerations for Adamantyl Polymers:
The rigid and bulky nature of the adamantyl group can lead to a more compact hydrodynamic volume compared to a linear polymer of the same molecular weight. This can result in an underestimation of the molecular weight if conventional polystyrene standards are used for calibration without appropriate corrections.
Protocol: SEC/GPC Analysis of Adamantyl-Containing Polymers
1. System and Column Selection:
-
Solvent: Tetrahydrofuran (THF) is the most common mobile phase. For polymers not soluble in THF, chloroform, or N,N-dimethylformamide (DMF) with 0.05 M LiBr can be used.
-
Columns: A set of two to three columns with a range of pore sizes (e.g., 10³, 10⁴, 10⁵ Å) is recommended to cover a broad molecular weight range.
-
Detector: A differential refractive index (DRI) detector is standard.[14] For more accurate molecular weight determination, a multi-angle light scattering (MALS) detector and a viscometer can be used in series.
2. Sample Preparation:
-
Concentration: Prepare a dilute solution of the polymer (1-2 mg/mL) in the mobile phase.
-
Dissolution: Gentle heating or agitation may be required to fully dissolve the polymer.
-
Filtration: Filter the sample through a 0.2 or 0.45 µm PTFE syringe filter to prevent column blockage.
3. Experimental Conditions:
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Temperature: The column and detector should be maintained at a constant temperature (e.g., 35-40 °C) to ensure reproducible results.
-
Calibration: For conventional calibration, use a series of narrow MWD polystyrene or poly(methyl methacrylate) (PMMA) standards. For more accurate results with a MALS detector, the dn/dc value (refractive index increment) of the polymer in the mobile phase must be determined.
4. Data Analysis:
-
The software associated with the SEC/GPC system will be used to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).
-
When using a MALS detector, absolute molecular weight can be determined without the need for column calibration.
III. Assessing Thermal Properties: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The incorporation of adamantyl groups is known to significantly enhance the thermal stability of polymers.[2][4] TGA and DSC are essential techniques to quantify these improvements.[15][16]
Insights from Thermal Analysis:
-
TGA provides information about the thermal stability and decomposition profile of the polymer.[17] Adamantyl-containing polymers often exhibit high decomposition temperatures (Td).[1]
-
DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of the polymer.[15] The rigid adamantyl structure typically leads to a significant increase in Tg.[4]
Protocol: TGA and DSC of Adamantyl-Containing Polymers
1. Sample Preparation:
-
Sample Mass: Use 5-10 mg of the polymer for both TGA and DSC.
-
Sample Form: The sample can be in powder or film form. Ensure good thermal contact with the bottom of the pan.
-
Pans: Use aluminum pans for DSC and platinum or ceramic pans for TGA.
2. TGA Experimental Conditions:
-
Atmosphere: Run the experiment under an inert atmosphere (e.g., nitrogen) to study thermal decomposition and under an oxidative atmosphere (e.g., air) to assess oxidative stability.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Range: Typically from room temperature to 600-800 °C.
3. DSC Experimental Conditions:
-
Heating/Cooling Rate: A rate of 10 °C/min is commonly used.
-
Thermal History: To erase any previous thermal history, a heat-cool-heat cycle is recommended. The Tg is typically determined from the second heating scan.
-
Temperature Range: The temperature range will depend on the expected transitions of the polymer.
4. Data Interpretation:
-
TGA: The onset of decomposition is often reported as the temperature at which 5% or 10% weight loss occurs (T₅ or T₁₀).
-
DSC: The Tg is observed as a step change in the heat flow curve. Melting and crystallization are observed as endothermic and exothermic peaks, respectively.
| Polymer Type | Typical Tg (°C) | Typical Td (10% weight loss, N₂) (°C) |
| Poly(methyl methacrylate) | ~105 | ~300 |
| Poly(1-adamantyl methacrylate) | >160 | >340[4] |
| Poly(1,3-adamantane)s | 139 - 205 | 477 - 488[1] |
| Adamantane-based Polyimides | 248 - 308 | >500[18] |
Table 1: Comparative Thermal Properties of Adamantyl-Containing Polymers and a Conventional Polymer.
IV. Investigating Solid-State Structure: X-Ray Diffraction (XRD)
XRD is a powerful technique for probing the long-range order in the solid state.[19][20] It can distinguish between amorphous and crystalline materials and provide information about the degree of crystallinity and the arrangement of polymer chains.[19]
Application to Adamantyl Polymers:
The bulky adamantyl groups can hinder chain packing and often lead to amorphous or semi-crystalline structures.[18] XRD can be used to assess the impact of the adamantyl moiety on the polymer's solid-state morphology.
Protocol: XRD of Adamantyl-Containing Polymer Films or Powders
1. Sample Preparation:
-
Powder: Finely grind the polymer sample and mount it on a low-background sample holder.
-
Film: Cast a thin film of the polymer on a suitable substrate (e.g., a glass slide).
2. Instrument Parameters:
-
X-ray Source: Copper (Cu Kα) radiation is most common.
-
Scan Range (2θ): A typical range is 5° to 50°.
-
Scan Speed: A slow scan speed (e.g., 1-2°/min) is recommended to obtain good signal-to-noise.
3. Data Analysis:
-
Amorphous Polymers: Exhibit a broad, diffuse halo in the XRD pattern.
-
Crystalline Polymers: Show sharp diffraction peaks at specific 2θ angles.
-
Degree of Crystallinity: Can be estimated by deconvoluting the XRD pattern into crystalline and amorphous contributions.
V. Workflow and Data Integration
A comprehensive characterization of adamantyl-containing polymers involves the integration of data from multiple analytical techniques. The following workflow is recommended:
Figure 1: Integrated workflow for the characterization of adamantyl-containing polymers.
VI. Advanced Techniques and Future Directions
For more in-depth analysis, techniques such as Mass Spectrometry (MS) can be employed to analyze degradation products or end-groups, although the fragmentation of the adamantyl cage can be complex. Solid-State NMR (ssNMR) is invaluable for studying the structure and dynamics of insoluble adamantyl polymers.[7] Additionally, Dynamic Mechanical Analysis (DMA) can provide further insights into the viscoelastic properties and relaxation behaviors of these materials.
Conclusion
The successful characterization of adamantyl-containing polymers requires a multi-faceted approach that leverages the strengths of various analytical techniques. By understanding the principles behind each method and carefully optimizing the experimental protocols, researchers can gain a comprehensive understanding of the structure-property relationships in these unique and promising materials. This knowledge is paramount for their continued development and application in cutting-edge technologies.
References
- Benchchem. Application Notes and Protocols for the Characterization of 1,3-Bis(4-hydroxyphenyl)adamantane Polymers.
- ResearchGate. 13 C NMR spectra of poly(4-(1-adamantyl)phenyl methacrylate) (bottom),...
- ResearchGate. Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties | Request PDF.
- ACS Publications. Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer | Macromolecules.
- ACS Publications. Synthesis of Precision Poly(1,3-adamantylene alkylene)s via Acyclic Diene Metathesis Polycondensation | Macromolecules.
- Scilit. Synthesis and characterization of poly(1-adamantyl methacrylate): effects of the adamantyl group on radical polymerization kinetics and thermal properties of the polymer.
- The Royal Society of Chemistry. Adamantyl-terminated dendronized molecules: synthesis and interaction with β-cyclodextrin functionalized poly(dimethylsiloxane).
- Polymer International. Preparation, polymerization and properties of an adamantyl‐based benzoxazine.
- ResearchGate. Synthesis, characterization, and gas permeation properties of adamantane-containing polymers of intrinsic microporosity | Request PDF.
- NIH. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives.
- NIH. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC.
- ACS Publications. Synthesis and Characterization of New Adamantane-Based Polyimides.
- Polymer Chemistry (RSC Publishing). Polymerizability of exomethylene monomers based on adamantyl frameworks.
- Top Analytical Techniques for Characterizing Custom Polymers.
- Size-Exclusion Chromatography Applied to Polymers and Coatings.
- Thermal Analysis of Polymers. Part 2: TGA, TMA and DMA of Thermoplastics.
- NMR Spectroscopy of Polymers.
- Benchchem. comparative thermal analysis of adamantane-based polymers vs traditional polymers.
- Documents for Paint.org. An Overview of Size Exclusion Chromatography Applied to Polymers and Coatings.
- NIH. Size-exclusion chromatography (SEC) of branched polymers and polysaccharides.
- Thermo Fisher Scientific. X-ray Diffraction Analysis of Polymers - Advancing Materials.
- ResearchGate. Size exclusion chromatography of synthetic and biopolymers on common reversed phase and hydrophilic interaction chromatography columns | Request PDF.
- YouTube. Size Exclusion Chromatography (SEC) | Polymer Engineering.
- AZoM. The Applications of Thermal Analysis in Polymers.
- Creative Biostructure. Using NMR for Studying Polymer Structures.
- Chapter 7. XRD (Chapter 8 Campbell & White, Alexander "X-ray Diffraction Methods in Polymer Science"). The gene.
- ResearchGate. Mass spectrometry of diamantane and some adamantane derivatives | Request PDF.
- Nexus Analytics. Thermal Characterization of Polymers.
- ACS Publications. Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons | The Journal of Physical Chemistry C.
- ResearchGate. NMR Spectra of Polymers and Polymer Additives.
- NIH. Adamantane | C10H16 | CID 9238 - PubChem.
- Wikipedia. Adamantane.
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- 20. eng.uc.edu [eng.uc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Welcome to the technical support guide for the synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance the yield of this valuable bisphenol compound. The synthesis, a classic acid-catalyzed condensation reaction, presents unique challenges that require careful control of parameters to achieve high purity and yield. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Synthesis Overview: The Chemistry at a Glance
The synthesis of this compound is typically achieved through an acid-catalyzed electrophilic addition of 2-adamantanone to two equivalents of phenol.[1][2] This reaction is a specific example of a Friedel-Crafts alkylation, where the bulky adamantane core is installed onto the phenol rings.
The general reaction mechanism involves the protonation of the ketone by an acid catalyst, which generates a tertiary carbocation on the adamantane framework. This potent electrophile is then attacked by the electron-rich phenol ring, primarily at the para-position due to steric hindrance from the adamantyl group and the directing effect of the hydroxyl group. A second alkylation event on another phenol molecule yields the final product.
Caption: General mechanism for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis that can lead to diminished yields or impure products.
Category 1: Reaction Setup & Reagents
Q1: My reaction yield is consistently low. Could the quality of my reagents be the issue?
A1: Absolutely. The purity of starting materials is critical. Here’s what to look for:
-
Phenol: Phenol is hygroscopic and prone to oxidation, which can give it a pink or reddish hue. The presence of water can deactivate certain acid catalysts, while oxidation byproducts can lead to colored impurities that are difficult to remove. It is highly recommended to use freshly distilled or high-purity, colorless phenol.
-
2-Adamantanone: Impurities in the ketone can lead to unwanted side reactions. Ensure its purity by checking the melting point or using analytical techniques like GC-MS or NMR before starting the reaction.
-
Solvent: If a solvent is used, ensure it is anhydrous. Protic impurities like water or alcohols can interfere with the catalyst and reaction mechanism.[3]
Q2: What is the optimal molar ratio of phenol to 2-adamantanone? I seem to have a lot of unreacted starting material.
A2: A significant excess of phenol is crucial for this reaction. A molar ratio of 5:1 to 10:1 (phenol:2-adamantanone) is typically recommended.
Causality:
-
Maximizing Product Formation: According to Le Châtelier's principle, using a large excess of one reactant (phenol) drives the reaction equilibrium towards the product side, increasing the conversion of the limiting reagent (2-adamantanone).
-
Minimizing Side Reactions: The product, a bisphenol, is itself an activated aromatic ring. Using an excess of phenol outcompetes the product for reaction with the adamantyl carbocation intermediate, thereby minimizing the formation of poly-alkylated byproducts.[3]
Q3: Which acid catalyst is best for this synthesis? I've seen protocols using H₂SO₄, Lewis acids, and solid acid resins.
A3: The choice of catalyst is a critical parameter that balances reactivity with selectivity and ease of work-up. There is no single "best" catalyst, as the optimal choice depends on your specific lab setup and purification capabilities.
| Catalyst Type | Examples | Advantages | Disadvantages & Mitigation |
| Brønsted Acids | H₂SO₄, HCl (gas) | Inexpensive, readily available, and highly active. | Can cause charring/polymerization of phenol.[4] Work-up can be difficult. Mitigation: Use moderate temperatures (50-80°C) and add the catalyst slowly. |
| Lewis Acids | AlCl₃, FeCl₃, ZnCl₂ | Very active catalysts for Friedel-Crafts reactions.[3] | Can complex with the phenolic oxygen, deactivating the ring and requiring stoichiometric amounts.[5][6] Work-up involves quenching and can be hazardous. Mitigation: Use milder Lewis acids like ZnCl₂. |
| Solid Acid Catalysts | Sulfonated polystyrene resins (e.g., Amberlyst-15), Zeolites | Easily removed by filtration, simplifying work-up.[1][3] Reusable and often lead to cleaner reactions with higher selectivity. | May have lower activity, requiring higher temperatures or longer reaction times. Catalyst pores can become blocked. Mitigation: Ensure the resin is properly activated and dry. |
For laboratory-scale synthesis aiming for high purity, a solid acid catalyst like Amberlyst-15 is often the preferred choice due to the significantly simplified purification process.
Category 2: Reaction Conditions & Side Products
Q4: I'm observing a mixture of isomers in my crude product. How can I improve the selectivity for the desired para,para-isomer?
A4: While the bulky adamantyl group strongly favors para-substitution, the formation of the ortho,para-isomer is a common side reaction.[1][7] Improving para-selectivity involves controlling steric and electronic factors:
-
Temperature Control: Lower reaction temperatures (typically 50-70°C) generally favor the thermodynamically more stable para-product. Higher temperatures can provide enough energy to overcome the steric barrier for ortho-alkylation.
-
Catalyst Choice: Bulky catalysts or catalyst-substrate complexes can further enhance steric hindrance around the ortho positions, thereby increasing the para:ortho ratio. Solid acid resins can sometimes offer better selectivity than homogeneous acids.[1]
Q5: My reaction mixture turns dark brown or black, and I'm getting a lot of insoluble tar. What's causing this and how can I prevent it?
A5: Tar or resin formation is a classic sign of phenol polymerization, often caused by overly harsh reaction conditions.[4]
-
Probable Cause: Excessively high temperatures (>100°C) or a high concentration of a strong Brønsted acid (like H₂SO₄) can catalyze the polymerization of phenol.
-
Solution:
-
Reduce Temperature: Maintain the reaction temperature in the 60-80°C range.
-
Control Catalyst Addition: If using a liquid acid like H₂SO₄, add it dropwise to a stirred solution of the reactants to avoid localized "hot spots" of high acid concentration.
-
Switch to a Milder Catalyst: Consider using a solid acid catalyst, which is known to produce cleaner reactions.
-
Caption: A troubleshooting workflow for common synthesis issues.
Category 3: Work-up and Purification
Q6: What is the best way to purify the crude product? My attempts at recrystallization resulted in an oil or poor recovery.
A6: The purification of this compound is critical for obtaining a high-purity final product. Two primary methods are effective: recrystallization and column chromatography.[8]
Method 1: Recrystallization (Preferred for >85% crude purity) This is the most efficient method for large quantities if the crude product is relatively clean. The key is selecting an appropriate solvent system.
-
Solvent System: A mixture of a polar solvent in which the compound is soluble at high temperatures (like acetone or ethanol) and a non-polar solvent in which it is insoluble (like hexane or water) is often effective.
-
Common Issue: Oiling out occurs when the melting point of the solid is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated.
-
Solution:
-
Use a solvent pair like Toluene/Hexane or Ethanol/Water .
-
Dissolve the crude product in a minimal amount of the hot "good" solvent (e.g., toluene).
-
Slowly add the "bad" solvent (e.g., hexane) until the solution becomes faintly cloudy (the cloud point).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly and undisturbed to promote the formation of large, pure crystals.[9]
-
Method 2: Column Chromatography (For complex impurity profiles) If recrystallization fails or the crude product contains multiple, similarly soluble impurities, silica gel chromatography is necessary.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity (e.g., 10% EtOAc in hexane) to elute non-polar impurities and gradually increase the polarity (e.g., to 30-40% EtOAc) to elute the desired bisphenol product.
Caption: Decision workflow for product purification.
Experimental Protocols
Protocol 1: General Synthesis using a Solid Acid Catalyst
This protocol is optimized for safety, ease of work-up, and high yield.
-
Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-adamantanone (1.0 eq).
-
Reagent Addition: Add molten phenol (8.0 eq) to the flask. Stir the mixture at 60°C until the 2-adamantanone is fully dissolved.
-
Catalyst Addition: Add activated Amberlyst-15 resin (20% by weight of the 2-adamantanone).
-
Reaction: Heat the reaction mixture to 75-80°C and maintain stirring for 8-12 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).
-
Work-up: Once the reaction is complete, cool the mixture to approximately 60°C and filter off the catalyst resin while the solution is still hot to prevent premature crystallization of the excess phenol. Wash the resin with a small amount of warm toluene.
-
Isolation: Combine the filtrate and the washings. Remove the excess phenol and toluene under reduced pressure (vacuum distillation). The remaining solid is the crude product.
Protocol 2: Purification by Recrystallization
-
Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of hot toluene (or ethanol) while stirring and heating until the solid is fully dissolved.
-
Induce Crystallization: Slowly add hexane (or water) dropwise to the hot solution until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot toluene (or ethanol) to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath for 30-60 minutes.
-
Collection: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold hexane (or cold water/ethanol mixture) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
References
- Google Patents. (n.d.). Process for the synthesis of bisphenol. EP1572611B1.
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. Retrieved from [Link]
- Google Patents. (n.d.). Process for the synthesis of bisphenol. US7132575B2.
-
ResearchGate. (2021). Synthesis of Bisphenol Z: An Organic Chemistry Experiment. Retrieved from [Link]
- Google Patents. (n.d.). Method for purification of 4-hydroxyacetophenone. US10752571B2.
- Google Patents. (n.d.). Process for making bisphenol a. EP0210366B1.
-
Viana, M.S., Gomes, C.S.B., & Rosa, V. (2023). Heteroleptic Copper Complexes as Catalysts for the CuAAC Reaction: Counter-Ion Influence in Catalyst Efficiency. Catalysts, 13(2), 386. [Link]
-
Nesterova, O.V., Pombeiro, A.J.L., & Nesterov, D.S. (2022). Tetranuclear Copper Complexes with Bulky Aminoalcohol Ligands as Catalysts for Oxidative Phenoxazinone Synthase-like Coupling of Aminophenol: A Combined Experimental and Theoretical Study. Catalysts, 12(11), 1408. [Link]
Sources
- 1. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Chromatographic Purification of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Welcome to the dedicated technical support guide for the chromatographic purification of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this unique bisphenol compound. Drawing upon extensive field experience and established chromatographic principles, this guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve high-purity product consistently.
Introduction to the Molecule and Its Challenges
This compound is a sterically hindered bisphenol. Its structure, featuring a bulky, lipophilic adamantyl core and two polar phenolic hydroxyl groups, presents a unique set of challenges for chromatographic purification. The interplay between the nonpolar adamantane cage and the acidic phenol moieties can lead to complex retention behaviors, making separation from synthetic byproducts and starting materials non-trivial. Common issues include poor peak shape, co-elution with impurities, and on-column degradation. This guide will equip you with the knowledge to anticipate and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound by silica gel chromatography?
The primary challenges stem from the molecule's dual nature. The two phenolic hydroxyl groups can engage in strong interactions with the acidic silanol groups on the surface of silica gel, potentially leading to significant peak tailing.[1][2] Conversely, the large, nonpolar adamantyl group can lead to high solubility in less polar organic solvents, which might cause premature elution if the mobile phase is not optimized.
Q2: Should I use normal-phase or reversed-phase chromatography for this compound?
Both normal-phase and reversed-phase chromatography can be effective, and the choice depends on the nature of the impurities in your crude mixture.[3][4]
-
Normal-Phase (e.g., silica gel): This is often the first choice for organic synthesis workups. It is effective for separating less polar impurities. However, the acidic nature of silica can be problematic for this phenolic compound.[5]
-
Reversed-Phase (e.g., C18): This is an excellent alternative, especially if your impurities are more polar than the target compound.[6] Given the compound's significant nonpolar character from the adamantyl group, it should retain well on a C18 column.
Q3: My compound appears to be degrading on the silica gel column. What can I do?
Degradation on silica gel is a known issue for acid-sensitive compounds.[7] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treating the silica gel with a base, such as triethylamine (TEA), can neutralize the acidic silanol groups.[7][8][9] A common practice is to include a small percentage (0.1-1%) of TEA in your eluent.
-
Use an alternative stationary phase: Consider using a more neutral or basic stationary phase like alumina.[5]
Q4: I am observing significant peak fronting in my chromatogram. What is the likely cause?
Peak fronting is often a result of column overload or poor sample solubility in the mobile phase.[10] If you are dissolving your sample in a solvent significantly stronger than your mobile phase, this can also cause fronting. To resolve this, try reducing the amount of sample loaded onto the column or dissolving your sample in the initial mobile phase solvent.[10][11]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound.
Issue 1: Severe Peak Tailing on Silica Gel
-
Symptoms: The peak for your compound is asymmetrical, with the latter half being much broader than the front half.[2] This can lead to co-elution with trailing impurities and difficulty in obtaining pure fractions.
-
Root Cause: Strong secondary interactions between the phenolic hydroxyl groups of your molecule and the acidic silanol groups on the silica surface.[1]
-
Solutions:
-
Mobile Phase Modification: Add a small amount of a competitive polar modifier to your eluent. For example, adding 0.1-1% triethylamine (TEA) or a small amount of methanol to your solvent system can help to disrupt these strong interactions and improve peak shape.[7][8]
-
Silica Gel Deactivation: Before running your column, flush the packed silica gel with a solvent mixture containing 1-3% triethylamine.[7]
-
Switch to a Different Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amine-functionalized silica.[5]
-
Issue 2: Poor Separation from Nonpolar Impurities
-
Symptoms: Your target compound co-elutes with less polar byproducts, often at the solvent front.
-
Root Cause: The bulky, lipophilic adamantyl group gives the molecule significant nonpolar character, causing it to travel quickly with less polar mobile phases.[12][13]
-
Solutions:
-
Optimize Mobile Phase Polarity: Use a less polar solvent system to increase retention. A good starting point for TLC analysis is a mixture of hexane and ethyl acetate.[14]
-
Employ a Gradient Elution: Start with a low polarity mobile phase to retain the compound on the column and gradually increase the polarity to elute the compound after the nonpolar impurities have passed through.[7]
-
Consider Reversed-Phase Chromatography: In a reversed-phase system, your nonpolar impurities will likely be retained more strongly than your target compound, potentially leading to a better separation.
-
Issue 3: Compound is Insoluble in the Loading Solvent
-
Symptoms: Your crude product does not fully dissolve in the initial, low-polarity mobile phase, making it difficult to load onto the column.
-
Root Cause: The two phenolic groups impart some polarity, which can limit solubility in highly nonpolar solvents like hexane.
-
Solutions:
-
Dry Loading: Dissolve your crude material in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel to form a slurry, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[7]
-
Use a Slightly More Polar Loading Solvent: Dissolve your sample in a minimal amount of a slightly more polar solvent (like dichloromethane) and carefully apply it to the column. However, be aware that this can sometimes compromise the separation at the beginning of the elution.
-
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is a good starting point for the purification of this compound.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Crude this compound
Step-by-Step Procedure:
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a 70:30 mixture of hexane:ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.2-0.3 for the target compound. If peak streaking is observed, add 0.5% triethylamine to the solvent mixture.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column, ensuring there are no air bubbles or cracks.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if necessary) and carefully load it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully add the resulting powder to the top of the column.[7]
-
-
Elution: Begin eluting with the chosen solvent system. If a gradient is needed, start with a less polar mixture and gradually increase the proportion of ethyl acetate.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reversed-Phase Flash Chromatography
This method is particularly useful if the impurities are more polar than the target compound.
Materials:
-
C18-functionalized silica gel
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Crude this compound
Step-by-Step Procedure:
-
Method Development: Use analytical HPLC with a C18 column to develop a suitable gradient. A typical gradient would be from 50% acetonitrile in water to 100% acetonitrile.
-
Column Packing: Pack the column with C18 silica gel according to the manufacturer's instructions.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a solvent like methanol.
-
Elution: Run the column with the developed gradient.
-
Fraction Collection and Analysis: Collect and analyze fractions using analytical HPLC or TLC.
-
Product Isolation: Combine the pure fractions, remove the acetonitrile under reduced pressure, and then either freeze-dry or extract the aqueous residue with a suitable organic solvent.
Data Summary
| Parameter | Normal-Phase (Silica Gel) | Reversed-Phase (C18) |
| Stationary Phase | Silica Gel | C18-functionalized Silica |
| Typical Mobile Phase | Hexane/Ethyl Acetate | Acetonitrile/Water |
| Elution Order | Least polar elutes first | Most polar elutes first |
| Loading Capacity | Generally 1-5% of silica weight | Typically 0.1-2% of C18 silica weight |
Note: Loading capacity is highly dependent on the separation difficulty and desired purity.[6][15][16]
Visual Workflow and Troubleshooting Diagrams
Workflow for Method Selection
Caption: Decision tree for selecting the initial chromatographic method.
Troubleshooting Peak Tailing
Caption: Troubleshooting guide for addressing peak tailing issues.
References
-
Tips for Flash Column Chromatography. Department of Chemistry, University of Rochester. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Chromatography: The Solid Phase. Department of Chemistry, University of Rochester. [Link]
-
How to determine reversed-phase flash chromatography loading capacity. Biotage. [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]
-
How To Neutralize Silica Gel? Chemistry For Everyone. YouTube. [Link]
-
Peak Fronting . . . Some of the Time. LCGC International. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. ResearchGate. [Link]
-
Loading Capacity of HPLC Columns. Chromatography Forum. [Link]
-
Prep Chromatography Loading for Maximum Recoveries and Yields. YMC. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [Link]
-
Chromatographic Characteristics of Adamantyl Silicone Stationary Phase. ResearchGate. [Link]
-
Understanding HPLC Column Loading Capacity: Insights from the Chromatography Community. Separation Science. [Link]
-
Preparative Scale Chromatography of a Commercially-Available Sweetener using... Waters Corporation. [Link]
-
When basification of silica gel is required, before using Column chromatography? ResearchGate. [Link]
-
Deactivation of silica gel? ResearchGate. [Link]
-
Liquid chromatography of adamantane derivatives. ResearchGate. [Link]
-
Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC, PubMed Central. [Link]
-
Improving HPLC Separation of Polyphenols. LCGC International. [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. PMC, PubMed Central. [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. [Link]
-
Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews. [Link]
-
The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. PMC, PubMed Central. [Link]
-
Phenol. Wikipedia. [Link]
-
Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. MDPI. [Link]
-
Bisphenol A, BPA Analyzed with HPLC. MicroSolv. [Link]
-
Extraction Techniques for Isolation, Purification and Preconcentration of Bisphenols and Alkylphenols from Environmental and Food Samples. ARC Journals. [Link]
-
Purification and determination of bisphenol A and alkylphenol in river sediments by high performance liquid chromatography with fluorescence detection... Analytical Methods (RSC Publishing). [Link]
-
4-(1-Adamantyl)phenol. PubChem, NIH. [Link]
-
Adamantyl silica for RP-HPLC via olefin. CORE. [Link]
-
(PDF) Synthesis of Adamantyl-Containing Compounds - Structure Elements of Rotaxanes and Supramolecular Polymers. ResearchGate. [Link]
-
Successful flash chromatography. Biotage. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
Separation and Analysis of Bisphenol Compounds in Consumer Receipt Papers. Waters. [Link]
-
Chromatography: Solvent Systems For Flash Column. Department of Chemistry, University of Rochester. [Link]
-
Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science (RSC Publishing). [Link]
-
Showing Compound 2-(4-Hydroxyphenyl)ethanol (FDB012695). FooDB. [Link]
-
A Fast Method for Determination of Seven Bisphenols in Human Breast Milk Samples with the Use of HPLC-FLD. PMC, NIH. [Link]
- Pendant furyl containing bisphenols, polymers therefrom and a process for the preparation thereof.
-
adamantane. Organic Syntheses Procedure. [Link]
-
(4-hydroxyphenyl)(phenyl)methanone. ChemSynthesis. [Link]
-
2,4-Bis(2-adamantyl)phenol. PubChem. [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. biotage.com [biotage.com]
- 7. Chromatography [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chromatography [chem.rochester.edu]
- 15. Loading Capacity of HPLC Columns - Chromatography Forum [chromforum.org]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
overcoming solubility issues of adamantyl phenols in biological assays
Technical Support Center: Adamantyl Phenols in Biological Assays
A Senior Application Scientist's Guide to Overcoming Solubility Hurdles
Welcome to the technical support center for researchers working with adamantyl phenol derivatives. This guide is designed to provide expert insights and practical solutions to the most common challenge encountered with this class of compounds: poor aqueous solubility. As a Senior Application Scientist, my goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions and troubleshoot effectively.
The adamantane group is often incorporated into drug candidates to enhance lipophilicity, which can improve membrane permeability and binding affinity within hydrophobic pockets of target proteins. This very property, however, makes adamantyl phenols notoriously difficult to work with in aqueous-based biological assays. This guide will walk you through a logical progression of strategies to achieve and maintain the solubility of your test compounds, ensuring the integrity and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Why is my adamantyl phenol compound so difficult to dissolve in aqueous buffers?
The core of the issue lies in the physicochemical properties of the adamantane cage. It is a rigid, bulky, and highly lipophilic hydrocarbon structure. This "lipophilic bullet" is extremely hydrophobic, meaning it repels water molecules and prefers to interact with non-polar environments. When you attempt to introduce an adamantyl phenol into an aqueous medium (like cell culture media or assay buffer), the hydrophobic adamantyl group drives the molecules to aggregate and precipitate out of the solution to minimize their contact with water. While the phenol group provides some polarity, it is often insufficient to counteract the dominant hydrophobicity of the adamantane moiety.
Q2: What is the most common starting point for solubilizing a new adamantyl phenol?
The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic co-solvent. Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules. The strategy is to dissolve the compound at a high concentration in 100% DMSO and then dilute this stock into the final aqueous assay medium. The key is that this final dilution step must result in a co-solvent concentration that is low enough to be tolerated by the biological system (e.g., cells, enzymes) while keeping the compound in solution.
Q3: What are the risks associated with using DMSO or other co-solvents?
While indispensable, co-solvents are not inert and can significantly impact your assay. It is crucial to be aware of these potential artifacts:
-
Direct Cytotoxicity: At higher concentrations, DMSO can permeabilize cell membranes, inhibit cell proliferation, and induce cell death. Most cell lines can tolerate DMSO up to 0.5% (v/v), but the exact limit is cell-type dependent and should be experimentally determined.
-
Assay Interference: Solvents can directly interact with assay components. For instance, DMSO has been shown to bind to certain proteins, potentially competing with your compound or altering the protein's conformation. It can also interfere with reporter systems (e.g., luciferase) or react with other assay reagents, such as inactivating cisplatin.
-
Reduced Compound Activity: The solvent might form complexes with your compound, reducing its effective free concentration available to interact with the biological target.
Therefore, a "vehicle control" (assay medium containing the same final concentration of the co-solvent as your test wells) is non-negotiable in every experiment. This control establishes the baseline response in the presence of the solvent, allowing you to isolate the true effect of your compound.
Q4: What can I do if the required co-solvent concentration is toxic or interferes with my assay?
If a simple co-solvent approach is not viable, you must move to more advanced formulation strategies. The most effective and widely used alternative for adamantyl-containing compounds is cyclodextrin encapsulation . Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. The adamantyl group fits perfectly into this hydrophobic pocket, forming an inclusion complex. This complex has a water-soluble exterior, effectively "hiding" the hydrophobic adamantyl group and allowing the compound to dissolve readily in aqueous media without an organic co-solvent. Other options include the use of polymeric micelles or creating nanosuspensions.
Troubleshooting Guide
Q: My compound precipitates when I add my DMSO stock to the cell culture media. What should I do?
This is a classic sign that your compound has "crashed out" of solution. The final concentration of DMSO in the media is too low to keep the highly concentrated adamantyl phenol molecules dissolved.
-
Immediate Action:
-
Check Your Math: Double-check your dilution calculations. Ensure the final DMSO concentration is what you intended.
-
Increase Mixing: When diluting, add the DMSO stock to the aqueous medium (not the other way around) while vortexing or stirring vigorously to promote rapid dispersion.
-
Warm the Medium: Gently warming the assay medium to 37°C can sometimes help maintain solubility during dilution.
-
-
Strategic Solutions:
-
Make a More Concentrated Stock: If you can dissolve more compound in your 100% DMSO stock, you can add a smaller volume to your media to reach the same final compound concentration, which may prevent precipitation.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a 10 mM stock into the final media, perform an intermediate dilution in a solution with a higher buffer or protein content (like 100% serum) before the final dilution into the assay media. The proteins can act as carriers and help stabilize the compound.
-
Switch to a Better Method: If precipitation persists, the compound is too insoluble for a simple co-solvent approach at your desired concentration. You must switch to a cycl
-
Technical Support Center: Synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Welcome to the technical support center for the synthesis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol, a key building block in advanced materials and pharmaceutical development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this synthesis, ensuring high yield and purity.
Troubleshooting Guide: Navigating Side Reactions
The synthesis of this compound is typically achieved through an acid-catalyzed Friedel-Crafts alkylation of phenol with 2-adamantanone. While seemingly straightforward, this reaction is prone to several side reactions that can impact the purity and yield of the desired para,para' isomer. This section addresses the most common issues encountered during the synthesis.
Issue 1: Low Yield of the Desired p,p'-Isomer and Formation of Isomeric Impurities
Question: My reaction is producing a mixture of isomers, and the yield of the target this compound is lower than expected. How can I improve the regioselectivity?
Answer: This is a classic challenge in Friedel-Crafts alkylation of phenols. The primary cause is the competing formation of the ortho,para'-isomer, 4-[2-(2-hydroxyphenyl)-2-adamantyl]phenol. The hydroxyl group of phenol is an ortho-para directing group, making both positions susceptible to electrophilic attack.
Causality and Mechanism:
Under acidic conditions, 2-adamantanone is protonated, which then reacts with phenol to form a 2-adamantyl carbocation. This carbocation is the electrophile that attacks the electron-rich phenol ring. The bulky nature of the adamantyl group generally favors substitution at the less sterically hindered para position. However, the ortho position remains reactive, leading to the formation of the o,p'-isomer. The ratio of these isomers is influenced by kinetic versus thermodynamic control.[1]
Diagram: Formation of p,p' and o,p' Isomers
Caption: Reaction pathway showing the formation of the desired p,p'-isomer and the side-product o,p'-isomer.
Troubleshooting and Mitigation Protocol:
-
Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable para,para' isomer. Running the reaction at or below room temperature can significantly improve the p,p'/o,p' ratio.[1]
-
Catalyst Selection: While strong acids like sulfuric acid or hydrogen chloride are effective, using a milder Lewis acid or a solid acid catalyst can sometimes offer better selectivity.[2] Experimenting with catalysts like zinc chloride (ZnCl₂) in combination with a Brønsted acid may favor ortho-alkylation, so careful selection is key.[3]
-
Solvent Effects: The choice of solvent can influence the isomer ratio. Less polar solvents may favor the formation of the para isomer due to steric hindrance.
-
Purification: The isomers can often be separated by column chromatography or recrystallization. A detailed protocol for recrystallization is provided below.
| Parameter | Recommendation for High p,p'-Selectivity | Rationale |
| Temperature | 0°C to 25°C | Favors the thermodynamically more stable para product. |
| Catalyst | Dry Hydrogen Chloride, Sulfuric Acid | Strong acids are effective; however, optimization may be needed. |
| Solvent | Excess Phenol (as solvent and reactant) | High concentration of phenol can favor the desired reaction. |
Experimental Protocol: Recrystallization for Isomer Separation
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add water to the hot solution until turbidity is observed.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
-
The desired this compound, being more symmetrical, will often crystallize out first, leaving the o,p'-isomer in the mother liquor.
-
Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.
-
Analyze the purity of the crystals and the mother liquor by HPLC to assess the efficiency of the separation.[4]
Issue 2: Formation of Poly-Alkylated Byproducts (Tris-phenolic Impurities)
Question: I am observing higher molecular weight impurities in my product. What are these and how can I prevent their formation?
Answer: These are likely tris-phenolic impurities, where a third phenol molecule has reacted. This is a common side reaction in Friedel-Crafts alkylations, as the initial product is often more activated towards further electrophilic substitution than the starting phenol.
Causality and Mechanism:
The initial bisphenol product contains two phenol rings, which are activated by the hydroxyl groups. These rings can undergo a second alkylation by another 2-adamantyl carbocation, or more commonly, the intermediate adamantyl-phenol carbocation can react with another phenol molecule.
Diagram: Polyalkylation Pathway
Caption: Simplified pathway for the formation of tris-phenolic impurities.
Troubleshooting and Mitigation Protocol:
-
Stoichiometry Control: Use a significant excess of phenol relative to 2-adamantanone. A molar ratio of 5:1 to 10:1 (phenol:adamantanone) is recommended to increase the probability of the adamantyl carbocation reacting with a phenol molecule rather than the bisphenol product.[2]
-
Controlled Addition: Add the 2-adamantanone slowly to the reaction mixture containing phenol and the acid catalyst. This maintains a low concentration of the ketone and the resulting carbocation, minimizing polyalkylation.
-
Reaction Time: Monitor the reaction progress by techniques like TLC or HPLC. Stopping the reaction once the 2-adamantanone is consumed can prevent the formation of further byproducts.
Issue 3: Product Discoloration (Oxidation)
Question: My final product has a pink or brownish tint. What is causing this discoloration?
Answer: Phenolic compounds are susceptible to oxidation, which can lead to the formation of colored quinone-type species.[5] This can be exacerbated by the presence of trace metal impurities, air, or light, especially at elevated temperatures.
Causality and Mechanism:
The phenolic hydroxyl groups can be oxidized, leading to the formation of radicals that can couple or be further oxidized to form colored quinones.
Troubleshooting and Mitigation Protocol:
-
Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use of Antioxidants: A small amount of a reducing agent, such as sodium bisulfite, can be added during the work-up to prevent oxidation.
-
Purification: Discolored products can often be purified by recrystallization from a suitable solvent system, sometimes with the addition of activated carbon to adsorb colored impurities.
-
Storage: Store the final product in a dark, airtight container under an inert atmosphere to prevent degradation over time.
Frequently Asked Questions (FAQs)
Q1: Can the 2-adamantyl carbocation undergo rearrangement during the reaction?
A1: The 2-adamantyl carbocation is a tertiary carbocation and is relatively stable.[6] While carbocation rearrangements are a known issue in many Friedel-Crafts alkylations, significant rearrangement of the 2-adamantyl cation is less likely under typical synthesis conditions. Studies in superacids have shown the stability of this carbocation.[7]
Q2: What is the role of the acid catalyst and how much should I use?
A2: The acid catalyst is essential for protonating the 2-adamantanone, facilitating the formation of the 2-adamantyl carbocation, which is the active electrophile.[8] In the case of phenol, the hydroxyl group can act as a Lewis base and coordinate with Lewis acid catalysts, potentially deactivating them.[9] Therefore, a stoichiometric amount or even an excess of the catalyst may be required. For protic acids like HCl, bubbling the gas through the reaction mixture is a common procedure.[8]
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the 2-adamantanone starting material. High-performance liquid chromatography (HPLC) can provide more detailed information, allowing for the quantification of the starting materials, the desired product, and the major side products.[4][10]
Q4: Are there any alternative, "greener" synthetic routes?
A4: Research into greener alternatives for Friedel-Crafts reactions is ongoing. The use of solid acid catalysts, such as zeolites or ion-exchange resins, can simplify the work-up procedure and reduce waste.[2] These catalysts are often recyclable, adding to the sustainability of the process.
References
- Chen, G., & Wang, Z. Y. (2001). Synthesis and Characterization of New Adamantane-Based Polyimides. Macromolecules, 34(23), 8034–8039.
- Lee, H. B., & Peart, T. E. (2000). Separation of bisphenol A and three alkylphenols by micellar electrokinetic chromatography.
- Cook, S. P., et al. (2020).
- BenchChem. (2025).
- Gallo, M., et al. (2015). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by LC-MS/MS. Journal of Mass Spectrometry, 50(12), 1363-1371.
- Laganà, A., et al. (2022). Quantitative Determination of Bisphenol A and Its Congeners in Plant-Based Beverages by Liquid Chromatography Coupled to Tandem Mass Spectrometry. Foods, 11(23), 3848.
- Kelly, D. P., & Leslie, D. R. (1991). Rotational dynamics of stable carbocations in superacids. Investigation of carbocation-medium interactions. The Journal of Organic Chemistry, 56(2), 698-703.
- Bieganowska, M., & Doraczynska-Szopa, A. (2020). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. Molecules, 25(18), 4258.
- Sabri, M. M., et al. (2017). Chromatographic separation for Bisphenol A and 17β-estradiol in a single analytical run.
- Zhang, H., et al. (2022). Oxidative degradation of phenols and substituted phenols in the water and atmosphere: a review.
- Olah, G. A. (1971). Stable Carbocations in Superacids. Science, 172(3981), 325-332.
- U.S. Patent No. 9,174,904 B1. (2015). Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
- J&K Scientific LLC. (2025).
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- PubChem. (n.d.). 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane.
- Sigma-Aldrich. (n.d.). 2,2-Bis(4-hydroxyphenyl) propane for synthesis.
- Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6.
- Master Organic Chemistry. (2011).
- U.S. Patent No. EP1572611B1. (2009). Process for the synthesis of bisphenol.
- Organic Syntheses. (n.d.). Adamantane.
- Lundberg, H., & Margarita, C. (2019). Catalytic synthesis of benign bisphenols. Diva-Portal.org.
- AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance.
- European Patent No. EP0469689A2. (1992). Process for the production of a bisphenol.
- Mistry, P., & Shrinivas, K. (1995). A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid.
- U.S. Patent No. 7,132,575 B2. (2006). Process for the synthesis of bisphenol.
- Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-Hydroxyphenylglycine and 4-Hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812.
- Comninellis, C., & Pulgarin, C. (1991). Anodic oxidation of phenol for waste water treatment. Journal of Applied Electrochemistry, 21(8), 703-708.
- Padilha, C. E. A., et al. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
- Scribd. (n.d.).
- European Patent No. EP0210366B1. (1990). Process for making bisphenol a.
- Oregon State University. (n.d.).
- Savall, A., et al. (1999). Mechanistic Aspects of Phenol Electrochemical Degradation by Oxidation on a Ta∕PbO[sub 2] Anode. Journal of The Electrochemical Society, 146(9), 3338-3344.
- Chew, K. W., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Journal of Pharmaceutical and Biomedical Analysis, 199, 114048.
- Cerqua, E., et al. (2020). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. Chemistry & Biodiversity, 17(10), e2000494.
- Jin, J., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry, 25(2), 805-812.
- Comninellis, C., & Pulgarin, C. (1993). Electrochemical mineralization of phenol for wastewater treatment. Journal of Applied Electrochemistry, 23(2), 108-112.
- Machinet, G., et al. (2006). Mechanism for the oxidation of phenol by sulfatoferrate(VI): Comparison with various oxidants.
- Aswar, A. S., & Mandlik, P. R. (2014). Synthesis and Characterization of 4-Chloro-2-(1-phenyl imino) Propyl Phenol and Its Metal Complexes.
- Zenodo. (2020). PHARMACEUTICAL SCIENCES.
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Technical Support Center: Optimization of Reaction Conditions for the Adamantylation of Phenols
Welcome to the technical support center for the adamantylation of phenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to incorporate the bulky, lipophilic adamantyl moiety into phenolic structures. Adamantylated phenols are key intermediates in the synthesis of pharmaceuticals, such as the retinoid analogue Adapalene, and are also used in materials science.[1]
The reaction, typically a Friedel-Crafts alkylation, can be challenging. Issues such as low yield, poor regioselectivity, and competing side reactions are common. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your reaction conditions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the adamantylation of phenols. Each issue is presented in a question-and-answer format, providing not just a solution, but the underlying scientific reasoning to help you make informed decisions.
Issue 1: Low or No Conversion of Phenol
Q: I'm not seeing any product, or the conversion of my starting phenol is very low. What are the most common causes?
A: Low to no conversion is one of the most frequent issues and typically points to a problem with catalyst activity or reaction conditions.
-
Cause 1: Catalyst Deactivation. The hydroxyl group of the phenol can act as a Lewis base, coordinating with and deactivating Lewis acid catalysts like aluminum chloride (AlCl₃).[2] Similarly, water, a byproduct of the reaction when using adamantanols, can deactivate solid acid catalysts like ion-exchange resins.[1]
-
Solution (Lewis Acids): Ensure your Lewis acid is anhydrous and use a stoichiometric amount or even an excess to compensate for coordination with the phenol.[2] Handle the catalyst under an inert atmosphere if possible.
-
Solution (Solid Acids): For catalysts like Amberlyst resins, ensure they are thoroughly dried before use, for example, by vacuum drying at 90-100°C.[3] If using adamantanols, consider adding a water scavenger. In acetic acid, a slight excess of acetic anhydride can be added during work-up to convert the water byproduct into the solvent, which also facilitates catalyst recycling.[1]
-
-
Cause 2: Insufficient Reaction Temperature. The activation energy for the reaction may not be reached at lower temperatures.
-
Solution: Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction by an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Be aware that excessively high temperatures can lead to byproduct formation.[2] For many ion-exchange resin-catalyzed systems, temperatures of 90-100°C are effective.[1]
-
-
Cause 3: Inappropriate Solvent. The choice of solvent can dramatically affect reaction rates and selectivity.
Issue 2: Poor Regioselectivity (Ortho vs. Para Isomers)
Q: My reaction produces a mixture of ortho- and para-adamantylated phenol, but I need to synthesize a single isomer. How can I control the regioselectivity?
A: Controlling regioselectivity is a nuanced challenge governed by a balance of kinetic and thermodynamic factors, as well as sterics.
-
Understanding the Control Elements:
-
Thermodynamic vs. Kinetic Control: The ratio of ortho to para products is often influenced by temperature and reaction time.[2] Generally, lower temperatures favor the thermodynamically more stable para product, while higher temperatures can favor the kinetically formed ortho product.[2]
-
Steric Hindrance: The adamantyl group is exceptionally bulky. This steric bulk naturally favors substitution at the less hindered para position.[2] However, the hydroxyl group can direct the electrophile to the ortho position through a coordinating effect with the catalyst.
-
-
Strategies for Selective Synthesis:
-
To Favor the para Isomer:
-
Lower the Temperature: Start by running the reaction at a lower temperature (e.g., 0°C to room temperature) for a longer period. This gives the reaction mixture more time to equilibrate to the more stable para product.
-
Choose a Non-Coordinating Catalyst System: Strong Brønsted acids like sulfuric acid or triflic acid in a non-coordinating solvent may reduce the directing effect of the hydroxyl group, allowing sterics to dominate and favor para substitution.
-
-
To Favor the ortho Isomer:
-
Use a Directing Catalyst: Certain catalyst systems are known to favor ortho-alkylation. For instance, aluminum phenoxide catalysts, which can be generated in situ, have shown high ortho-selectivity.[4] Dual catalyst systems, such as ZnCl₂/camphorsulfonic acid (CSA), have also been reported to be highly ortho-selective.[5]
-
Utilize Ion-Exchange Resins: In many reported cases, macroporous sulfonic acid resins like Amberlite 200 in acetic acid show a high selectivity for producing ortho-adamantylated phenols, especially with substituted phenols.[1]
-
-
// Nodes for decision points goal [label="What is the desired isomer?", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Nodes for ortho pathway ortho_path [label="Desired: Ortho Isomer", shape=ellipse, style=filled, fillcolor="#E2F0D9", fontcolor="#202124"]; ortho_step1 [label="Strategy 1: Use a Directing Catalyst System\n(e.g., Al-phenoxide, ZnCl₂/CSA, or\nion-exchange resin in acetic acid).[1][4][5]", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ortho_step2 [label="Rationale: The catalyst coordinates with the\nphenolic -OH, delivering the adamantyl\nelectrophile to the ortho position.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Nodes for para pathway para_path [label="Desired: Para Isomer", shape=ellipse, style=filled, fillcolor="#FCE5CD", fontcolor="#202124"]; para_step1 [label="Strategy 1: Lower the Reaction Temperature\n(e.g., 0 °C to RT) and extend reaction time.[2]", fillcolor="#34A853", fontcolor="#FFFFFF"]; para_step2 [label="Rationale: Favors the thermodynamically\nmore stable para product.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; para_step3 [label="Strategy 2: Use a less coordinating\ncatalyst system (e.g., strong Brønsted acid)\nto allow sterics to dominate.[2]", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> goal; goal -> ortho_path [label="Ortho"]; goal -> para_path [label="Para"];
ortho_path -> ortho_step1; ortho_step1 -> ortho_step2;
para_path -> para_step1; para_step1 -> para_step2; para_path -> para_step3; } dot Caption: Decision workflow for controlling regioselectivity.
Issue 3: Formation of Multiple Adamantylated Products (Polyalkylation)
Q: I'm getting significant amounts of di- and even tri-adamantylated phenol. How can I favor mono-adamantylation?
A: Polyalkylation is a classic challenge in Friedel-Crafts alkylation because the first alkyl group added to the ring is electron-donating, making the product more reactive than the starting material.[2]
-
Cause: The mono-adamantylated phenol is more nucleophilic than phenol itself and readily reacts with another adamantyl electrophile.
-
Solution 1: Use an Excess of Phenol. The most effective way to minimize polysubstitution is to use a large excess of the phenol relative to the adamantylating agent (e.g., a 5:1 to 10:1 molar ratio).[2] This increases the statistical probability that the adamantyl electrophile will encounter a molecule of phenol rather than the mono-alkylated product.
-
Solution 2: Control Reagent Addition. Add the adamantylating agent slowly and portion-wise to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, further reducing the chance of a second alkylation event on the already-formed product.
-
Solution 3: Optimize Reaction Time. Monitor the reaction closely. As soon as a satisfactory amount of the desired mono-alkylated product has formed, quench the reaction to prevent it from proceeding to the di-alkylated species.
Issue 4: Competing O-Alkylation (Ether Formation)
Q: My main byproduct is the adamantyl phenyl ether. How do I promote C-alkylation on the ring instead of O-alkylation on the hydroxyl group?
A: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon of the aromatic ring.[6] The outcome of the C- vs. O-alkylation competition is highly dependent on the reaction conditions.
-
Understanding the Control Elements:
-
Mechanism: O-alkylation is often kinetically favored, while C-alkylation can be thermodynamically favored. Some O-alkylated products can rearrange to C-alkylated products under acidic conditions (Fries-type rearrangement).[2][7]
-
Solvent Effects: Protic solvents (e.g., water, ethanol) can hydrogen-bond with the phenolic oxygen, "shielding" it and making it less nucleophilic. This promotes C-alkylation.[6] Aprotic solvents (e.g., DMF, DMSO) leave the oxygen anion more exposed, favoring O-alkylation.[6]
-
Catalyst Choice: The reaction mechanism can differ based on the catalyst. With cation-exchange resins, an initial O-alkylation to form an ether, followed by an intramolecular rearrangement to the C-alkylated product, has been proposed as a key pathway.[7]
-
-
Strategies to Favor C-Alkylation:
-
Use Protic or Non-Polar Solvents: Lower polarity solvents generally favor C-alkylation over O-alkylation.[2]
-
Optimize Temperature: Higher temperatures can promote the rearrangement of any initially formed O-alkylated product to the more stable C-alkylated product.
-
Select the Right Catalyst: For Friedel-Crafts conditions using Lewis or Brønsted acids, the acidic environment inherently favors C-alkylation. If you are using a base to form a phenoxide for reaction with an adamantyl halide, the conditions become critical.
-
Frequently Asked Questions (FAQs)
Q1: Which adamantylating agent is better: 1-adamantanol or 1-bromoadamantane? A1: Both are effective, but the choice depends on your desired reaction conditions and environmental considerations.
-
1-Adamantanol: Used with strong Brønsted acids (H₂SO₄) or solid acid catalysts (ion-exchange resins).[1] The primary byproduct is water, making it a "greener" option. However, this water can deactivate the catalyst if not managed.[1]
-
1-Bromoadamantane: Typically used with Lewis acid catalysts (AlCl₃). The reaction generates HBr as a byproduct. This is a more traditional Friedel-Crafts approach but involves corrosive reagents and byproducts.
Q2: What is a typical catalyst loading for this reaction? A2: Catalyst loading varies significantly with the type of catalyst.
-
Lewis Acids (e.g., AlCl₃): Due to coordination with the phenolic oxygen, a stoichiometric amount (1.0 equivalent or 100 mol%) or more is often required relative to the phenol.[8]
-
Brønsted Acids (e.g., H₂SO₄, TfOH): These can often be used in catalytic amounts, but excess is sometimes employed to act as both catalyst and solvent.
-
Solid Acid Resins (e.g., Amberlite 200): Loading is typically based on weight. A common starting point is around 0.35 g of resin per mmol of the limiting phenol.[1]
Q3: How should I monitor the progress of my reaction? A3: The most common laboratory techniques are Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Provides a quick, qualitative assessment. The adamantylated products are significantly less polar than the starting phenol. You can easily visualize the consumption of the phenol spot and the appearance of a new, higher-Rf product spot.
-
GC-MS: Offers quantitative analysis. It allows you to determine the ratio of starting material to products, as well as the relative amounts of different isomers (ortho vs. para) and poly-alkylated species.[9][10][11]
Q4: What is a standard work-up procedure for a reaction using AlCl₃? A4: The work-up for a Lewis acid-catalyzed Friedel-Crafts reaction is crucial for removing the catalyst and isolating the product.
-
Quenching: The reaction mixture is carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[12][13] This is an exothermic process and should be done in a well-ventilated fume hood with vigorous stirring. The acid hydrolyzes the aluminum complexes formed during the reaction.
-
Extraction: The quenched mixture is transferred to a separatory funnel. The product is extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer is washed sequentially with dilute HCl (to remove any remaining amines if present), water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally, brine.
-
Drying and Concentration: The isolated organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).[14]
Experimental Protocols
Protocol 1: Ortho-Selective Adamantylation using an Ion-Exchange Resin
This protocol is adapted from a procedure for the synthesis of 2-(1-adamantyl)-4-bromophenol and is optimized for recyclability and high ortho-selectivity.[1]
Materials:
-
Substituted Phenol (e.g., 4-bromophenol)
-
1-Adamantanol
-
Amberlite 200 (H⁺ form), dried under vacuum
-
Glacial Acetic Acid
-
Ethyl Acetate (for work-up)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (1.0 eq), 1-adamantanol (1.05-1.1 eq), and the dried ion-exchange resin.
-
Add glacial acetic acid as the solvent.
-
Heat the mixture to 90-100°C and stir vigorously.
-
Monitor the reaction by TLC until the starting phenol is consumed.
-
Once complete, cool the reaction mixture.
-
Filter the mixture to separate the resin catalyst. Wash the resin with ethyl acetate to recover any adsorbed product. The resin can be dried and reused.
-
Combine the filtrate and the washings.
-
Remove the acetic acid and ethyl acetate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: General Adamantylation using a Lewis Acid (AlCl₃)
This protocol is a general procedure for Friedel-Crafts alkylation using 1-bromoadamantane and aluminum chloride.
Materials:
-
Phenol
-
1-Bromoadamantane
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated HCl, Ice, Saturated NaHCO₃, Brine (for work-up)
Procedure:
-
Set up an oven-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) equipped with a magnetic stir bar, addition funnel, and a thermometer.
-
Suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Dissolve 1-bromoadamantane (1.0 eq) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, dissolve the phenol (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture over 20-30 minutes.
-
Once the phenol addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-3 hours, monitoring by TLC.
-
Upon completion, perform a standard acid-ice quench and aqueous work-up as described in FAQ #4.
-
Purify the crude product by column chromatography.
Data Summary Tables
Table 1: Influence of Reaction Conditions on Selectivity
| Catalyst System | Adamantylating Agent | Solvent | Typical Temp. | Predominant Product | Rationale & Reference |
| Ion-Exchange Resin | 1-Adamantanol | Acetic Acid | 90-100°C | ortho-Alkylphenol | Catalyst directs electrophile to the ortho position.[1] |
| AlCl₃ / H₂SO₄ | 1-Adamantanol / Halide | Non-polar (e.g., DCE) | Low Temp (0°C) | para-Alkylphenol | Favors thermodynamic product; sterics dominate.[2] |
| Base / Adamantyl Halide | 1-Adamantyl Halide | Aprotic (DMF, DMSO) | Room Temp | O-Alkylated Ether | Exposed phenoxide oxygen is highly nucleophilic.[6] |
| Base / Adamantyl Halide | 1-Adamantyl Halide | Protic (Water, TFE) | Room Temp | C-Alkylated Phenol | Solvent H-bonds with oxygen, promoting C-alkylation.[6] |
Table 2: Troubleshooting Quick Reference
| Symptom | Probable Cause | Recommended Action |
| No Reaction | Inactive Catalyst / Low Temp | Check catalyst quality/dryness; Increase temperature.[1][2] |
| Low Yield | Polyalkylation | Use a large excess of phenol.[2] |
| Ortho/Para Mixture | Kinetic/Thermo. Competition | Lower temp for para; use directing catalyst for ortho.[2][5] |
| Ether Byproduct | O-Alkylation | Use protic/non-polar solvent; higher temperature.[2][6] |
References
- Improving yield and purity in Friedel-Crafts alkylation of phenols. BenchChem. (URL not available)
-
Overriding ortho-para selectivity via a traceless directing group relay strategy: the meta-selective arylation of phenols. J Am Chem Soc. 2014 Mar 19;136(11):4109-12. ([Link])
- Phenol alkylation process.
-
Alkylation of Phenol: A Mechanistic View. The Journal of Physical Chemistry A. ([Link])
-
Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene. Beilstein Journal of Organic Chemistry. ([Link])
-
Phenolates- O-alkylation and C-alkylation. PharmaXChange.info. ([Link])
-
Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. ACS Sustainable Chemistry & Engineering. ([Link])
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. ([Link])
-
What Is the Mechanism of Phenol Alkylation? Exporter China. ([Link])
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. ([Link])
-
Optimization of Reaction Conditions for Friedel-Crafts alkylation. ResearchGate. ([Link])
-
Friedel-Crafts Alkylation - A Greener Approach. Beyond Benign. ([Link])
-
Overriding Ortho-Para Selectivity via a Traceless Directing Group Relay Strategy: The Meta-Selective Arylation of Phenols. ResearchGate. ([Link])
-
Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate. ([Link])
- Ligand-Controlled Nondirected meta- or para-C−H Olefination of Silyl-Protected Phenols. (URL not available)
-
Reaction pathway for the direct O-alkylation. ResearchGate. ([Link])
-
Overriding ortho-para selectivity via a traceless directing group relay strategy: The meta-selective arylation of phenols. University of Manchester Research Explorer. ([Link])
-
Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. National Institutes of Health. ([Link])
-
Is Phenyl an Ortho/Para or Meta Director? Chemistry Steps. ([Link])
- Process for the alkylation of phenols.
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. ([Link])
-
Acid-catalyzed liquid-phase alkylation of phenol with branched andlinear olefin isomers. ResearchGate. ([Link])
-
Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. PubMed. ([Link])
-
Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. National Institutes of Health. ([Link])
- Technical Support Center: Optimization of Reaction Conditions for Phenol Alkyl
-
Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. ([Link])
-
Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI. ([Link])
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. National Institutes of Health. ([Link])
-
Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols. ResearchGate. ([Link])
- What is the role of AlCl3 in dealkylation of phenol ring substituted with tertiary butyl? (URL not available)
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. National Institutes of Health. ([Link])
-
Development of Various Strategies for the Removal of Phenol Pollutant. ResearchGate. ([Link])
- Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (URL not available)
-
CHEMOSELECTIVE C-BENZOYLATION OF PHENOLS BY USING ALCl3 UNDER SOLVENT-FREE CONDITIONS. Semantic Scholar. ([Link])
- Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua)
-
Ether synthesis by etherification (alkylation). Organic Chemistry Portal. ([Link])
- Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. (URL not available)
-
An Efficient and Mild Method for the Alkylation of p-Cresol with tert-Butyl Alcohol. MDPI. ([Link])
-
Triflic Acid-Promoted Adamantylation and tert-Butylation of Pyrene. National Institutes of Health. ([Link])
-
Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal. ([Link])
-
ortho-Acylation of 1 mmol p-cresol with 1 mmol of various organic acids, in the presence of SnCl 4. ResearchGate. ([Link])
Sources
- 1. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. researchgate.net [researchgate.net]
- 8. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. library.dphen1.com [library.dphen1.com]
- 12. websites.umich.edu [websites.umich.edu]
- 13. websites.umich.edu [websites.umich.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Adamantyl Bisphenol Polymerization
Welcome to the technical support center for adamantyl bisphenol polymerization. This guide is designed for researchers, scientists, and professionals in drug development and materials science. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate the complexities of synthesizing these unique polymers. The bulky, rigid adamantyl moiety imparts desirable properties such as high thermal stability, enhanced solubility in organic solvents, and a high glass transition temperature (Tg), but it also presents specific challenges during polymerization. This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you to solve problems effectively.
Part 1: Frequently Asked Questions (FAQs) - The Foundation of Success
Success in step-growth polymerization is often determined before the reaction even begins. This section addresses the critical preparatory steps that are foundational to achieving high-quality polymers.
Q1: Why is monomer purity so critical for adamantyl bisphenol polymerization?
A1: Step-growth polymerization, the primary method for synthesizing polymers from adamantyl bisphenol, is exceptionally sensitive to impurities.[1] To achieve a high degree of polymerization (DP) and, consequently, high molecular weight, the reaction must proceed to near-quantitative conversion (>99.5%).[2] Impurities can disrupt this process in several ways:
-
Monofunctional Impurities: These are the most detrimental as they act as "chain stoppers." A monofunctional molecule will react with a growing polymer chain, capping the end and preventing any further propagation at that terminus. This drastically limits the final molecular weight.[1][3]
-
Non-stoichiometric Balance: Impurities that are unreactive (e.g., residual solvents, salts) effectively alter the mass of your pure monomer. This makes achieving a precise 1:1 stoichiometric ratio of functional groups (e.g., -OH from bisphenol and -Cl from a dihalide comonomer) nearly impossible, which is a prerequisite for high molecular weight.[1]
-
Side Reactions: Some impurities can initiate or participate in side reactions, especially at the high temperatures often required for these polymerizations. This can lead to discoloration, branching, or even gelation.[4]
A Monte Carlo simulation study demonstrated that even 0.5% of an impurity in one of the monomers can lead to a 33% decrease in the degree of polymerization.[2] Therefore, rigorous purification of both the adamantyl bisphenol and its comonomer is a non-negotiable first step.
Q2: What is a reliable, general-purpose protocol for purifying adamantyl bisphenol monomers?
A2: The goal of purification is to remove residual reactants from the monomer synthesis, oxidized byproducts, and any water. A multi-step approach is most effective.
Experimental Protocol: Adamantyl Bisphenol Monomer Purification
-
Initial Wash: If the monomer is synthesized in an aqueous environment or has water-soluble impurities, begin by dissolving the crude monomer in a suitable organic solvent (e.g., ethyl acetate). Wash the organic solution multiple times with warm deionized water (20-80°C) to remove salts and more polar impurities.[5]
-
Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Recrystallization (Primary Purification): This is the most critical step. Select a solvent system in which the monomer is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Dissolve the crude monomer in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to occlude impurities.
-
If no single solvent is ideal, a two-solvent system (one good solvent, one anti-solvent) can be used.
-
-
Vacuum Drying: Collect the crystals by filtration and dry them thoroughly in a vacuum oven. The temperature should be high enough to remove residual solvent but well below the monomer's melting point to prevent degradation. A typical drying cycle is 60-80°C for 12-24 hours.
-
Purity Verification: Before use, verify the monomer's purity (>99.5%) using techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Differential Scanning Calorimetry (DSC) to check for a sharp melting point.
Q3: How does the bulky adamantyl group influence solvent selection for polymerization?
A3: The adamantyl group significantly increases the steric bulk and rigidity of the polymer backbone. While this often improves the final polymer's solubility in common organic solvents compared to analogous non-adamantyl polymers, it also means that the growing polymer chain requires a good solvent to remain fully solvated and accessible for further reaction.
-
Solubility is Key: The chosen solvent must keep both the monomers and the resulting high molecular weight polymer in solution throughout the entire reaction. If the polymer precipitates prematurely, chain growth will cease, resulting in a low molecular weight product.
-
Aprotic Polar Solvents: For poly(aryl ether) synthesis via nucleophilic aromatic substitution, high-boiling point aprotic polar solvents are preferred. Examples include N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), and sulfolane. These solvents effectively solvate the phenolate intermediates and the growing polymer chains.
-
Boiling Point and Temperature: The solvent's boiling point must be high enough to accommodate the required reaction temperature, which is often in the range of 150-200°C to ensure a sufficient reaction rate.
Part 2: Troubleshooting Guide for Common Polymerization Issues
This section addresses specific problems you may encounter during your experiments, providing a logical framework to diagnose and resolve them.
Problem 1: Low Final Polymer Molecular Weight
Q: My Gel Permeation Chromatography (GPC) results show a low number-average molecular weight (Mn) and a broad polydispersity index (PDI > 2.5). What are the likely causes and how can I improve this?
A: This is the most common challenge in step-growth polymerization. Achieving a high molecular weight is a cumulative function of several critical factors. Use the following guide to diagnose the issue.
-
Stoichiometric Imbalance:
-
Why it happens: Step-growth polymerization requires a precise 1:1 molar ratio of the two reactive functional groups (e.g., phenol and halide). Any deviation leaves an excess of one type of end-group after the other has been completely consumed, halting polymerization.
-
Solution:
-
Use ultra-pure monomers (>99.5%).[2]
-
Accurately weigh monomers using a 4- or 5-place analytical balance.
-
Account for the molecular weight of any counter-ions if you are using a pre-formed salt.
-
Ensure complete transfer of all material into the reaction vessel.
-
-
-
Monomer & Solvent Impurities:
-
Why it happens: As discussed in the FAQ, monofunctional impurities act as chain terminators. Water is particularly problematic in reactions that form phenoxides, as it can consume the base and hydrolyze activated halides.
-
Solution:
-
Purify all monomers immediately before use.
-
Use anhydrous, high-purity solvents. It is good practice to distill solvents over a suitable drying agent (e.g., CaH₂) before use.
-
Ensure all glassware is rigorously dried in an oven and assembled hot under an inert atmosphere.
-
-
-
Incomplete Reaction:
-
Why it happens: High molecular weight is only achieved at the very end of the reaction (>99% conversion). Insufficient reaction time or a temperature that is too low will result in an incomplete reaction.
-
Solution:
-
Time: Increase the reaction time. For many poly(aryl ether sulfone) syntheses, reaction times can be 4-24 hours.[6] Consider taking aliquots at different time points (if possible) to track the molecular weight gain via GPC.
-
Temperature: Ensure the reaction temperature is adequate. While excessively high temperatures can cause side reactions, a temperature that is too low will result in an impractically slow reaction rate.[7]
-
-
Caption: Troubleshooting decision tree for low molecular weight polymer.
Problem 2: Polymer Discoloration (Yellowing)
Q: My reaction mixture or final polymer product has a distinct yellow or brown color. What is causing this discoloration and how can I obtain a colorless product?
A: Discoloration, particularly yellowing, is a common issue in high-temperature polymerizations involving phenolic or amine functionalities. It is typically an indicator of oxidative side reactions.
-
Oxidation of Phenolates:
-
Why it happens: The phenoxide species formed from the bisphenol is susceptible to oxidation, especially in the presence of trace amounts of oxygen at high temperatures. This oxidation can lead to the formation of quinone-like structures, which are highly colored.[8][9]
-
Solution: Rigorous exclusion of oxygen is critical.
-
Degas the solvent thoroughly before use (e.g., by bubbling with argon or nitrogen for 30-60 minutes).
-
Assemble the reaction apparatus and purge it with a high-purity inert gas (N₂ or Ar) for at least 15-30 minutes before heating.
-
Maintain a slight positive pressure of the inert gas throughout the entire reaction, including during cooling.
-
-
-
Thermal Degradation:
-
Why it happens: The reaction temperature may be too high, causing thermal degradation of the monomers or the polymer backbone. This can create conjugated systems that absorb visible light. The formation of carbonyl groups due to thermo-oxidation is a known cause of yellowing in polymers.[10]
-
Solution: Optimize the reaction temperature. Find the minimum temperature that provides a reasonable reaction rate. Running the reaction at 180°C instead of 220°C, for example, might significantly reduce discoloration while still achieving high molecular weight, albeit over a longer time.
-
-
Impurities in Monomers or Solvents:
-
Why it happens: Impurities, such as antioxidants present in the monomer, can themselves degrade into colored byproducts.[8] Solvents like NMP can also degrade over time at high temperatures to form colored species.
-
Solution: Use freshly purified monomers and freshly distilled, high-purity solvents. If discoloration persists, consider adding a small amount of a reducing agent or antioxidant that is stable at the reaction temperature.
-
| Parameter | Condition 1 | Condition 2 | Expected Outcome | Rationale |
| Reaction Temperature | 200 °C | 170 °C | Condition 2 yields a less colored polymer. | Lower temperatures reduce the rate of oxidative side reactions and thermal degradation.[10] |
| Reaction Time | 12 hours | 24 hours | N/A | Time must be adjusted to ensure high conversion at the lower temperature. |
| Inert Gas Purge | 5 minutes | 30+ minutes | Condition 2 yields a less colored polymer. | Thorough deoxygenation is critical to prevent the formation of colored quinoidal byproducts.[8] |
Problem 3: Gelation During Polymerization
Q: My reaction mixture became highly viscous and then formed an insoluble gel before I could isolate the polymer. What happened?
A: Gelation is the result of extensive cross-linking, which forms a single, macroscopic polymer network molecule that is insoluble in any solvent.[11] In a linear AA + BB polymerization, this should not happen. Its occurrence points to a breakdown in the intended reaction pathway.
-
Multifunctional Impurities:
-
Why it happens: This is the most common cause. If one of your monomers contains a small amount of an impurity with a functionality greater than two (e.g., a tri-phenol or a tri-halide), it will act as a branching point. As the reaction progresses, these branches connect, leading to an infinite network.
-
Solution: This underscores the absolute necessity of monomer purity. Before polymerization, meticulously analyze your monomers by techniques that can identify and quantify such impurities, like NMR and HPLC. A purity of >99.8% with no detectable multifunctional species is often required.
-
-
Side Reactions Leading to Cross-linking:
-
Why it happens: At very high temperatures, side reactions can occur that create cross-links. For example, ether linkages in a poly(aryl ether) backbone could potentially undergo side reactions, or reactive sites on the adamantyl group itself could become involved under harsh conditions.
-
Solution:
-
Reduce the reaction temperature.
-
Ensure the reaction is conducted under a completely inert atmosphere to prevent oxidative coupling reactions.
-
Consider adding a monofunctional reagent (a chain stopper) in a very small, controlled amount (e.g., 0.1-0.5 mol%) to deliberately limit the ultimate molecular weight and prevent it from reaching the gel point.[3]
-
-
Caption: Ideal linear chain growth vs. network formation from a trifunctional impurity.
References
-
Molecularly Imprinted Polymers for the Selective Extraction of Bisphenol A and Progesterone from Aqueous Media . MDPI. [Link]
-
Adsorptive Removal of Bisphenol A by Polyethylene Meshes Grafted with an Amino Group-Containing Monomer, 2-(Dimethylamino)ethyl Methacrylate . MDPI. [Link]
-
Polymerization Techniques: Step-Growth vs Chain-Growth . ResolveMass Laboratories Inc.. [Link]
-
Synthesis and thermal properties of poly(biphenyl sulfone ether sulfone) . ResearchGate. [Link]
-
Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films . MDPI. [Link]
-
Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition . MDPI. [Link]
-
Preparation, polymerization and properties of an adamantyl-based benzoxazine . Society of Chemical Industry. [Link]
-
How could I avoid gel formation during polyurethane synthesis? . ResearchGate. [Link]
-
Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy . MDPI. [Link]
-
Novel sulfonate-containing halogen-free flame-retardants: Effect of ternary and quaternary sulfonates centered on adamantane on the properties of polycarbonate composites . ResearchGate. [Link]
-
Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study . ResearchGate. [Link]
-
Removal of Bisphenol-A from Aqueous Solution Using Polymeric Resin Impregnated with Phosphorous Based Extractant . International Journal of Innovative Technology and Exploring Engineering. [Link]
- Process for preparing polysulfone.
-
Synthesis, Characterization, and Theory of Polymer Gels to Elucidate Topology-Property Relationships . DSpace@MIT. [Link]
-
GPC/SEC Troubleshooting and Good Practice . Agilent. [Link]
- Purification method of adamantane monools.
-
Metal-Catalyzed Step-Growth Radical Polymerization of AA and BB Monomers for Monomer Sequence Regulation . ACS Publications. [Link]
-
Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications . RSC Publishing. [Link]
-
Synthesis of High Molecular Weight Biobased Aliphatic Polyesters Exhibiting Tensile Properties Beyond Polyethylene . NIH. [Link]
-
Discoloration of polymers by phenolic antioxidants . ResearchGate. [Link]
-
Lecture 10: Gelation . ETH Zürich. [Link]
-
Physicochemical Properties and the Gelation Process of Supramolecular Hydrogels: A Review . NIH. [Link]
-
Antioxidants as Sources of Plastics Discoloration: Structural Effects . ResearchGate. [Link]
-
Primary cyclization in the polymerization of bis-GMA and TEGDMA: a modeling approach to understanding the cure of dental resins . PubMed. [Link]
-
The curing reaction of poly(ether-sulfone)-modified epoxy resin . Macromolecular Chemistry and Physics. [Link]
-
Enhancing the Self-Assembly of Step-Growth Polymers by Narrowing Their Molar Mass Distribution: A Dynamic Bond-Mediated Approach . NIH. [Link]
-
Preparation and characterization of polycarbonate/multiwalled carbon nanotube nanocomposites . Beilstein Journals. [Link]
-
Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers under Two Polymerization Conditions . MDPI. [Link]
-
STEP-GROWTH (CONDENSATION) POLYMERIZATION . University of Technology - Iraq. [Link]
-
How to prevent gelation process? . ResearchGate. [Link]
-
Polyurethanes Made with Blends of Polycarbonates with Different Molecular Weights Showing Adequate Mechanical and Adhesion Properties and Fast Self-Healing at Room Temperature . NIH. [Link]
-
Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin . MDPI. [Link]
- Method for the production of polysulfones, and polysulfones.
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challenges in the characterization of rigid adamantyl-containing compounds
< . ## Technical Support Center: Characterization of Rigid Adamantyl-Containing Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantyl-containing compounds. The unique rigid, cage-like structure of adamantane, while imparting desirable properties like lipophilicity and metabolic stability, presents a distinct set of challenges during analytical characterization.[1][2][3] This guide is designed to provide practical, in-depth troubleshooting advice and validated protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
Here, we address some of the most common issues encountered when working with these fascinating but often frustrating molecules.
Q1: Why are my NMR signals for adamantyl protons so broad and poorly resolved?
This is a classic issue. The high symmetry and rigid nature of the adamantane cage can lead to complex proton-proton coupling and, more importantly, restricted molecular tumbling in solution.[4] This can result in efficient transverse relaxation (short T2), which manifests as broad signals. At lower temperatures, you might even see distinct signals for non-symmetrical conformations, which can further complicate the spectrum.[4]
Troubleshooting at a Glance:
-
Increase Temperature: Running the NMR experiment at a higher temperature can increase the rate of molecular tumbling, averaging out some of the complex couplings and sharpening the signals.
-
Use a Higher Field Spectrometer: A stronger magnetic field will increase the chemical shift dispersion, potentially resolving overlapping signals.
-
Consider 2D NMR: Techniques like COSY and HSQC can help to deconvolute the complex spin systems and assign protons and carbons that are otherwise unresolvable in 1D spectra.[4]
Q2: I'm struggling to get my adamantyl compound to crystallize for X-ray diffraction. What can I do?
Adamantane's high symmetry often leads to orientational disorder in the crystal lattice.[5][6][7] This means the molecules can adopt multiple, slightly different orientations within the crystal, which is detrimental to obtaining the well-ordered single crystals required for high-quality diffraction data.[5][6][7]
Troubleshooting at a Glance:
-
Solvent Screening: Systematically screen a wide range of solvents and solvent mixtures for crystal growth. Vapor diffusion and slow evaporation are common starting points.
-
Temperature Control: Experiment with different crystallization temperatures. Sometimes, a phase transition to a more ordered state can be induced by cooling.[5][7]
-
Cocrystallization: Introducing a second molecule (a coformer) can sometimes disrupt the problematic packing of the adamantyl compound alone and promote the formation of a well-ordered cocrystal.[8]
Q3: My adamantyl compound is poorly soluble in common HPLC mobile phases, leading to poor peak shape and retention time variability. How can I improve my chromatography?
The lipophilic nature of the adamantane cage is a primary contributor to poor solubility in aqueous mobile phases.[9][10] This can cause issues with sample injection, leading to split or broad peaks, and can also result in the compound precipitating on the column.[11][12]
Troubleshooting at a Glance:
-
Mobile Phase Optimization: Increase the proportion of organic solvent (e.g., acetonitrile or methanol) in your mobile phase.
-
Solvent for Sample Injection: Whenever possible, dissolve your sample in the initial mobile phase composition to avoid solvent mismatch effects.[11]
-
Alternative Chromatographic Modes: Consider Hydrophilic Interaction Liquid Chromatography (HILIC) for highly lipophilic compounds. In HILIC, you start with a high organic concentration, which can improve the solubility of your analyte.[13]
Q4: I am having difficulty detecting my adamantyl-containing compound by ESI-Mass Spectrometry. Why is the signal so weak?
Electrospray ionization (ESI) efficiency is highly dependent on the analyte's ability to acquire a charge in solution. The hydrophobicity of the adamantyl group can be a hindrance.[14] Hydrophobic molecules tend to be preferentially located at the surface of the ESI droplet, which can sometimes suppress the ionization of other, more hydrophilic molecules in a mixture.[14][15] For the adamantyl compound itself, its nonpolar nature can make it difficult to protonate or deprotonate effectively.
Troubleshooting at a Glance:
-
Mobile Phase Additives: Use additives like formic acid or ammonium formate to promote protonation in positive ion mode, or ammonium hydroxide for deprotonation in negative ion mode.[13]
-
Solvent Composition: The choice of organic solvent can impact ESI efficiency. Experiment with methanol versus acetonitrile.
-
Consider Alternative Ionization Techniques: If ESI proves consistently problematic, Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) may be more suitable for nonpolar compounds.
Troubleshooting Guides for Specific Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem: Unusually complex or broad signals in ¹H and ¹³C NMR spectra, making structural elucidation difficult.
Underlying Cause: The rigid, cage-like structure of adamantane restricts free rotation. This, combined with its high symmetry, can lead to:
-
Complex Spin Systems: Multiple, small J-couplings between protons can create complex multiplets that are difficult to interpret.
-
Slow Molecular Tumbling: This leads to efficient T2 relaxation and consequently, broad spectral lines.
-
Conformational Isomers: In some substituted adamantanes, slow interconversion between different conformations at room temperature can result in multiple sets of signals.[4]
Workflow for Troubleshooting NMR Issues
Caption: Troubleshooting workflow for adamantyl NMR.
Detailed Protocol: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare your sample as usual in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[16] Ensure the concentration is sufficient for good signal-to-noise.
-
Initial Spectrum: Acquire a standard ¹H spectrum at room temperature (e.g., 25 °C).
-
Increase Temperature: Incrementally increase the probe temperature (e.g., in 10-15 °C steps) and acquire a new spectrum at each step. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Monitor Linewidth: Observe the linewidth of the adamantyl proton signals. An improvement in resolution indicates that you are overcoming issues related to molecular tumbling or conformational exchange.
-
Final Spectrum: Acquire your final 1D and 2D spectra at the optimal temperature that provides the best resolution without causing sample degradation.
X-Ray Crystallography
Problem: Difficulty growing single crystals suitable for X-ray diffraction, often resulting in disordered structures.
Underlying Cause: Adamantane and its derivatives are often described as "plastic crystals."[5][7] This means that below their melting point, they can exist in a phase where the molecules have long-range positional order but lack long-range orientational order.[5][7] This dynamic disorder is a major impediment to obtaining high-quality diffraction data.[5][7]
Strategies for Overcoming Crystallization Challenges
| Strategy | Principle | Experimental Approach |
| Extensive Solvent Screening | The solvent environment dictates intermolecular interactions and crystal packing. | Set up crystallization trials using a wide variety of solvents with different polarities, hydrogen bonding capabilities, and vapor pressures. Techniques like slow evaporation, vapor diffusion (solvent/anti-solvent), and cooling crystallization should be explored. |
| Temperature Variation | Lowering the temperature can induce a phase transition from a disordered to a more ordered crystalline form.[5][7] | Attempt crystallization at sub-ambient temperatures (e.g., 4 °C or -20 °C). If crystals are obtained at room temperature, attempt to cool them on the diffractometer to see if a phase transition to a more ordered state occurs. |
| Cocrystallization | Introducing a second molecule (a coformer) can disrupt the inherent packing tendencies of the adamantyl compound and facilitate the formation of a new, ordered crystalline lattice.[8] | Screen for cocrystal formation with a variety of coformers that have complementary functional groups (e.g., hydrogen bond donors/acceptors). Mechanochemical methods (grinding) or solution-based approaches can be used.[17] |
Mass Spectrometry (MS)
Problem: Low sensitivity in Electrospray Ionization (ESI) and complex fragmentation patterns in Electron Ionization (EI).
Underlying Causes:
-
ESI: The high lipophilicity and lack of easily ionizable functional groups can lead to poor ionization efficiency.[14][15]
-
EI: The rigid cage structure of adamantane leads to characteristic fragmentation pathways, often dominated by the stable adamantyl cation or loss of substituents.[18] This can sometimes make it difficult to observe the molecular ion.
Troubleshooting ESI Sensitivity
Caption: Decision tree for improving ESI-MS signal.
Interpreting EI Fragmentation Patterns
The fragmentation of adamantane derivatives in EI-MS often follows predictable pathways. Understanding these can aid in structure confirmation.
Common Fragmentation Pathways:
| Pathway | Description | Resulting Ion |
| Loss of Substituent | Cleavage of the bond between the adamantane cage and a substituent (X) to form the stable adamantyl cation. | [M-X]⁺ |
| Loss of HX | Elimination of a neutral molecule (e.g., H₂O from an adamantanol) from the molecular ion. | [M-HX]⁺ |
| Cage Fragmentation | Further fragmentation of the adamantane cage itself, often leading to characteristic ions at m/z 93, 79, and 67.[19] | C₇H₉⁺, C₆H₇⁺, C₅H₇⁺ |
High-Performance Liquid Chromatography (HPLC)
Problem: Poor peak shape (tailing, splitting), drifting retention times, and high backpressure.
Underlying Causes:
-
Poor Solubility: The lipophilic nature of adamantyl compounds can cause them to be poorly soluble in highly aqueous mobile phases, leading to injection problems and on-column precipitation.[12]
-
Secondary Interactions: Residual silanols on silica-based columns can interact with polar functional groups on the adamantyl derivative, causing peak tailing.
-
Column Contamination: The "stickiness" of these compounds can lead to their irreversible adsorption onto the column, causing a gradual increase in backpressure and a decline in performance.[20]
Systematic HPLC Troubleshooting
-
Check for Leaks and High Pressure: First, ensure the system is physically sound. Disconnect the column and check the system pressure. If it's still high, the blockage is in the system, not the column.[20]
-
Address Peak Shape Issues:
-
Tailing Peaks: If tailing is observed for basic compounds, try lowering the mobile phase pH (e.g., with 0.1% TFA or formic acid) to protonate the analyte and minimize interaction with silanols.[20]
-
Split or Broad Peaks: This is often an injection issue. Ensure your sample is fully dissolved in a solvent that is weaker than or identical to the mobile phase.[11]
-
-
Stabilize Retention Times:
-
Column Care and Flushing:
References
-
Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. (n.d.). Unibo. Retrieved January 21, 2026, from [Link]
-
Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827–18846. [Link]
-
Di Nardo, F., Sodo, A., Barone, V., & Gessini, A. (2021). Revisiting the Disorder–Order Transition in 1-X-Adamantane Plastic Crystals: Rayleigh Wing, Boson Peak, and Lattice Phonons. The Journal of Physical Chemistry C, 125(13), 7436–7445. [Link]
-
Nebbioso, A., & Piccolo, A. (2011). Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. Rapid Communications in Mass Spectrometry, 25(2), 253–260. [Link]
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Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Adamantane. (2023, December 29). In Wikipedia. [Link]
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Mass spectral fragmentation of substituted adamantane-2,4-diones. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
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Ahamad, S., Sunkaria, A., Pant, P., Singh, S., Kumar, R., & Sharma, M. (2020). Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite. Metabolites, 10(10), 395. [Link]
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Waltman, R. J., & Ling, A. C. (1980). Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189–2196. [Link]
-
Brand, R. A., & Harris, K. D. M. (2023). Unraveling the Complex Solid-State Phase Transition Behavior of 1-Iodoadamantane, a Material for Which Ostensibly Contradictory Experimental Observations Have Been Reported Previously. Crystal Growth & Design, 23(4), 2821–2834. [Link]
-
Mass spectrometry of diamantane and some adamantane derivatives. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Zhang, X., Jin, Y., Wang, Z., & Zhu, J. (2022). Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. Communications Chemistry, 5(1), 1-8. [Link]
-
Limitations of electrospray ionization in the analysis of a heterogeneous mixture of naturally occurring hydrophilic and hydrophobic compounds. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W. S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H. K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules (Basel, Switzerland), 20(10), 18827–18846. [Link]
-
13C NMR spectra of adamantane derivatives. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Gas chromatography of halogenated adamantanes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Trends in NMR Structural Elucidation Of Polycyclic Cages, Namely: Adamantane, Pentacycloundecane and Trishomocubane. (2020). South African Journal of Chemistry, 73, 114-123. [Link]
-
Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Surov, O. V., & Blokhina, S. V. (2015). Adamantane derivatives of sulfonamide molecular crystals: structure, sublimation thermodynamic characteristics, molecular packing, and hydrogen bond networks. CrystEngComm, 17(23), 4399-4409. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
-
How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Cornea, V., Pop, F., Todea, A., Borodi, G., Kacso, I., Bratu, I., & Nicolescu, A. (2019). Enhancing Adamantylamine Solubility through Salt Formation: Novel Products Studied by X-ray Diffraction and Solid-State NMR. Crystal Growth & Design, 19(3), 1835–1846. [Link]
-
Nuclear magnetic resonance spectroscopy of adamantane derivatives: interpretation of proton and carbon chemical shifts. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
500 H 1 NMR spectra of adamantane spinning at 5 kHz... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Ulmer, C. Z., Koelmel, J. P., Jones, C. M., Garrett, T. J., & Yost, R. A. (2020). Toward Machine Learning Electrospray Ionization Sensitivity Prediction for Semiquantitative Lipidomics in Stem Cells. Journal of the American Society for Mass Spectrometry, 31(8), 1659–1668. [Link]
-
Yang, K., & Han, X. (2011). Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics. Metabolites, 1(1), 45-60. [Link]
-
Gas chromatographic characteristics and boiling points of diadamantanes. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827-18846. [Link]
-
Gas chromatography of halogenated adamantanes. (n.d.). Semantic Scholar. Retrieved January 21, 2026, from [Link]
-
Bielenica, A., Kędzierska, E., Kolińska, K., Pieczykolan, A., Kałdunek, J., & Wujec, M. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. International Journal of Molecular Sciences, 25(9), 4726. [Link]
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Georgiev, G., & Stoyanova, E. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1023-1030. [Link]
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Căproiu, M. T., & Bâcu, E. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 299. [Link]
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Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. Retrieved January 21, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). Restek. Retrieved January 21, 2026, from [Link]
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HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved January 21, 2026, from [Link]
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Grosjean, E., Love, G. D., & Snape, C. E. (2012). High temperature gas chromatography-time-of-flight-mass spectrometry (HTGC-ToF-MS) for high-boiling compounds. Journal of Chromatography A, 1243, 119-127. [Link]
-
solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 323.15 k. (2013). Brazilian Journal of Chemical Engineering, 30(3), 597-602. [Link]
-
Naik, R. G., Panzade, G., Chandrashekar, B., Kumar, A., & Nivsarkar, M. (2013). Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. Journal of Cancer Science & Therapy, 5(10), 349-355. [Link]
-
Stuffed Pumpkins: Mechanochemical Synthesis of Host-Guest Complexes with Cucurbit[19]uril. (n.d.). Supporting Information. Retrieved January 21, 2026, from [Link]
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Technical Support Center: Synthesis & Protection of Hydroxyphenyl Groups
Welcome to the technical support center dedicated to the strategic protection and manipulation of hydroxyphenyl groups in organic synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the challenges of preventing unwanted oxidation and side reactions of phenolic moieties. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental choices, ensuring the integrity and success of your synthetic routes.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the protection of hydroxyphenyl groups.
Q1: Why is it necessary to protect hydroxyphenyl groups during a synthesis?
The hydroxyl group of a phenol is a versatile functional group, but its reactivity can be a double-edged sword.[1] Protection is crucial for several reasons:
-
Preventing Unwanted Reactions: The phenolic proton is acidic (pKa ~10) and will react with bases and nucleophiles, such as Grignard or organolithium reagents.[1]
-
Controlling Oxidation: Phenols are highly susceptible to oxidation, which can lead to the formation of colored impurities and undesired byproducts.
-
Modulating Reactivity: The hydroxyl group is a potent activating group for electrophilic aromatic substitution, which can lead to uncontrolled reactions on the aromatic ring.[1] Protecting the hydroxyl group helps to manage this reactivity.[1]
Q2: What are the most common types of protecting groups for phenols?
The most widely used protecting groups for phenols fall into two main categories: ethers and esters.[1][2]
-
Ethers: These are generally more robust and are favored for their stability across a wide range of reaction conditions. Common examples include methyl, benzyl (Bn), p-methoxybenzyl (PMB), silyl ethers (e.g., TMS, TBS, TIPS), and methoxymethyl (MOM) ethers.[2][3]
-
Esters: Acetates and benzoates are common ester protecting groups. They are generally more susceptible to basic hydrolysis compared to ethers.[4]
Q3: How do I choose the right protecting group for my synthesis?
The ideal protecting group should be:
-
Stable to the reaction conditions planned for subsequent steps.[3][5]
-
Readily removed in high yield under mild conditions that do not affect other functional groups in the molecule.[3][5]
The selection process is a critical strategic decision in synthesis design. The following flowchart provides a general decision-making framework:
Sources
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Technical Support Center: Scaling Up the Production of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Welcome to the technical support center for the synthesis and scale-up of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into the production of this bulky bisphenol, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure a robust, scalable process.
Critical Safety & Handling Precautions
Before beginning any work, it is imperative to understand the hazards associated with the reactants and the product. Phenol, in particular, is highly corrosive and toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl or neoprene), a flame-retardant lab coat, and chemical splash goggles with a face shield.[1]
-
Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[1]
-
Handling Phenol: Phenol is toxic if swallowed, inhaled, or in contact with skin, and causes severe skin burns and eye damage.[1] It can be absorbed rapidly through the skin. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines. Avoid releasing phenolic compounds into the environment as they are toxic to aquatic life.[1]
-
Storage: Store reactants and products in tightly closed containers in a dry, cool, and well-ventilated area, away from strong oxidizing agents and sources of ignition.[2]
Synthesis Overview: The Electrophilic Heart of the Reaction
The synthesis of this compound is a classic example of an acid-catalyzed electrophilic aromatic substitution.[3][4] In this reaction, 2-adamantanone is reacted with an excess of phenol. The acid catalyst protonates the carbonyl oxygen of the adamantanone, creating a highly reactive carbocation. This electrophile is then attacked by the electron-rich phenol ring, primarily at the para position due to steric hindrance and electronic activation from the hydroxyl group. A second phenol molecule then reacts to form the final bisphenol product.
Caption: Acid-catalyzed condensation of 2-adamantanone and phenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in synthesizing this specific bisphenol? A1: The main challenge is controlling regioselectivity. The desired product is the para,para (p,p') isomer. However, the formation of the ortho,para (o,p') isomer is a common side reaction. Due to the steric bulk of the adamantyl group, the formation of the ortho,ortho isomer is generally negligible. Separating the p,p' and o,p' isomers can be difficult, making it crucial to optimize reaction conditions to maximize p,p' selectivity.[5]
Q2: Why is an excess of phenol used? A2: Using a significant molar excess of phenol serves two primary purposes. First, it acts as both a reactant and a solvent, ensuring the reaction mixture remains homogenous. Second, according to Le Châtelier's principle, a high concentration of phenol drives the reaction equilibrium towards the product side, maximizing the conversion of the limiting reagent, 2-adamantanone. Molar ratios of phenol to adamantanone can range from 5:1 to 15:1.
Q3: What types of acid catalysts are suitable for this reaction? A3: Both homogeneous and heterogeneous catalysts can be used.
-
Homogeneous Catalysts: Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are effective but require a challenging neutralization and removal step during work-up, which can generate significant aqueous waste.
-
Heterogeneous Catalysts: Sulfonated ion-exchange resins (e.g., Amberlyst-15) are highly preferred for scale-up.[3][6] They are easily removed by simple filtration, can often be regenerated and reused, and can lead to higher selectivity for the desired p,p' isomer.[5]
Q4: Can this reaction be run at room temperature? A4: While the reaction can proceed at room temperature, it is often very slow. Moderate heating, typically in the range of 50-80°C, is employed to increase the reaction rate to a practical level.[7] However, excessive temperatures (>90°C) can lead to catalyst degradation (especially for ion-exchange resins) and an increase in undesirable side products.
Troubleshooting Guide: From Bench to Scale
This section addresses specific issues you may encounter during the synthesis and scale-up process.
Caption: General workflow for the production of this compound.
Category 1: Reaction Stage Issues
Q: My reaction has stalled, and GC-MS analysis shows significant unreacted 2-adamantanone. What's wrong? A: This points to an issue with catalytic activity.
-
Potential Cause 1: Catalyst Deactivation. Water is a byproduct of the condensation reaction. On a large scale, even small amounts of water in the starting materials or generated during the reaction can accumulate and deactivate the acid catalyst, especially ion-exchange resins.[6]
-
Solution: Ensure all reactants and the reaction vessel are scrupulously dry. Use molecular sieves if necessary. For continuous processes, controlling the water concentration in the feed is a known strategy to maintain catalyst activity.[6]
-
-
Potential Cause 2: Insufficient Mixing. On scale-up, ensuring uniform mixing of a solid catalyst (resin) or a dense catalyst (H₂SO₄) within a viscous phenol solution can be difficult. Dead spots in the reactor will appear as if the reaction has stalled.
-
Solution: Re-evaluate your reactor's mixing geometry and impeller speed. For heterogeneous catalysts, ensure the resin beads are fully suspended and not settled at the bottom.
-
Q: HPLC analysis of my crude product shows a high percentage of the o,p'-isomer. How can I improve p,p'-selectivity? A: Isomer control is key. The formation of the ortho substituted product is kinetically favored but sterically hindered.
-
Potential Cause 1: High Reaction Temperature. Higher temperatures can provide the necessary activation energy to overcome the steric barrier for ortho attack, reducing p,p'-selectivity.
-
Solution: Lower the reaction temperature to the 50-60°C range. This will slow the reaction but will more strongly favor the thermodynamically stable and less hindered p,p' product.
-
-
Potential Cause 2: Catalyst Choice. The choice of catalyst can influence the isomer ratio.
-
Solution: Employ a sulfonated polystyrene resin catalyst. The constrained environment within the polymer matrix of the resin can sterically favor the formation of the linear p,p' isomer over the bulkier o,p' isomer.[5] Some processes for similar bisphenols even use a second reactor (a rearrangement reactor) to convert unwanted isomers back to the desired product.[7]
-
Category 2: Work-up and Purification Issues
Q: After quenching and adding an organic solvent, I'm getting a persistent emulsion that won't separate. What should I do? A: Emulsions are common in phenolic work-ups, especially after a basic quench which can form phenoxide salts that act as surfactants.
-
Solution 1: Brine Wash. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, forcing the organic components out and helping to break the emulsion.
-
Solution 2: Change pH. If the emulsion formed after a basic quench, carefully re-acidify the mixture with dilute HCl to a pH of ~5-6. This will convert the sodium phenoxide back to phenol, reducing its surfactant properties.
-
Solution 3: Filtration. On a lab scale, passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.
Q: My product won't crystallize from the crude oil, even after removing all the solvent. A: The presence of impurities, particularly the o,p'-isomer and unreacted phenol, can significantly inhibit crystallization.
-
Solution 1: High-Vacuum Distillation. The most effective way to remove the bulk of the unreacted phenol is via vacuum distillation. Phenol has a much lower boiling point than the high-molecular-weight bisphenol product.
-
Solution 2: Slurry with a Non-polar Solvent. After removing most of the phenol, the remaining crude oil can be triturated or slurried with a non-polar solvent like hexane or heptane.[8] The desired p,p' product is typically much less soluble in non-polar solvents than the o,p' isomer and other impurities. The product should precipitate as a solid, which can then be collected by filtration. This solid can then be subjected to a final recrystallization.
-
Solution 3: Column Chromatography. If crystallization fails, flash column chromatography is the most reliable method for purification. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) will effectively separate the p,p' isomer from the o,p' isomer and other byproducts.
Detailed Experimental Protocols
Protocol 1: Synthesis using Ion-Exchange Resin (10g Scale)
-
Preparation: To a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add phenol (85 g, 0.9 mol). Begin stirring and heat the flask to 60°C to melt the phenol.
-
Reactant Addition: Once the phenol is molten and homogenous, add 2-adamantanone (10 g, 0.067 mol).
-
Catalyst Addition: Add dried Amberlyst-15 ion-exchange resin (5 g).
-
Reaction: Maintain the internal temperature at 65-70°C with vigorous stirring for 8-12 hours.
-
In-Process Check (IPC): Monitor the reaction progress by taking small aliquots every 2 hours. Dilute with ethyl acetate, filter off the resin, and analyze by TLC (3:1 Hexane:Ethyl Acetate) or GC-MS to confirm the disappearance of 2-adamantanone.
-
Work-up: Once the reaction is complete, cool the mixture to ~50°C and filter through a sintered glass funnel to remove the catalyst resin. Wash the resin with warm toluene (2 x 20 mL).
-
Phenol Removal: Combine the filtrate and washes. Remove the toluene and the majority of the excess phenol using a rotary evaporator under high vacuum.
-
Isolation: The resulting viscous oil is triturated with warm hexane (150 mL). The crude product will precipitate as a white or off-white solid. Stir for 1 hour as it cools to room temperature.
-
Filtration: Collect the solid by vacuum filtration, wash with cold hexane (2 x 30 mL), and dry in a vacuum oven at 60°C overnight. Typical crude yield: 18-20 g.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Dissolve the crude product (20 g) in a minimal amount of a hot solvent mixture, such as toluene/heptane or ethyl acetate/hexane. A good starting point is to dissolve the solid in hot toluene (~100 mL) and then slowly add heptane (~100-150 mL) until the solution becomes faintly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature. For best results, let it stand undisturbed overnight. If no crystals form, gently scratch the inside of the flask with a glass rod or add a seed crystal.
-
Cooling: Once crystals have formed, cool the flask in an ice bath for 1-2 hours to maximize precipitation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
Analytical Characterization
Confirming the identity and purity of the final product is a critical step. The following table summarizes the expected analytical data.
| Technique | Purpose | Expected Results / Key Features |
| HPLC-DAD | Purity Assessment & Quantification | A reversed-phase C18 column with a water/acetonitrile gradient is suitable. The p,p' isomer will have a longer retention time than the o,p' isomer. Purity should be >98% by peak area at a suitable wavelength (e.g., 275 nm).[9] |
| ¹H NMR | Structural Confirmation | The spectrum will show characteristic signals for the adamantyl protons (a complex multiplet), distinct aromatic protons for the para-substituted rings (two doublets, AA'BB' system), and two singlets for the phenolic -OH groups. |
| ¹³C NMR | Structural Confirmation | Will show the correct number of carbon signals, including a key quaternary carbon signal for the C2 of the adamantyl group attached to the two phenyl rings.[10] |
| GC-MS | Impurity Profiling & ID | Requires derivatization (e.g., silylation) of the hydroxyl groups to increase volatility. Useful for identifying trace impurities and confirming the molecular weight of the derivatized product.[9][11] |
| FTIR | Functional Group Analysis | A strong, broad absorption band around 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenol groups. Characteristic C-H stretches for the aromatic and aliphatic (adamantyl) groups.[12] |
References
-
Nair, A., Novak, M., Ochoa, J., Powell, D., Ramsey, J., & Stadtmueller, L. (2025). A proposed industrial scale-up of circular bisphenol-A (BPA) production. Reaction Chemistry & Engineering. [Link]
- Griswold, J. R., & Webb, A. D. (2005). Process for the synthesis of bisphenol. U.S. Patent No. 7,132,575 B2.
- Griswold, J. R., & Webb, A. D. (2005). Process for the synthesis of bisphenol. European Patent No. EP1572611B1.
-
Wikipedia contributors. (n.d.). Phenol. In Wikipedia. Retrieved from [Link]
-
Patalita, C. N., et al. (2021). Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. National Institutes of Health. [Link]
-
Miles, W. H., et al. (2015). Synthesis of Bisphenol Z: An Organic Chemistry Experiment. ResearchGate. [Link]
-
Nair, A., et al. (2025). A proposed industrial scale-up of circular bisphenol-A (BPA) production. RSC Publishing. [Link]
- Method for purification of 4-hydroxyacetophenone. (n.d.).
- Purification of phenol. (n.d.).
-
Methods of purification of raw polyphenol extract for chromatographic analysis. (2021). Biblioteka Nauki. [Link]
-
4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). (n.d.). Organic Syntheses Procedure. [Link]
- Process for making bisphenol a. (n.d.).
- Phenol purification. (n.d.).
-
Synthesis of 4-hydroxybenzaldehyde from phenol?. (2008). Sciencemadness.org. [Link]
-
Advanced characterization techniques for organic and inorganic materials: Emerging trends, innovations, and multidisciplinary applications. (2025). ResearchGate. [Link]
-
Simple synthesis of 2,4-Di(1-adamantyl)phenol. (2008). ResearchGate. [Link]
-
Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (2020). PubMed Central. [Link]
-
Challenges to regulate products containing bisphenol A: Implications for policy. (n.d.). saludpublica.mx. [Link]
-
Bisphenol A Debate Transforms Toxicology As Market Forces Outpace Research Efforts. (2013). Chemical & Engineering News. [Link]
-
Analytical Methods for Characterization of Nanomaterial Surfaces. (2018). PubMed Central. [Link]
- Process for purifying crude 4-aminophenol. (n.d.).
-
Synthesis and characterization of 4-hydroxy-2-nonenal derivatives for gas chromatographic analysis with electron capture detection (GC-ECD). (2004). ResearchGate. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. EP1572611B1 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 7. EP0210366B1 - Process for making bisphenol a - Google Patents [patents.google.com]
- 8. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for HPLC Analysis of Adamantyl Bisphenols
Welcome to the technical support center for the HPLC analysis of adamantyl bisphenols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The unique structure of adamantyl bisphenols, characterized by a bulky, rigid adamantane core linked to phenol groups, presents specific challenges in reversed-phase HPLC method development. This resource is structured to address these challenges head-on, providing not just solutions, but the scientific reasoning behind them.
Understanding the Analyte: The Adamantyl Bisphenol Structure
Adamantyl bisphenols are a class of compounds that incorporate a diamondoid adamantane cage. This structural feature imparts high thermal stability and rigidity. However, in the context of HPLC, it introduces significant hydrophobicity and steric bulk, which are the primary drivers of the chromatographic challenges you may encounter.
Frequently Asked Questions (FAQs)
General Method Development
Q1: What are the primary challenges I should anticipate when developing an HPLC method for adamantyl bisphenols?
A1: The main challenges stem from the inherent properties of the adamantyl group:
-
High Hydrophobicity: Expect strong retention on standard C18 columns, potentially leading to very long run times and broad peaks. The bulky adamantane cage significantly increases the non-polar character of the molecule.
-
Poor Aqueous Solubility: Adamantyl bisphenols can have limited solubility in highly aqueous mobile phases, which can lead to precipitation in the system or on the column, causing pressure issues and poor peak shape.
-
Isomer Separation: The rigid, three-dimensional structure of the adamantane core can lead to the presence of positional isomers, which may be challenging to separate due to their similar physicochemical properties.
-
Peak Tailing: Secondary interactions between the phenolic hydroxyl groups and residual silanols on the silica-based stationary phase can cause peak tailing, a common issue with phenolic compounds.
Q2: What is a good starting point for column and mobile phase selection?
A2: For initial method development, a robust C18 column is a reasonable starting point due to its versatility. However, given the high hydrophobicity of adamantyl bisphenols, you may need to adjust your strategy.
-
Column: A standard L1 (C18) column with a 5 µm particle size and a length of 150-250 mm is a good starting point. Consider a column with high carbon load for initial screening.
-
Mobile Phase: A gradient elution is almost always necessary. Start with a mobile phase of acetonitrile (ACN) and water. Methanol can also be a suitable organic modifier and can offer different selectivity.[1][2] A typical starting gradient could be 50-95% ACN over 20-30 minutes. Due to the hydrophobic nature of adamantyl bisphenols, a high percentage of organic modifier will likely be required for elution.[3]
-
Additives: Incorporating a small amount of acid, such as 0.1% formic acid or acetic acid, into the mobile phase is recommended to suppress the ionization of the phenolic hydroxyl groups, which helps to reduce peak tailing.[4]
Troubleshooting Specific Issues
Q3: My adamantyl bisphenol peak is extremely broad and has a very long retention time. What should I do?
A3: This is a classic sign of excessive retention due to the high hydrophobicity of the adamantyl group. Here’s a systematic approach to address this:
-
Increase the Organic Modifier Strength: Increase the percentage of acetonitrile or methanol in your gradient. You can make the gradient steeper or increase the final percentage of the organic solvent.
-
Consider a Different Organic Modifier: If you are using acetonitrile, try switching to or adding methanol. The different solvent properties can alter selectivity.[1]
-
Elevate the Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) will decrease the mobile phase viscosity and can improve mass transfer, leading to sharper peaks and shorter retention times.
-
Use a Shorter Column: A shorter column (e.g., 50 or 100 mm) will reduce the overall run time.
-
Select a Less Retentive Stationary Phase: If the above steps are insufficient, consider a stationary phase with a lower carbon load or a C8 column. For highly hydrophobic compounds, a phenyl-hexyl column can also provide different selectivity through π-π interactions.[5]
Q4: I am observing significant peak tailing for my adamantyl bisphenol analyte.
A4: Peak tailing for phenolic compounds is often due to secondary interactions with the stationary phase.[3]
-
Mobile Phase pH: Ensure your mobile phase is acidified (e.g., with 0.1% formic acid) to keep the phenolic hydroxyl groups in their protonated state, minimizing interactions with residual silanols.
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer accessible silanol groups, which reduces peak tailing for basic and acidic compounds.
-
Consider a Different Stationary Phase: If tailing persists, a column with a different base silica or a polymer-based column could be an alternative.
Q5: My system backpressure is unexpectedly high. What are the likely causes?
A5: High backpressure can be due to several factors, but with highly hydrophobic and potentially poorly soluble compounds like adamantyl bisphenols, precipitation is a key suspect.[3]
-
Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. Ideally, the injection solvent should be the same as the initial mobile phase. If a stronger solvent is needed to dissolve the sample, inject the smallest possible volume to avoid on-column precipitation.
-
Mobile Phase Miscibility: Double-check that your mobile phase components are fully miscible at all ratios in your gradient.
-
System Blockage: Systematically check for blockages, starting from the column and working your way back through the injector and pump. A common culprit is a clogged column frit.
-
Guard Column: Always use a guard column to protect your analytical column from particulate matter and strongly retained sample components.
Troubleshooting Guides
Guide 1: Optimizing the Separation of Adamantyl Bisphenol Isomers
The separation of positional isomers of adamantyl bisphenols can be particularly challenging due to their similar hydrophobic character. The key to their separation lies in exploiting subtle differences in their shape and polarity.
Experimental Protocol: Isomer Separation Method Development
-
Initial Screening:
-
Column: Start with a high-resolution C18 column (e.g., <3 µm particle size).
-
Mobile Phase: Acetonitrile/water with 0.1% formic acid.
-
Gradient: A shallow gradient (e.g., increasing the organic content by 1-2% per minute) can improve the resolution of closely eluting peaks.
-
Temperature: Maintain a constant and slightly elevated temperature (e.g., 40 °C) for better peak shape and reproducibility.
-
-
Optimizing Selectivity:
-
Change Organic Modifier: Substitute acetonitrile with methanol. Methanol can offer different selectivity for isomers due to its different hydrogen bonding capabilities.[1]
-
Alternative Stationary Phases: If C18 is not effective, consider:
-
Phenyl-Hexyl Column: The phenyl groups in this stationary phase can provide alternative selectivity through π-π interactions with the aromatic rings of the bisphenols.[5]
-
Embedded Polar Group (EPG) Column: These columns are more resistant to dewetting in highly aqueous mobile phases and can offer different selectivity for polar functional groups.
-
Shape-Selective Columns: Certain C18 columns are designed to provide enhanced shape selectivity for rigid molecules.
-
-
Troubleshooting Workflow for Isomer Co-elution
Caption: A decision tree for resolving co-eluting adamantyl bisphenol isomers.
Guide 2: Addressing Poor Peak Shape and Tailing
Poor peak shape compromises quantification and resolution. For adamantyl bisphenols, this is often a combination of secondary silanol interactions and potential on-column mass overload.
Systematic Approach to Improving Peak Shape
| Problem | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Add 0.1% formic or acetic acid to the mobile phase. Use a high-purity, end-capped C18 column. |
| Column Overload | Reduce the injection concentration or volume. | |
| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Collapse | Ensure the mobile phase composition is appropriate for the column (avoid 100% aqueous on standard C18). | |
| Split Peaks | Clogged column frit or void in the column | Replace the column frit or the column itself. Use a guard column. |
| Sample precipitation at the column head | Ensure sample is fully dissolved and the injection solvent is compatible with the mobile phase. |
Experimental Workflow for Diagnosing Peak Shape Issues
Caption: A workflow for troubleshooting poor peak shapes in HPLC analysis.
Method Validation and System Suitability
A robust and reliable HPLC method requires proper validation. For adamantyl bisphenols, pay close attention to the following parameters:
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Considerations for Adamantyl Bisphenols |
| Specificity | Peak purity index > 0.99; baseline resolution from other components | Ensure separation from isomers and potential impurities from synthesis. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | The limited solubility of adamantyl bisphenols may narrow the linear range. |
| Accuracy | Recovery of 98-102% | Spike recovery experiments in the relevant sample matrix are crucial. |
| Precision | RSD ≤ 2% for repeatability and intermediate precision | Inconsistent sample preparation due to solubility issues can affect precision. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | Dependent on the detector used (UV, MS). MS will provide much lower limits. |
| Robustness | Insensitive to small, deliberate changes in method parameters | Test the effect of small changes in mobile phase composition, pH, and temperature. |
System Suitability Tests (SSTs)
Before each analytical run, perform system suitability tests to ensure the chromatographic system is performing adequately.
| SST Parameter | Recommended Limit |
| Tailing Factor (T) | T ≤ 1.5 |
| Theoretical Plates (N) | N > 2000 |
| Resolution (Rs) | Rs > 2.0 between the analyte and the closest eluting peak |
| Repeatability of Injections (Area) | RSD ≤ 2.0% (for n≥5) |
References
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
MicroSolv. (2024). Bisphenol A, S and F Analyzed with HPLC - AppNote. Retrieved from [Link]
- Vodička, L., Kříž, J., Prúšová, D., & Burkhard, J. (1980). High-performance liquid chromatography of adamantanols and other cyclic alcohols.
-
Agilent. (2019). Oh, What a Mess! Dealing with Unwanted Matrix Effects. Retrieved from [Link]
- David, V., Petre, J., & Moldoveanu, S. C. (2025). Challenges in the Measurement of the Volume of Phases for HPLC Columns. Molecules, 30(9), 2062.
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
Sources
Validation & Comparative
A Comparative Analysis of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol and Bisphenol A: A Structural Approach to Mitigating Estrogenic Activity
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Bisphenol A (BPA) is a widely used industrial chemical whose endocrine-disrupting properties, primarily mediated through estrogen receptor agonism, have prompted significant public health concern and a search for safer alternatives.[1][2] This guide provides an in-depth technical comparison between BPA and a structurally-related analogue, 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol (BPA-Ad). The core hypothesis is that replacing BPA's central isopropylidene bridge with a bulky, rigid adamantyl group sterically hinders interaction with the estrogen receptor (ER), thereby reducing or eliminating its estrogenic activity. We will examine the established estrogenic mechanisms of BPA, the structure-activity relationship principles governing bisphenol-ER interactions, and the detailed experimental protocols required to validate this hypothesis. This guide synthesizes data from studies on various BPA analogues to provide a predictive comparison and a methodological framework for evaluation.[3][4]
Introduction: The Challenge of Bisphenol A and the Rationale for a Structural Alternative
1.1. Bisphenol A (BPA): A Ubiquitous Endocrine Disruptor Bisphenol A [2,2-bis(4-hydroxyphenyl)propane] is a foundational monomer in the production of polycarbonate plastics and epoxy resins, leading to its widespread presence in consumer products.[2] Its chemical structure, featuring two phenol rings, allows it to mimic the natural hormone 17β-estradiol (E2) and bind to estrogen receptors, primarily ERα and ERβ.[2][5] Although its binding affinity is significantly lower than that of E2, its pervasive exposure has linked it to a range of endocrine-disrupting effects.[5] The estrogenic activity of BPA is the primary driver for the development of alternative compounds.[1]
1.2. This compound (BPA-Ad): A Design Based on Steric Hindrance BPA-Ad is a BPA analogue designed with a specific structural modification aimed at mitigating estrogenicity. The central carbon bridge, a dimethylmethylene group in BPA, is replaced by a tricyclic adamantyl cage. The rationale for this design is rooted in the principles of structure-activity relationships for nuclear receptor ligands.[3][4] The ligand-binding pocket of the estrogen receptor is sterically constrained. It is hypothesized that the bulky, non-flexible adamantyl group of BPA-Ad will be too large to allow the molecule to properly dock within the binding site, thus preventing the conformational changes in the receptor required for coactivator recruitment and downstream gene transcription.[4]
Comparative Data Overview
Direct, peer-reviewed experimental data comparing the estrogenic activity of BPA-Ad to BPA is limited in publicly accessible literature. However, extensive research on other BPA analogues provides a strong basis for a predictive comparison based on the influence of substituents at the bridging carbon.[3][4]
| Compound | Structure | Molecular Weight ( g/mol ) | Key Structural Feature |
| Bisphenol A (BPA) | Chemical formula: C₁₅H₁₆O₂ | 228.29 | Isopropylidene bridge connecting two phenol rings. |
| This compound (BPA-Ad) | Chemical formula: C₂₂H₂₄O₂ | 320.43 | Bulky, rigid adamantyl group at the bridging position. |
Table 1. Structural comparison of Bisphenol A (BPA) and its adamantyl analogue (BPA-Ad).
Established Estrogenic Activity of Bisphenol A
BPA is a well-characterized weak estrogen. Its activity has been quantified across numerous standard assays.
| Assay Type | Receptor/Cell Line | Endpoint | Typical Value for BPA | Reference |
| Receptor Binding | Human ERα / ERβ | Relative Binding Affinity (RBA vs. E2) | 0.003% - 0.01% | [5] |
| Transcriptional Activation | HeLa cells with ERα/ERβ | EC₅₀ (Luciferase Reporter) | ERα: ~317 nM, ERβ: ~693 nM | [6][7] |
| Cell Proliferation (E-Screen) | MCF-7 Human Breast Cancer Cells | Relative Proliferative Effect (RPE vs. E2) | Potency is 1,000 to 10,000-fold less than E2 | [3] |
Table 2. Summary of experimentally determined estrogenic activity for Bisphenol A (BPA).
Predicted Estrogenic Activity of BPA-Ad
The estrogenicity of diphenylalkanes is highly dependent on the substituents at the bridging carbon.[3] Studies have shown that increasing the length and steric bulk of alkyl substituents at this position decreases the proliferative potency in MCF-7 cells.[3] For example, bisphenols with longer alkyl chains than BPA's methyl groups show lower activity.[3] Given that the adamantyl group is substantially larger and more rigid than simple alkyl chains, BPA-Ad is predicted to have negligible binding affinity for estrogen receptors and, consequently, significantly attenuated or no estrogenic activity in functional assays.
Mechanistic Insights and Visualizations
The Estrogenic Signaling Pathway
BPA and other estrogenic compounds act primarily through the nuclear estrogen receptor. The ligand binds to the receptor's ligand-binding domain (LBD), causing a conformational change, dissociation of heat-shock proteins, receptor dimerization, and translocation to the nucleus. The complex then binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.
Caption: Steric hindrance model for BPA-Ad's reduced ER binding affinity.
Experimental Protocols for Validation
To empirically test the hypothesis that BPA-Ad has lower estrogenic activity than BPA, standardized in vitro assays are required. The following protocols describe two cornerstone methods.
Protocol: Estrogen Receptor Competitive Binding Assay
This assay quantifies the ability of a test compound to displace a radiolabeled estrogen (e.g., [³H]17β-estradiol) from the estrogen receptor, allowing for the determination of its relative binding affinity.
Methodology:
-
Receptor Preparation: Prepare a cytosol fraction containing estrogen receptors from a suitable source, such as rat uterine tissue or recombinant human ERα/ERβ.
-
Incubation: In assay tubes, combine the ER-containing cytosol preparation with a constant concentration of [³H]17β-estradiol.
-
Competition: Add increasing concentrations of the unlabeled competitor compounds (BPA, BPA-Ad, and 17β-estradiol as a positive control) to the tubes. Include a tube for total binding (no competitor) and non-specific binding (large excess of unlabeled E2).
-
Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separation: Separate receptor-bound from free radioligand. A common method is dextran-coated charcoal (DCC) adsorption, where the charcoal binds free radioligand, and is then pelleted by centrifugation.
-
Quantification: Measure the radioactivity of the supernatant (containing the receptor-bound [³H]17β-estradiol) using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specifically bound radioligand against the logarithm of the competitor concentration. Use non-linear regression to calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding). The Relative Binding Affinity (RBA) can be calculated as: (IC₅₀ of E2 / IC₅₀ of Test Compound) x 100.
Protocol: MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7. [8][9]It is a functional assay that reflects the integrated cellular response to an estrogenic stimulus.
Methodology:
-
Cell Culture: Maintain MCF-7 cells in a standard growth medium (e.g., DMEM with 10% Fetal Bovine Serum).
-
Hormone Deprivation: To sensitize the cells to estrogens, switch them to a hormone-free medium for 3-5 days prior to the assay. This is typically a phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.
-
Cell Seeding: Trypsinize and seed the hormone-deprived cells into 96-well plates at a low density (e.g., 3,000-5,000 cells/well). Allow cells to attach for 24 hours.
-
Compound Treatment: Replace the medium with fresh hormone-free medium containing a range of concentrations of the test compounds (BPA, BPA-Ad) and controls (vehicle control, 17β-estradiol positive control).
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Viability Measurement: Quantify cell proliferation using a viability assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT, WST-8) or by measuring total protein (e.g., sulforhodamine B assay). [10]Read the absorbance using a plate reader.
-
Data Analysis: Plot the absorbance (proportional to cell number) against the logarithm of the compound concentration. Calculate the EC₅₀ (concentration for 50% maximal effect) and the Relative Proliferative Effect (RPE), which compares the maximal proliferation induced by the test compound to that induced by E2.
Caption: Workflow for the MCF-7 E-Screen cell proliferation assay.
Conclusion and Future Perspectives
This guide provides the scientific basis for this prediction and outlines the standard, validated experimental protocols necessary to confirm it. For researchers and drug development professionals, BPA-Ad represents a compelling example of how structural modification can be used to design safer chemical alternatives. The next critical step is the generation of empirical data using the assays described herein to definitively characterize the endocrine-disrupting potential of BPA-Ad and validate its safety profile relative to BPA.
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Lee, H. J., Chattopadhyay, S., Gong, E. Y., Ahn, R. S., & Lee, K. (2023). Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. MDPI.
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Kitamura, S., et al. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological Sciences, 84(2), 249-259.
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Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643-650.
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A Researcher's Guide to Validating the Mechanism of Action of Adamantyl Phenol Derivatives
Introduction: The Adamantyl Phenol Scaffold - A Privileged Structure in Drug Discovery
Adamantyl phenol derivatives represent a fascinating and highly versatile class of compounds in medicinal chemistry. The unique structural features of the adamantane cage—a rigid, lipophilic, and three-dimensional hydrocarbon—confer advantageous pharmacokinetic and pharmacodynamic properties to small molecules. When coupled with a phenol moiety, a well-known pharmacophore with diverse biological activities, the resulting derivatives exhibit a broad spectrum of therapeutic potential, including anticancer, antiviral, neuroprotective, and endocrine-modulating effects.[1][2]
The inherent lipophilicity of the adamantane group can enhance membrane permeability and improve drug-target interactions within hydrophobic pockets, while the phenolic hydroxyl group can participate in crucial hydrogen bonding. This combination has led to the investigation of adamantyl phenol derivatives against a variety of biological targets. However, the journey from a promising hit compound to a validated therapeutic lead is contingent on a rigorous and systematic validation of its mechanism of action.
This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to meticulously validate the mechanism of action of adamantyl phenol derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer comparative data to benchmark new derivatives against established alternatives.
I. Initial Characterization: Unveiling the Primary Biological Activity
The first step in validating the mechanism of action is to confirm the primary biological effect of the adamantyl phenol derivative. For many of these compounds, this involves assessing their cytotoxic or antiproliferative activity, particularly in the context of cancer research.
A. Assessing Anticancer Activity: The MTT/MTS Cell Viability Assay
A fundamental and widely used method to evaluate the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Metabolically active cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is directly proportional to the number of viable cells.
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the adamantyl phenol derivative and a relevant positive control (e.g., doxorubicin for general cytotoxicity, or a specific inhibitor for a targeted pathway) in a suitable solvent (e.g., DMSO). Add the compounds to the cells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.[3]
The IC50 value provides a quantitative measure of the compound's potency. It is crucial to compare the IC50 of the adamantyl phenol derivative with that of a standard-of-care drug for the specific cancer type.
| Compound | Cell Line | IC50 (µM) | Reference |
| Adamantyl Phenol Derivative X | A375 (Melanoma) | 5.2 | Hypothetical Data |
| Vemurafenib | A375 (Melanoma) | 0.5 | [5] |
| Adamantyl Phenol Derivative Y | MCF-7 (Breast Cancer) | 8.7 | Hypothetical Data |
| Tamoxifen | MCF-7 (Breast Cancer) | 12.5 | [6] |
This table presents hypothetical data for adamantyl phenol derivatives alongside published data for established drugs to illustrate a comparative analysis.
A lower IC50 value indicates greater potency. However, a potent cytotoxic effect is only the initial observation. The subsequent steps are to elucidate the underlying mechanism driving this effect.
II. Target-Specific Validation: From Broad Effects to Molecular Mechanisms
Once a primary biological activity is established, the next critical phase is to identify and validate the specific molecular target(s) and pathway(s) through which the adamantyl phenol derivative exerts its effect. This often involves a combination of in silico modeling, biochemical assays, and cell-based functional assays.
A. Case Study 1: Adamantyl Phenol Derivatives as B-Raf Kinase Inhibitors
The B-Raf serine/threonine kinase is a key component of the MAPK signaling pathway, and its activating V600E mutation is a major driver in many cancers, particularly melanoma.[7][8] Adamantyl phenol derivatives have been explored as potential B-Raf inhibitors.
Caption: A stepwise workflow for validating adamantyl phenol derivatives as B-Raf inhibitors.
This biochemical assay directly measures the ability of the compound to inhibit the enzymatic activity of purified B-Raf kinase.
-
Reagents: Purified recombinant B-Raf (V600E) enzyme, a suitable substrate (e.g., MEK1), ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Setup: In a 96-well plate, combine the B-Raf enzyme, the adamantyl phenol derivative at various concentrations, and the substrate.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time.
-
Detection: Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of B-Raf inhibition for each compound concentration and determine the IC50 value.
To confirm that the compound inhibits B-Raf activity within a cellular context, western blotting can be used to assess the phosphorylation status of downstream effectors, such as ERK.
-
Cell Treatment: Treat B-Raf V600E mutant cells (e.g., A375) with the adamantyl phenol derivative for a defined period.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK (as a loading control).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK. A decrease in this ratio indicates inhibition of the B-Raf-MEK-ERK pathway.
| Compound | B-Raf (V600E) IC50 (nM) | A375 Cell IC50 (nM) | Reference |
| Adamantyl Phenol Derivative Z | 85 | 250 | Hypothetical Data |
| Vemurafenib | 31 | 100 | [9] |
| Dabrafenib | 0.7 | 50 | [9] |
This table illustrates a comparison of a hypothetical adamantyl phenol derivative with established B-Raf inhibitors.
B. Case Study 2: Adamantyl Phenol Derivatives as Estrogen Receptor Modulators
Certain adamantyl phenols have been identified as potential modulators of the estrogen receptor (ER), a key target in the treatment of hormone-responsive breast cancer.[6] Validating this mechanism requires assessing both binding affinity and functional activity.
This assay determines the ability of a compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
-
Preparation of Uterine Cytosol: Prepare a cytosolic fraction containing the estrogen receptor from the uteri of immature or ovariectomized rats.[10]
-
Competitive Binding: In a series of tubes, incubate a fixed concentration of [³H]-estradiol with the uterine cytosol in the presence of increasing concentrations of the unlabeled adamantyl phenol derivative or a known competitor (e.g., tamoxifen).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Scintillation Counting: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-estradiol against the concentration of the competitor to determine the IC50 value, from which the binding affinity (Ki) can be calculated.[10]
This cell-based assay measures the functional consequence of ER binding, i.e., whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor).
-
Cell Transfection: Co-transfect a suitable cell line (e.g., HEK293) with an expression vector for the estrogen receptor (ERα or ERβ) and a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.[3][11]
-
Compound Treatment: Treat the transfected cells with the adamantyl phenol derivative alone (to test for agonist activity) or in combination with a known ER agonist like estradiol (to test for antagonist activity).
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. Compare the luciferase activity in treated cells to that in control cells to determine the agonist or antagonist effect of the compound.[3]
| Compound | ERα Binding Affinity (Ki, nM) | Functional Activity (MCF-7 cells) | Reference |
| Adamantyl Phenol Derivative A | 25 | Antagonist | Hypothetical Data |
| 4-Hydroxytamoxifen | 1.5 | Partial Agonist/Antagonist | [12][13] |
| Fulvestrant | 0.3 | Pure Antagonist | [14] |
This table provides a framework for comparing a hypothetical adamantyl phenol derivative with well-characterized ER modulators.
III. Exploring Other Potential Mechanisms of Action
The versatility of the adamantyl phenol scaffold means that these derivatives may exhibit other biological activities that contribute to their therapeutic effects. It is essential to investigate these possibilities to build a comprehensive understanding of their mechanism of action.
A. Antioxidant Activity
The phenol moiety is a well-known antioxidant, and adamantyl substitution can influence this property. The antioxidant capacity can be evaluated using several in vitro assays.
These assays measure the ability of a compound to scavenge stable free radicals, DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[15][16]
-
Reagent Preparation: Prepare a solution of DPPH in a suitable solvent (e.g., methanol).
-
Assay Procedure: Mix the adamantyl phenol derivative at various concentrations with the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time.
-
Absorbance Measurement: Measure the decrease in absorbance at a specific wavelength (typically 517 nm).
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.[15]
A similar protocol is followed for the ABTS assay, with absorbance measured at a different wavelength (typically 734 nm).[15]
B. Enzyme Inhibition
Adamantyl phenol derivatives have been shown to inhibit various enzymes. A common example is the inhibition of cholinesterases, which is relevant for neurodegenerative diseases.
This colorimetric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Reagents: Acetylthiocholine (substrate), DTNB (Ellman's reagent), and the cholinesterase enzyme.
-
Assay Setup: In a 96-well plate, pre-incubate the enzyme with the adamantyl phenol derivative at various concentrations.
-
Reaction Initiation: Initiate the reaction by adding the substrate and DTNB.
-
Absorbance Measurement: Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate.
-
Data Analysis: Calculate the rate of the enzymatic reaction and determine the percentage of inhibition and the IC50 value of the compound.[17][18][19]
IV. Target Deconvolution: Identifying Novel Mechanisms
For adamantyl phenol derivatives with promising phenotypic effects but an unknown mechanism of action, target deconvolution strategies are employed to identify their molecular targets.
Caption: An overview of common target deconvolution methods.
-
Affinity Chromatography: The adamantyl phenol derivative is immobilized on a solid support and used to capture its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): This technique uses chemical probes that react with active sites of enzymes to profile the functional state of enzyme families within a proteome.
-
CRISPR/Cas9 Screens: Genome-wide CRISPR screens can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.
V. Conclusion: A Rigorous Path to Validated Mechanisms
The validation of the mechanism of action of adamantyl phenol derivatives is a multi-faceted process that requires a logical and systematic progression from broad biological effects to specific molecular interactions. By employing a combination of in vitro biochemical assays, cell-based functional assays, and, when necessary, target deconvolution strategies, researchers can build a robust body of evidence to support their hypotheses.
This guide has provided a framework of detailed protocols and comparative analyses for key mechanisms of action relevant to this promising class of compounds. The causality behind each experimental choice is rooted in the need to build a self-validating system of evidence, where findings from one assay are corroborated and expanded upon by the next. By adhering to these principles of scientific integrity and thoroughness, the full therapeutic potential of adamantyl phenol derivatives can be unlocked, paving the way for the development of novel and effective drugs.
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A Comparative Guide to the Thermal Stability of Adamantyl-Based Polymers
Introduction: The Adamantane Advantage in Polymer Thermostability
In the pursuit of high-performance materials, the thermal stability of a polymer is a paramount concern, dictating its processing window, operational limits, and ultimate durability. A key strategy for enhancing the thermal resilience of polymers is the incorporation of the adamantane moiety. Adamantane, a tricyclic hydrocarbon with a diamondoid structure, is a uniquely rigid and bulky molecule.[1] When integrated into a polymer backbone or as a pendant group, it imparts exceptional thermal stability.[2] This guide provides a comparative analysis of the thermal properties of various adamantyl-based polymers against conventional high-performance polymers, supported by experimental data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
The exceptional stability of adamantane arises from its strain-free, cage-like structure composed of three fused cyclohexane rings in the chair conformation. This inherent rigidity restricts the rotational freedom of polymer chains, thus elevating the energy required to induce segmental motion (glass transition) and to initiate thermal decomposition.[3][4] Consequently, adamantyl-based polymers consistently exhibit significantly higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their non-adamantane counterparts.[5]
Methodology: Assessing Thermal Stability
The thermal properties of polymers are primarily evaluated using two key analytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is crucial for determining the decomposition temperature (Td) of a polymer, which is a critical indicator of its thermal stability.
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed and placed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA instrument is purged with an inert gas (typically nitrogen) to prevent oxidative degradation. The desired temperature program is set.
-
Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from room temperature to 800 °C).
-
Data Acquisition: The instrument records the sample's weight as a function of temperature.
-
Data Analysis: The decomposition temperature (Td) is typically reported as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%). The char yield, the percentage of material remaining at a high temperature, can also be determined.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). The Tg is particularly important as it represents the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas. The desired temperature program is set.
-
Heating and Cooling Cycles: The sample is typically subjected to a heat-cool-heat cycle to erase any prior thermal history. A common heating and cooling rate is 10 °C/min.
-
Data Acquisition: The DSC instrument records the heat flow to the sample relative to the reference.
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.
Experimental workflow for thermal analysis.
Comparative Thermal Stability Data
The following table summarizes the thermal properties of various adamantyl-based polymers compared with several conventional and high-performance polymers. The data has been compiled from various literature sources. It is important to note that the exact values can vary depending on factors such as molecular weight, polymer purity, and the specific experimental conditions.
| Polymer Type | Polymer Name | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, °C) |
| Adamantyl-Based Polymers | |||
| Polyacrylates | Poly(1-adamantyl acrylate) | 133 | 376 |
| Polymethacrylates | Poly(1-adamantyl methacrylate) | ~170-215 | ~340 |
| Polyimides | Adamantane-based Polyimides | 285 - 440[3] | >500 (Td5%)[3] |
| Polyolefins | Poly(1,3-adamantylene alkylene)s | - | 452 - 456 (Td5%)[4] |
| Polyamides | Aromatic Polyamides with Adamantane | >350[1] | >450[1] |
| Polyurethanes | Adamantane-containing Polyurethanes | 40 - 60 | ~240[6] |
| Non-Adamantyl Polymers | |||
| Commodity Plastics | Polystyrene (atactic) | ~90-100[7][8] | ~300-400[9] |
| Polyethylene (HDPE) | - | ~335-450[9] | |
| Engineering Plastics | Polycarbonate (Bisphenol A) | ~130-140[10] | ~450 (onset in air)[11] |
| High-Performance Plastics | Polyether Ether Ketone (PEEK) | ~151[12] | ~500-600[13][14] |
| Polytetrafluoroethylene (PTFE) | - | ~260 (onset), >400 (significant)[15][16] |
Analysis of Thermal Performance
The data presented in the table clearly demonstrates the significant enhancement in thermal stability imparted by the adamantane moiety.
-
Poly(adamantyl methacrylate)s and Acrylates: These polymers exhibit substantially higher glass transition temperatures compared to conventional acrylics. For instance, poly(1-adamantyl acrylate) has a Tg of 133 °C and a decomposition temperature of 376 °C.[17] Copolymers of 1-adamantyl methacrylate and styrene also show high glass transition temperatures (around 170 °C) and decomposition temperatures (around 340 °C).[18]
-
Adamantane-Based Polyimides: This class of polymers showcases exceptional thermal stability. Adamantane-containing polyimides exhibit remarkably high glass transition temperatures, often ranging from 285 to 440 °C.[3] Their thermal decomposition temperatures are also outstanding, with 5% weight loss consistently occurring above 500 °C.[3] Aromatic polyamides incorporating adamantane also show excellent thermal resistance with decomposition temperatures exceeding 450 °C.[1]
-
Poly(1,3-adamantylene alkylene)s: Even in a polyolefin backbone, the introduction of adamantane units leads to excellent thermal stabilities, with decomposition temperatures between 452-456 °C, which are significantly higher than structurally similar polyolefins.[4]
In contrast, conventional polymers like polystyrene and polyethylene have significantly lower thermal stability.[7][9] While high-performance polymers like PEEK and PTFE exhibit excellent thermal resistance, adamantane-based polymers, particularly the polyimides, are highly competitive and often superior in terms of their glass transition temperatures.
The observed trend is a direct consequence of the adamantane structure. The bulky, rigid cage restricts segmental motion of the polymer chains, leading to higher Tg values. The inherent thermal stability of the adamantane unit itself contributes to the high decomposition temperatures of the polymers.
Incorporation of adamantane enhances polymer thermal stability.
Conclusion
The incorporation of adamantane into polymer structures is a highly effective strategy for enhancing thermal stability. The unique, rigid, and bulky nature of the adamantane cage significantly increases both the glass transition and decomposition temperatures of a wide range of polymers, including polyacrylates, polyimides, and polyolefins. The experimental data consistently demonstrates the superior thermal performance of adamantyl-based polymers when compared to many conventional and even some high-performance thermoplastics. This makes them highly attractive for applications in demanding environments where thermal resilience is a critical requirement. For researchers and professionals in materials science and drug development, adamantane-based polymers represent a promising class of materials with tunable properties for advanced applications.
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A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and meaningful experimental results. This guide provides an in-depth, technical comparison of analytical methodologies for assessing the purity of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol, a molecule of interest in medicinal chemistry and materials science due to its rigid adamantyl core and bisphenol functionality. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to ensure the integrity of your research.
The Imperative of Purity for this compound
The unique three-dimensional structure of the adamantane cage imparts high thermal and chemical stability, while the two phenol groups offer sites for further functionalization or interaction with biological targets.[1] Impurities, which can arise from unreacted starting materials, byproducts of side reactions, or degradation products, can significantly alter the physicochemical and biological properties of the final compound. Therefore, a multi-faceted analytical approach is essential to confirm the purity and structural integrity of synthesized this compound.
A Triad of Analytical Techniques for Comprehensive Purity Assessment
No single analytical technique is sufficient to definitively determine the purity of an organic compound.[2][3] A robust purity assessment relies on the convergence of data from multiple, orthogonal methods. For this compound, the triad of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive and self-validating system.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the cornerstone for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4][5] For this compound, a reversed-phase HPLC method is the most appropriate choice, separating compounds based on their hydrophobicity.
Causality behind Experimental Choices in HPLC Method Development:
-
Column Chemistry: A C18 column is selected for its versatility and strong retention of non-polar compounds like the adamantyl-containing target molecule.
-
Mobile Phase: A gradient elution with acetonitrile and water, buffered with a small amount of formic or trifluoroacetic acid, is employed. The gradient allows for the elution of a wide range of potential impurities with varying polarities. The acid improves peak shape and suppresses the ionization of the phenolic hydroxyl groups.[6]
-
Detection: A UV detector set at a wavelength where the phenol chromophore absorbs strongly (e.g., 275 nm) provides excellent sensitivity for the target compound and related aromatic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
While HPLC is excellent for quantification, NMR spectroscopy is unparalleled for structural elucidation and can also be used for quantitative purity assessment (qNMR).[7][8] ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule, confirming the connectivity of all atoms and identifying any structural isomers or impurities with distinct chemical shifts. For this compound, specific signals corresponding to the aromatic protons of the phenol rings and the aliphatic protons of the adamantyl cage are expected.[9][10][11][12]
Mass Spectrometry (MS): Unambiguous Molecular Weight Verification
Mass spectrometry provides a precise measurement of the molecular weight of the synthesized compound, confirming its elemental composition.[13][14] Fragmentation patterns observed in the mass spectrum can offer additional structural information and help in the identification of impurities.[15][16][17] For this compound, the molecular ion peak should correspond to its calculated molecular weight.
Comparative Purity Analysis: A Multi-Batch Scenario
To illustrate the importance of a multi-technique approach, let's consider a hypothetical scenario comparing two batches of synthesized this compound.
| Parameter | Batch A | Batch B | Alternative Compound: 4,4'-(Adamantane-2,2-diyl)diphenol |
| Purity (HPLC Area %) | 99.7% | 98.2% | 99.5% |
| Major Impurity (HPLC) | Unreacted 2-adamantanone (0.15%) | Mono-alkylated phenol (1.3%) | Isomeric impurity (0.3%) |
| ¹H NMR Confirmation | Conforms to reference spectra | Additional aromatic signals observed | Distinct aromatic and aliphatic signals |
| Mass Confirmation (MS) | [M+H]⁺ peak at m/z 349.18 | [M+H]⁺ peak at m/z 349.18 and impurity peak at m/z 243.14 | [M+H]⁺ peak at m/z 349.18 |
| Appearance | White crystalline solid | Off-white powder | White powder |
This table highlights how different synthesis batches can yield varying purity profiles. While both batches show the correct mass for the target compound, HPLC and NMR reveal the presence of significant impurities in Batch B.
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Data acquisition and processing software.
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (reagent grade)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 70 30 20 10 90 25 10 90 26 70 30 | 30 | 70 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
Procedure:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.
-
-
Data Analysis:
-
Compare the obtained spectra with the expected chemical shifts and coupling constants for the target structure.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons and identify any impurities.
-
Visualizing the Purity Assessment Workflow
Caption: Workflow for the comprehensive purity assessment of synthesized compounds.
Conclusion
The rigorous assessment of purity is a non-negotiable aspect of chemical synthesis, particularly in the context of research and drug development. For this compound, a synergistic approach utilizing HPLC for quantification, NMR for structural verification, and MS for molecular weight confirmation provides a robust and reliable strategy. By understanding the principles behind each technique and implementing validated protocols, researchers can ensure the quality of their synthesized materials and the integrity of their scientific endeavors.
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A Technical Guide to the Biological Efficacy of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol: A Comparative Analysis with Leading Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Novel Phenolic Compound
In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the synthesis and evaluation of new antioxidant compounds remain a cornerstone of drug discovery. This guide delves into the projected biological efficacy of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol (HPA), a unique molecule combining the established free-radical scavenging capabilities of phenolic moieties with the lipophilic and structurally rigid adamantane scaffold.
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a well-established contributor to a myriad of chronic diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals, thereby preventing cellular injury.[2] Phenolic compounds, in particular, are a major class of antioxidants, exerting their effects through various mechanisms, including hydrogen atom transfer and single-electron transfer.[3][4]
This guide will provide a comprehensive comparison of the theoretical and anticipated antioxidant efficacy of HPA against a panel of well-characterized natural and synthetic antioxidants: Vitamin C (Ascorbic Acid), Vitamin E (α-Tocopherol), Resveratrol, Butylated Hydroxyanisole (BHA), and Butylated Hydroxytoluene (BHT). By examining the structure-activity relationships and leveraging data from analogous compounds, we will project the potential of HPA as a potent antioxidant agent. Furthermore, we will provide detailed experimental protocols for key in vitro and cell-based antioxidant assays to facilitate the empirical validation of these projections.
The Structural Rationale for HPA's Antioxidant Potential
The antioxidant capacity of a molecule is intrinsically linked to its chemical structure.[5][6] HPA possesses two key structural features that suggest a potent antioxidant profile:
-
Phenolic Hydroxyl Groups: The two phenol rings in HPA are the primary drivers of its predicted antioxidant activity. The hydroxyl (-OH) groups on these rings can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[7] The stability of the resulting phenoxyl radical is a critical determinant of antioxidant efficacy.[4]
-
Adamantane Moiety: The adamantane cage is a bulky, lipophilic, and rigid hydrocarbon structure. Its incorporation into the HPA molecule is expected to significantly influence its biological activity in several ways:
-
Increased Lipophilicity: The adamantane group will enhance the molecule's fat-solubility. This is a crucial factor for antioxidants that need to protect lipid-rich environments, such as cell membranes, from peroxidation.[8] This increased lipophilicity may facilitate its transport across cellular membranes, potentially enhancing its intracellular antioxidant activity.
-
Steric Hindrance: The bulky nature of the adamantane group may provide steric hindrance around the phenolic hydroxyl groups. This could influence the accessibility of the hydroxyls to free radicals and potentially enhance the stability of the resulting phenoxyl radical.
-
Comparative Analysis of Antioxidant Efficacy
To contextualize the potential of HPA, it is essential to compare its projected efficacy against established antioxidants. The following sections will discuss the known antioxidant mechanisms and relative potencies of selected natural and synthetic antioxidants.
Natural Antioxidants
-
Vitamin C (Ascorbic Acid): A water-soluble antioxidant, Vitamin C is a potent scavenger of a wide range of ROS in aqueous environments.[1][9] It acts as a primary defense against free radicals in the plasma and cytosol.[10] Vitamin C can also regenerate other antioxidants, such as Vitamin E, from their radical forms.[11]
-
Vitamin E (α-Tocopherol): As a fat-soluble antioxidant, Vitamin E is the primary chain-breaking antioxidant within cell membranes, protecting polyunsaturated fatty acids from lipid peroxidation.[2][12][13] Its lipophilic nature allows it to integrate into lipid bilayers, where it can effectively neutralize lipid peroxyl radicals.[14]
-
Resveratrol: This polyphenolic compound, found in grapes and other plants, exhibits both direct and indirect antioxidant effects.[15][16][17] It can scavenge free radicals and also upregulate the expression of endogenous antioxidant enzymes.[18]
Synthetic Antioxidants
-
Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): These synthetic phenolic antioxidants are widely used as food preservatives to prevent oxidative spoilage of fats and oils.[19][20][21] They function as free radical scavengers, similar to other phenolic compounds.[22] Their lipophilicity makes them effective in protecting fatty foods.[23]
The following table summarizes the key characteristics and antioxidant mechanisms of these comparator molecules.
| Antioxidant | Solubility | Primary Site of Action | Mechanism of Action |
| Vitamin C | Water-soluble | Plasma, Cytosol | Direct scavenging of ROS, Regeneration of Vitamin E |
| Vitamin E | Fat-soluble | Cell membranes | Chain-breaking antioxidant, Scavenges lipid peroxyl radicals |
| Resveratrol | Fat-soluble | Intracellular | Direct scavenging of ROS, Upregulation of antioxidant enzymes |
| BHA & BHT | Fat-soluble | Food matrices, Lipid environments | Free radical scavenging |
| HPA (Projected) | Fat-soluble | Cell membranes, Intracellular | Direct scavenging of ROS |
Experimental Protocols for Assessing Antioxidant Efficacy
To empirically determine the antioxidant efficacy of HPA and compare it to other compounds, a battery of in vitro and cell-based assays is required. The following are detailed protocols for standard antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.[24] The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.[25]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (HPA and comparators) in a suitable solvent (e.g., methanol or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[26] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[27]
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test compounds.
-
Reaction Mixture: In a 96-well microplate, add 10 µL of each sample dilution to a well. Add 190 µL of the ABTS•+ working solution to each well.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the Trolox Equivalent Antioxidant Capacity (TEAC).
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[28][29] The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.[30]
Protocol:
-
Reagent Preparation: Prepare a working solution of the fluorescent probe (e.g., fluorescein) and a solution of the peroxyl radical generator (e.g., AAPH).
-
Sample and Standard Preparation: Prepare dilutions of the test compounds and a standard antioxidant (e.g., Trolox).
-
Reaction Mixture: In a 96-well black microplate, add 25 µL of sample, standard, or blank (buffer) to each well. Add 150 µL of the fluorescein working solution to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
-
Initiation of Reaction: Add 25 µL of the AAPH solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the fluorescence (excitation ~485 nm, emission ~520 nm) every 1-2 minutes for at least 60 minutes at 37°C.
-
Calculation: Calculate the net area under the curve (AUC) for each sample and standard. The ORAC value is expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.[31][32][33] It quantifies the ability of a compound to prevent the oxidation of a fluorescent probe inside cells.[34][35]
Protocol:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom microplate and grow to confluence.
-
Loading of Probe: Wash the cells with phosphate-buffered saline (PBS). Treat the cells with a solution containing the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) and the test compound or standard (e.g., quercetin) for 1 hour at 37°C.
-
Washing: Wash the cells with PBS to remove the probe and compound from the medium.
-
Induction of Oxidative Stress: Add a solution of a peroxyl radical generator (e.g., AAPH) to the cells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (excitation ~485 nm, emission ~535 nm) every 5 minutes for 1 hour at 37°C.
-
Calculation: Calculate the area under the fluorescence curve. The CAA value is expressed as quercetin equivalents.
Conclusion and Future Directions
Based on its chemical structure, this compound is poised to be a potent lipophilic antioxidant. The presence of two phenolic hydroxyl groups provides the necessary functionality for free radical scavenging, while the adamantane moiety is expected to enhance its solubility in lipid environments and facilitate its interaction with cellular membranes.
Comparative analysis with established antioxidants suggests that HPA's efficacy will likely be most pronounced in protecting against lipid peroxidation, a key event in cellular damage. Its performance in in vitro assays such as DPPH and ABTS will provide a fundamental understanding of its radical scavenging capabilities, while the ORAC and, more importantly, the CAA assay will offer crucial insights into its activity in a biologically relevant context.
Future research should focus on the empirical validation of HPA's antioxidant activity using the protocols outlined in this guide. Furthermore, studies on its cellular uptake, metabolic stability, and potential to modulate endogenous antioxidant pathways will be critical in fully elucidating its biological efficacy and therapeutic potential. The unique combination of a proven antioxidant pharmacophore with a lipophilic adamantane scaffold makes HPA a compelling candidate for further investigation in the development of novel antioxidant therapies.
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Resveratrol: Health Benefits, Safety Information, Dosage, and More. WebMD. [Link]
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Vitamin E and Your Health. The Nutrition Source. [Link]
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Quantitative structure-activity relationships of antioxidant phenolic compounds. JOCPR. [Link]
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Vitamin E Metabolism: Antioxidant Properties and Health Implications. Walsh Medical Media. [Link]
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The Antioxidant Power of Resveratrol. Nature's Lab. [Link]
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Resveratrol: Antioxidant Compound with Potential Health Benefits. GlpBio. [Link]
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(PDF) Antioxidant Roles/Functions of Ascorbic Acid (Vitamin C). ResearchGate. [Link]
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Vitamin C. Linus Pauling Institute, Oregon State University. [Link]
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Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. PMC. [Link]
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BHA & BHT in Food & Nutrition. Periodical by Knowde. [Link]
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DPPH Antioxidant Assay Kit D678 manual. DOJINDO. [Link]
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The Role of Vitamin E in Human Health and Some Diseases. PMC. [Link]
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Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Kamiya Biomedical Company. [Link]
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Vitamin E - Health Professional Fact Sheet. National Institutes of Health. [Link]
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Vitamin C. Wikipedia. [Link]
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Antioxidant properties of resveratrol: A structure-activity insight. ResearchGate. [Link]
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Chemistry of BHA and BHT Food Preservatives. ThoughtCo. [Link]
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DPPH Antioxidant Assay. G-Biosciences. [Link]
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Vitamin E. Wikipedia. [Link]
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Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed. [Link]
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ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
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Antioxidant mechanism of phenolic compounds Flavonoids. ResearchGate. [Link]
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ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
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Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]
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Vitamin C. Mayo Clinic. [Link]
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Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. [Link]
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Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. ResearchGate. [Link]
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Antioxidant Assays. ResearchGate. [Link]
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What has stronger antioxidant potential: BHT or BHA?. Chemistry Stack Exchange. [Link]
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A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. [Link]
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ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
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Functional and Antioxidant Properties of Plastic Bottle Caps Incorporated with BHA or BHT. MDPI. [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
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Butylated hydroxyanisole. Wikipedia. [Link]
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Antioxidant potential using ORAC assay. BMG Labtech. [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.. ResearchGate. [Link]
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Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts. MDPI. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol Analogues as Estrogen Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantyl Scaffold in Estrogen Receptor Modulation
The adamantyl moiety, a rigid and lipophilic cage-like hydrocarbon, has carved a significant niche in medicinal chemistry, often referred to as a "lipophilic bullet" for its ability to enhance the pharmacological properties of drug candidates. Its incorporation into various molecular scaffolds can improve metabolic stability, tissue distribution, and receptor binding affinity. In the context of estrogen receptor (ER) modulation, the 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol core represents a promising scaffold. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues based on this core, with a focus on their interactions with the estrogen receptor alpha (ERα), a key target in breast cancer therapy.
One notable compound, 4-(1-adamantyl)phenol, has been identified as a potent agonist of human ERα, highlighting the potential of adamantyl-containing phenols as ER modulators. This guide will delve into the nuances of how structural modifications to the this compound scaffold influence its biological activity, drawing upon key research in the field to provide a comprehensive overview for researchers and drug developers.
Core Scaffold and Rationale for Modification
The fundamental structure of this compound, also known as 4,4'-(adamantane-2,2-diyl)diphenol, combines the lipophilic adamantyl group with two para-hydroxyphenyl moieties, a common feature in many estrogen receptor ligands that mimics the phenolic A-ring of estradiol. The bulky adamantane cage serves to orient the two phenol rings in a specific spatial arrangement, influencing how the molecule fits into the ligand-binding pocket of the estrogen receptor.
The primary objectives behind modifying this core structure are to:
-
Enhance Binding Affinity: To increase the potency of the compound by optimizing its interactions with the amino acid residues in the ER ligand-binding domain.
-
Modulate Activity Profile: To shift the activity from agonistic (activating the receptor) to antagonistic (blocking the receptor), which is desirable for treating estrogen-dependent cancers.
-
Improve Pharmacokinetic Properties: To enhance drug-like properties such as solubility, metabolic stability, and oral bioavailability.
The following sections will explore the impact of modifications at different positions of the scaffold, primarily focusing on the derivatization of the phenolic hydroxyl groups, as this has been a key area of investigation.
Structure-Activity Relationship of Side-Chain Modified Analogues
A pivotal study in this area explored a series of adamantyl antiestrogens with a bisphenolic core, where one of the hydroxyl groups was derivatized with various side chains. This research provides a solid foundation for understanding the SAR of this class of compounds.
Key Structural Features and Their Impact on Activity
The parent bisphenolic adamantyl core itself exhibits a high binding affinity for ERα. The introduction of side chains at one of the phenolic oxygens leads to a range of biological activities, from potent antagonism to partial agonism.
Table 1: Comparative Activity of Side-Chain Modified this compound Analogues
| Compound ID | R Group (Side Chain) | ERα Binding Affinity (RBA, % vs. Estradiol) | Antiproliferative Activity (IC50, nM in MCF-7 cells) | ERα Downregulation |
| Parent Core | -H | High | - | - |
| Analogue 1 | -CH2CH2OH | Moderate | Moderate | Partial |
| Analogue 2 | -CH2CH2CH2OH | High | Potent | Strong |
| Analogue 3 | -CH2CH2N(CH3)2 | High | Potent | Strong |
| Analogue 4 | -CH2C(O)N(CH3)2 | Moderate | Weak | Weak |
Data synthesized from publicly available research. Actual values may vary based on experimental conditions.
Analysis of the SAR Data:
-
Alcohol Side Chains: The length of the alcohol side chain plays a crucial role. An increase from a two-carbon to a three-carbon chain (Analogue 2 vs. Analogue 1) leads to a significant enhancement in both ERα binding affinity and antiproliferative potency. This suggests that the longer chain allows the terminal hydroxyl group to form additional stabilizing interactions within the ligand-binding pocket, promoting an antagonistic conformation of the receptor.
-
Amine Side Chains: The presence of a basic dimethylaminoethyl side chain (Analogue 3) results in a potent antiestrogen with strong ERα downregulating capabilities. This is a common feature in many selective estrogen receptor modulators (SERMs) like tamoxifen, where the basic side chain is known to interact with specific amino acid residues (e.g., Asp351) in the ERα ligand-binding domain, leading to an antagonistic effect.
-
Amide Side Chains: In contrast, the dimethylacetamide side chain (Analogue 4) results in a compound with significantly weaker antiproliferative activity and ERα downregulation. This highlights the importance of the nature of the functional group at the terminus of the side chain.
Inferred Structure-Activity Relationship for Core Scaffold Modifications
While specific SAR data for substitutions on the phenyl rings or the adamantyl cage of the this compound scaffold are limited in the public domain, we can infer potential trends based on established principles from related classes of estrogen receptor modulators, such as bisphenols.
-
Phenyl Ring Substitutions:
-
Halogenation: Introducing halogen atoms (e.g., Cl, Br) onto the phenyl rings, ortho to the hydroxyl group, could potentially enhance binding affinity due to favorable interactions within the binding pocket. However, the position and nature of the halogen are critical and can also influence the agonist/antagonist profile.
-
Alkylation: Small alkyl groups (e.g., methyl) on the phenyl rings might increase lipophilicity and van der Waals interactions, potentially improving binding affinity. However, bulky substituents could introduce steric hindrance and reduce activity.
-
-
Adamantyl Cage Modifications:
-
The adamantyl cage itself is generally considered a stable and metabolically robust scaffold. Modifications to the adamantane structure are less common but could potentially be explored to fine-tune the orientation of the phenyl rings and optimize interactions with the receptor.
-
Experimental Protocols for Biological Evaluation
To provide a comprehensive guide, this section details the methodologies for the key experiments used to characterize the biological activity of these adamantylphenol analogues.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-estradiol).
Step-by-Step Methodology:
-
Preparation of Receptor Source: A cytosol fraction containing the estrogen receptor is prepared from a suitable source, such as rat uterine tissue or ER-expressing cell lines.
-
Incubation: A fixed concentration of radiolabeled estradiol is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined. The relative binding affinity (RBA) is then calculated relative to a standard compound (e.g., estradiol).
Workflow for Estrogen Receptor Competitive Binding Assay
Caption: Workflow for determining estrogen receptor binding affinity.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of the test compounds on the proliferation of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Step-by-Step Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable medium, typically phenol red-free to avoid estrogenic effects from the pH indicator.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with a range of concentrations of the test compound. Controls include a vehicle control and a positive control (e.g., estradiol for agonism, tamoxifen for antagonism).
-
Incubation: The plates are incubated for a defined period (e.g., 5-7 days) to allow for cell proliferation.
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or resazurin assay.
-
Data Analysis: The concentration of the compound that inhibits cell proliferation by 50% (IC50) is calculated from the dose-response curve.
Workflow for MCF-7 Cell Proliferation Assay
Caption: Workflow for assessing antiproliferative activity in MCF-7 cells.
ERα Downregulation Assay (Western Blot)
This assay quantifies the ability of a compound to induce the degradation of the ERα protein, a hallmark of some potent antiestrogens.
Step-by-Step Methodology:
-
Cell Culture and Treatment: MCF-7 cells are cultured and treated with the test compounds for a specific duration.
-
Protein Extraction: Total protein is extracted from the cells using a lysis buffer.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensity is quantified using densitometry.
-
Normalization: The ERα band intensity is normalized to a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
Workflow for ERα Downregulation Western Blot Assay
Caption: Workflow for quantifying ERα protein levels via Western blot.
Conclusion and Future Directions
The this compound scaffold serves as a versatile platform for the development of novel estrogen receptor modulators. The structure-activity relationship studies, particularly those focusing on side-chain modifications, have revealed key determinants for achieving potent antiestrogenic activity. The length and chemical nature of the side chain are critical for optimizing ERα binding, antiproliferative effects, and ERα downregulation.
Future research in this area should aim to expand the SAR landscape by systematically exploring substitutions on the phenyl rings and the adamantyl core. This will provide a more complete understanding of the structural requirements for potent and selective ER modulation. Furthermore, the evaluation of these compounds against different ERα mutations that confer resistance to current therapies would be a valuable next step in the development of new and more effective treatments for hormone-dependent breast cancer. The integration of computational modeling with experimental data will also be instrumental in guiding the rational design of the next generation of adamantyl-based estrogen receptor modulators.
References
- Al-Mutairi, A. A., Al-Alshaikh, M. A., Al-Omary, F. A. M., Hassan, H. M., El-Mahdy, A. M., & El-Emam, A. A. (2019).
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Adamantyl Compound Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the accurate quantification of adamantyl-containing compounds presents a unique set of challenges. Their characteristic rigid, polycyclic, and lipophilic structure, while conferring desirable pharmacological properties, demands robust and meticulously validated analytical methods.[1] This guide provides an in-depth comparison of analytical methodologies for the quantification of adamantyl derivatives, with a focus on the critical process of cross-validation to ensure data integrity and inter-laboratory reproducibility.
The Adamantane Challenge: Why Robust Validation is Non-Negotiable
The adamantane cage, a distinctive three-dimensional hydrocarbon scaffold, imparts a high degree of lipophilicity to molecules.[1] This property, advantageous for membrane permeability and blood-brain barrier penetration, creates analytical hurdles.[2] Key challenges include:
-
Matrix Effects: The co-elution of endogenous lipids and other matrix components can significantly suppress or enhance the ionization of adamantyl analytes in mass spectrometry-based assays, leading to inaccurate quantification.[3][4]
-
Sample Preparation Complexity: Efficiently extracting these lipophilic compounds from complex biological matrices like plasma or tissue requires careful optimization of techniques such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
-
Volatility: Some adamantane derivatives can be volatile, posing challenges for sample handling and potentially leading to losses during sample preparation and analysis, particularly in Gas Chromatography (GC)-based methods.
-
Metabolic Complexity: Adamantyl compounds can undergo extensive metabolism, resulting in various hydroxylated and other modified forms that may require simultaneous quantification.[5]
Given these challenges, a single, validated method may not be sufficient, especially when analyses are conducted across different laboratories, using different equipment, or over extended periods. Cross-validation becomes an indispensable tool to guarantee the consistency and reliability of the data generated.[6]
The Principle of Cross-Validation: Ensuring Analytical Concordance
Cross-validation is the process of demonstrating that two distinct, fully validated analytical methods provide comparable results for the same set of samples. This is crucial in scenarios such as:
-
Inter-laboratory Method Transfer: When a method is transferred from a sending lab (e.g., a sponsor) to a receiving lab (e.g., a contract research organization - CRO).
-
Different Analytical Techniques: When comparing data generated by different analytical platforms (e.g., GC-MS vs. LC-MS/MS).
-
Bridging Studies: When data from different clinical trials or bioanalytical campaigns need to be combined or compared.
The fundamental goal is to identify and quantify any systematic bias between the methods and ensure that any observed differences are within acceptable limits, thus not affecting the overall interpretation of the study data.
Caption: General Workflow for Inter-Method Cross-Validation
Comparative Analysis: GC-MS vs. LC-MS/MS for Adamantane Quantification
The two most prevalent techniques for the quantification of small molecules like adamantane derivatives are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the specific analyte, the required sensitivity, and the available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by mass analysis. |
| Sample Volatility | Requires analytes to be volatile or rendered volatile through derivatization. | Suitable for a wide range of polar and non-polar compounds, no volatility requirement. |
| Sample Preparation | Often more complex, may require derivatization to improve volatility and chromatographic properties.[7] | Generally simpler, often involving protein precipitation or solid-phase extraction.[8][9] |
| Sensitivity | Good, but can be limited by derivatization efficiency and thermal stability of the analyte.[7] | Typically offers higher sensitivity (sub-ng/mL to pg/mL levels).[9] |
| Throughput | Lower, due to longer run times and more involved sample preparation.[8] | High, with rapid analysis times and amenability to automation. |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement.[8] | A significant consideration, requiring careful method development and the use of internal standards.[4] |
| Instrumentation | Standard equipment in many analytical laboratories. | Widely available in modern bioanalytical laboratories. |
Experimental Protocol: A Cross-Validation Case Study for Amantadine
To illustrate the cross-validation process, we will outline the experimental protocols for quantifying amantadine in human plasma using both GC-MS and LC-MS/MS.
-
Sample Preparation (with Derivatization):
-
To 100 µL of human plasma, add 10 µL of amantadine-d15 internal standard (IS) solution.
-
Add 200 µL of 0.1 M NaOH and vortex.
-
Perform liquid-liquid extraction by adding 1 mL of n-hexane, vortexing for 5 minutes, and centrifuging at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of ethyl acetate containing 1% (v/v) of a derivatizing agent (e.g., pentafluorobenzoyl chloride) and heat at 60°C for 30 minutes.
-
Cool the sample and inject 1 µL into the GC-MS system.
-
-
GC-MS Parameters:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
MS Interface Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 10 µL of amantadine-d15 internal standard (IS) solution.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject 5 µL into the LC-MS/MS system.
-
-
LC-MS/MS Parameters:
-
Column: C18 reversed-phase column (e.g., Agilent Poroshell 120 SB-C18, 4.6 mm × 50 mm, 2.7 µm)[10][11][12]
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic elution with 70% A and 30% B[10][11][12]
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Data Comparison and Interpretation
A study directly comparing an LC-MS³ and an LC-MRM method for amantadine quantification provides a model for cross-validation data analysis.[11] After analyzing the same set of 44 plasma samples with both methods, the results were compared using Passing-Bablok regression and a Bland-Altman plot.[11]
-
Passing-Bablok Regression: This statistical method is used to compare two measurement methods without making assumptions about the distribution of the data or the measurement errors. The analysis yielded a regression equation of y = 9.368 + 0.973x, with the 95% confidence interval for the slope (0.919 to 1.036) containing 1, and the confidence interval for the intercept (-0.247 to 22.58) containing 0. This indicates no significant systematic or proportional difference between the two methods.[11]
-
Bland-Altman Plot: This plot graphically displays the agreement between two quantitative measurements. The mean difference between the two methods was -1.5%, with the limits of agreement from -19.5% to 16.5%.[11] The majority of the data points fell within these limits, demonstrating good concordance between the methods.[11]
Table 1: Performance Characteristics of Validated Methods for Adamantyl Compounds
| Parameter | GC-MS (Memantine)[3] | LC-MS/MS (Memantine)[9] | LC-MS/MS (Amantadine)[7] |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Linearity Range | 0.049 - 25 ng/mL | 50.00–50000.00 pg/mL | 15 - 2000 ng/mL |
| Correlation (r²) | > 0.99 | > 0.99 | > 0.995 |
| LLOQ | 49 pg/mL | 50 pg/mL | 15 ng/mL |
| Intra-day Precision (%CV) | < 15% | 2.1 - 3.7% | < 6% |
| Inter-day Precision (%CV) | < 15% | 1.4 - 7.8% | < 8% |
| Accuracy (% Bias) | Within ±15% | 95.6 - 99.8% | Within ±15% |
| Recovery | Not specified | 86.07 ± 6.87% | 99 - 101% |
Expertise in Action: Troubleshooting and Best Practices
Drawing from field experience, several key considerations can mitigate the challenges associated with adamantyl compound analysis:
-
Internal Standard Selection: The use of a stable isotope-labeled (SIL) internal standard is highly recommended.[8] A SIL IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction.
-
Managing Matrix Effects:
-
Chromatographic Separation: Optimize the LC gradient to separate the analyte from co-eluting phospholipids and other matrix components.
-
Sample Preparation: While protein precipitation is fast, more rigorous techniques like LLE or SPE may be necessary to achieve a cleaner extract and reduce matrix effects, especially for highly lipophilic compounds.
-
Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact ionization.
-
-
Method Robustness: During method development, intentionally vary parameters such as mobile phase composition, pH, and column temperature to assess the method's robustness and identify potential sources of variability.
Caption: Decision Tree for Troubleshooting Adamantyl Compound Analysis
Conclusion
The successful quantification of adamantyl compounds is a cornerstone of many drug development programs. The inherent physicochemical properties of this unique structural motif necessitate a rigorous approach to analytical method validation. Cross-validation between different analytical techniques, such as GC-MS and LC-MS/MS, or between different laboratories, is not merely a regulatory formality but a scientific imperative. By understanding the underlying principles of these techniques, anticipating challenges related to the lipophilic nature of adamantanes, and employing robust statistical comparisons, researchers can ensure the generation of reliable and reproducible data, thereby underpinning the integrity of their research and development efforts.
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A Comparative Analysis of the Estrogenic Activity of Adamantyl Bisphenols and Bisphenol A (BPA)
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
For decades, Bisphenol A (BPA) has been a cornerstone in the production of polycarbonate plastics and epoxy resins, finding its way into a vast array of consumer products. However, mounting evidence of its endocrine-disrupting properties, primarily its ability to mimic the natural hormone 17β-estradiol, has raised significant health concerns, driving the search for safer alternatives.[1] This has led to the exploration of structurally similar compounds, with adamantyl bisphenols emerging as a promising class of substitutes. The incorporation of a bulky, rigid adamantyl group in place of the isopropylidene bridge of BPA offers unique stereochemical properties that are hypothesized to modulate interactions with estrogen receptors (ERs).
This guide provides an in-depth, objective comparison of the estrogenic activity of adamantyl bisphenols and BPA, supported by experimental data from a range of in vitro assays. We will delve into the molecular mechanisms of action, present comparative data on receptor binding and functional activity, and provide detailed protocols for key experimental assays. This information is intended to equip researchers, scientists, and drug development professionals with the critical knowledge needed to evaluate the potential of adamantyl bisphenols as safer alternatives to BPA.
Molecular and Structural Considerations
The estrogenic activity of bisphenols is intrinsically linked to their molecular structure, which allows them to bind to estrogen receptors. Both BPA and adamantyl bisphenols possess two phenolic hydroxyl groups, a key structural feature for ER binding.[2] The primary structural difference lies in the bridging group between the two phenol rings.
Figure 1: Chemical structures of Bisphenol A (BPA) and a representative adamantyl bisphenol, 4,4'-(1,3-adamantanediyl)diphenol (AdDP).
The isopropylidene group in BPA provides a specific spatial orientation to the phenol rings. In contrast, the diamondoid structure of the adamantyl group is significantly more rigid and bulky. This steric hindrance is a critical factor influencing the binding affinity and subsequent activation or inhibition of estrogen receptors.
Comparative Estrogenic Activity: A Data-Driven Analysis
The estrogenic potential of a compound is typically assessed through a battery of in vitro assays that measure its ability to bind to estrogen receptors and elicit a biological response. Here, we compare the performance of adamantyl bisphenols and BPA in three key assays: competitive estrogen receptor binding assays, reporter gene assays, and cell proliferation assays.
Estrogen Receptor Binding Affinity
Competitive binding assays quantify the ability of a test compound to displace a radiolabeled estrogen, typically [3H]17β-estradiol, from the ligand-binding domain of ERα and ERβ. The half-maximal inhibitory concentration (IC50) is a measure of the compound's binding affinity, with lower values indicating a stronger interaction.
| Compound | Estrogen Receptor Subtype | IC50 (nM) | Relative Binding Affinity (RBA) % vs. E2 | Reference |
| 17β-Estradiol (E2) | ERα | 1.0 | 100 | [3] |
| Bisphenol A (BPA) | ERα | 5000 | 0.02 | [3] |
| Bisphenol AF (BPAF) | ERα | - | - | [4] |
| ERβ | 18.9 | - | [4] | |
| 4,4'-(1,3-adamantanediyl)diphenol (AdDP) | ERα | Higher than AdP | - | [5] |
| ERβ | Higher than AdP | Binds with higher affinity than 4OHT | [5] | |
| Parent Bisphenolic Adamantyl-core | ERα | - | ~300% (Ki = 70 pM) | [6] |
Table 1: Comparative Estrogen Receptor Binding Affinities.
Notably, the parent bisphenolic adamantyl-core demonstrates a significantly higher binding affinity for ERα than estradiol itself.[6] Furthermore, 4,4'-(1,3-adamantanediyl)diphenol (AdDP) exhibits a greater affinity for both ERα and ERβ compared to 4-(1-adamantyl)phenol (AdP), with its ERβ affinity surpassing that of the selective estrogen receptor modulator (SERM), 4-hydroxytamoxifen (4OHT).[5] In contrast, BPA displays a markedly lower binding affinity for ERα.[3] Some fluorinated bisphenols like BPAF show a preference for ERβ.[4][7] This suggests that the adamantyl moiety can significantly enhance the interaction with estrogen receptors.
Transcriptional Activation in Reporter Gene Assays
Reporter gene assays utilize cell lines that have been genetically engineered to produce a measurable signal (e.g., luciferase activity) upon the activation of an estrogen-responsive element (ERE) in a promoter. The half-maximal effective concentration (EC50) reflects the potency of a compound to induce this transcriptional activity.
| Compound | Cell Line | EC50 (nM) | Reference |
| Bisphenol A (BPA) | HEK293 ERE/Gal4-Lux | 460 | [8] |
| MCF-7 based luciferase assay | 630 | [8] | |
| HeLa (ERα) | 317 | [9] | |
| HeLa (ERβ) | 693 | [9] | |
| 4-(1-adamantyl)phenol | hERα reporter gene assay | Strong agonist activity | [10] |
Table 2: Comparative Estrogenic Potency in Reporter Gene Assays.
While direct comparative EC50 values for adamantyl bisphenols in the same assays as BPA are limited in the reviewed literature, 4-(1-adamantyl)phenol has been confirmed to be a strong agonist in an hERα reporter gene assay.[10] BPA consistently demonstrates estrogenic activity in these assays, though at micromolar concentrations.[8][9]
Cell Proliferation in MCF-7 Assays
The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is a well-established endpoint for assessing estrogenic activity.
| Compound | Observation | Reference |
| Bisphenol A (BPA) | Induces proliferation at concentrations around 0.1 µM, with maximum proliferation at 10 µM. | [3] |
| Adamantyl-based antiestrogens | Can suppress cell proliferation. | [6] |
Table 3: Effects on MCF-7 Cell Proliferation.
BPA is known to stimulate the proliferation of MCF-7 cells.[3] Interestingly, while some adamantyl derivatives show estrogenic activity, others with modified side chains have been developed as antiestrogens that can suppress the proliferation of these cells, highlighting the potential for fine-tuning the biological activity of this class of compounds.[6]
Mechanistic Insights: The Role of the Adamantyl Group
The bulky and rigid nature of the adamantyl group appears to be a key determinant of the enhanced binding affinity observed in some adamantyl bisphenols. This steric bulk may promote a more favorable conformation of the ligand-receptor complex, leading to a stronger and more stable interaction within the ligand-binding pocket of the estrogen receptor. The increased hydrophobicity of the adamantyl group compared to the isopropylidene group of BPA may also contribute to a more favorable binding energy.
Figure 2: Simplified signaling pathway of estrogenic compounds.
The differential binding affinities for ERα and ERβ observed with some adamantyl derivatives suggest that the adamantyl structure can be exploited to achieve receptor subtype selectivity. This is a critical aspect in the design of safer chemicals, as the physiological effects of estrogen are mediated by the differential expression and activity of ERα and ERβ in various tissues.
Experimental Protocols
For researchers seeking to conduct their own comparative studies, the following are generalized protocols for the key in vitro assays discussed.
Competitive Estrogen Receptor Binding Assay
This assay determines the relative binding affinity of a test chemical to the estrogen receptor.
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) to obtain a cytosol fraction containing the estrogen receptors.[11]
-
Assay Setup: In assay tubes, a fixed amount of uterine cytosol (providing 50-100 µg of protein) and a fixed concentration of radiolabeled estradiol ([3H]E2, e.g., 0.5-1.0 nM) are incubated with a range of concentrations of the test compound.[11]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to bind the receptor-ligand complexes. The HAP is then washed to remove unbound [3H]E2.
-
Quantification: The amount of radioactivity in the HAP pellet, representing the bound [3H]E2, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]E2 (IC50) is calculated.
Figure 3: Workflow for a competitive estrogen receptor binding assay.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogen-dependent proliferation of MCF-7 breast cancer cells.
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. For the assay, they are switched to a hormone-free medium (e.g., phenol red-free medium with charcoal-stripped serum) for a period to deplete endogenous estrogens.
-
Seeding: Cells are seeded into 96-well plates at a low density (e.g., 400 cells per well).
-
Treatment: After an adaptation period, the cells are treated with a range of concentrations of the test compound. A positive control (e.g., 17β-estradiol) and a vehicle control are included.
-
Incubation: The cells are incubated for a period of 6-7 days, with daily media changes.
-
Quantification of Cell Proliferation: Cell proliferation can be quantified using various methods, such as the diphenylamine (DPA) assay to measure DNA content or the MTT assay which measures metabolic activity.[1]
-
Data Analysis: The concentration of the test compound that produces a half-maximal proliferative response (EC50) is determined.
Conclusion
The available experimental data indicates that the substitution of the isopropylidene bridge in BPA with an adamantyl group can significantly alter the estrogenic activity of the resulting bisphenol. Certain adamantyl bisphenols, particularly the parent bisphenolic adamantyl-core, exhibit a remarkably high binding affinity for ERα, surpassing that of the natural hormone 17β-estradiol. This suggests that the adamantyl moiety can enhance receptor interaction.
However, the estrogenic activity of adamantyl bisphenols is not uniform and is influenced by the specific structure of the adamantyl linkage and other substitutions on the phenol rings. While some adamantyl derivatives act as potent estrogen agonists, others have been engineered to be antiestrogenic. This highlights the tunability of this class of compounds.
In comparison, BPA consistently demonstrates weak estrogenic activity across a range of in vitro assays. The significantly higher binding affinity of some adamantyl bisphenols suggests they could be more potent endocrine disruptors if they act as full agonists. Conversely, the potential for designing adamantyl-based compounds with antagonistic properties or receptor subtype selectivity presents an opportunity for developing safer alternatives to BPA.
Further comprehensive studies directly comparing a wider range of adamantyl bisphenols with BPA in a standardized panel of in vitro and in vivo assays are warranted to fully elucidate their relative estrogenic and potential toxicological profiles. Such research is critical for making informed decisions in the development of new materials and in regulatory assessments.
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A Senior Application Scientist's Guide to the Validation of In Vitro Models for Testing Adamantyl Phenol Bioactivity
For: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for the selection and validation of in vitro models to robustly assess the bioactivity of adamantyl phenols. As a class of compounds with increasing industrial and pharmaceutical relevance, understanding their biological effects through reliable and reproducible in vitro systems is paramount. This document moves beyond rote protocols to explain the scientific rationale behind experimental choices, ensuring that the described methodologies are not only accurate but also self-validating.
Introduction: The Adamantyl Phenol Challenge
Adamantyl phenols are characterized by a bulky, lipophilic adamantyl group attached to a phenol moiety. This unique structure confers properties that are valuable in various applications but also presents a challenge for toxicological and pharmacological assessment.[1] The adamantyl group can significantly influence a molecule's interaction with biological targets, making it crucial to select and validate in vitro models that can accurately predict potential bioactivities, such as endocrine disruption or cytotoxicity.[2][3]
The core principle of in vitro model validation is to establish its reliability and relevance for a specific purpose.[4] This guide will focus on two primary bioactivities often associated with phenolic compounds: estrogenic activity and general cytotoxicity.
Part 1: Selecting the Appropriate In Vitro Model: A Comparative Analysis
The choice of an in vitro model is the foundation of any bioactivity study. It is critical to select a system that is not only sensitive to the compound class but also relevant to the biological endpoint of interest.
Cell-Based Models for Adamantyl Phenol Bioactivity
Cell-based assays are indispensable for studying complex biological responses. For adamantyl phenols, the following models are of particular interest:
-
MCF-7 Human Breast Cancer Cells: This cell line is a cornerstone for assessing estrogenic activity as it endogenously expresses the estrogen receptor alpha (ERα).[5][6] Its proliferative response to estrogens makes it an ideal model for screening potential endocrine-disrupting compounds.[5]
-
T47D Human Breast Cancer Cells: Similar to MCF-7, T47D cells also express estrogen and progesterone receptors, providing a valuable model for studying hormone-responsive cancers and endocrine disruptors.[7] Some studies suggest T47D spheroids may offer a more stable 3D model system.[7]
-
HEK293 Cells (Human Embryonic Kidney): These cells are readily transfectable and are often used to create reporter gene assays. For instance, HEK293 cells can be engineered to express a specific estrogen receptor subtype (ERα or ERβ) along with a reporter gene, allowing for the specific investigation of receptor-mediated activity.[8]
Yeast-Based Reporter Assays
-
Yeast Estrogen Screen (YES): This system utilizes yeast genetically modified to contain the human estrogen receptor and a reporter gene (e.g., lacZ).[9] Upon binding of an estrogenic compound, the receptor is activated, leading to the expression of the reporter enzyme, which can be quantified.[9] This is a high-throughput and cost-effective screening tool.[10]
Comparative Overview of In Vitro Models
| In Vitro Model | Primary Application | Advantages | Limitations | Relevant Adamantyl Phenol Bioactivity |
| MCF-7 Cells | Estrogenicity, Cytotoxicity | Endogenous ERα expression, well-characterized, proliferative endpoint.[5][11] | Can have variable responses between different stocks.[5] | Endocrine Disruption, Anti-cancer |
| T47D Cells | Estrogenicity, Cytotoxicity | Expresses ER and PR, good for 2D and 3D models.[7] | May be less sensitive than MCF-7 for some endpoints. | Endocrine Disruption, Anti-cancer |
| HEK293 Reporter Assays | Specific ER subtype activity | High specificity, customizable for ERα or ERβ.[8] | Lacks the complex cellular machinery of breast cancer cells. | Mechanistic studies of ER interaction |
| Yeast Estrogen Screen (YES) | High-throughput estrogenicity screening | Rapid, cost-effective, low interference from cytotoxicity.[9] | Prone to false positives/negatives, lacks mammalian cell context. | Initial screening for endocrine disruption |
Part 2: The Validation Framework: Ensuring Scientific Rigor
The Organisation for Economic Co-operation and Development (OECD) defines validation as the process of establishing the reliability and relevance of a method for a specific purpose.[4] A robust validation process is essential for regulatory acceptance and scientific credibility.[12]
Key Validation Parameters
A well-validated in vitro assay should demonstrate the following:
-
Specificity: The ability of the assay to detect the specific bioactivity of interest without interference from other properties of the test compound.
-
Sensitivity: The capacity of the assay to detect the bioactivity at low concentrations of the test compound.
-
Accuracy: The closeness of the assay's results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Reproducibility: Precision between different laboratories.
-
-
Robustness: The ability of the assay to remain unaffected by small, deliberate variations in method parameters.
Validation Workflow
The following diagram illustrates a typical workflow for the validation of an in vitro model for adamantyl phenol bioactivity testing.
Caption: A stepwise workflow for the validation of in vitro bioassays.
Part 3: Experimental Protocols for Bioactivity Assessment
The following protocols are provided as examples of well-established methods for assessing the estrogenic activity and cytotoxicity of adamantyl phenols.
Protocol 1: Estrogenic Activity Assessment using an Estrogen Response Element (ERE) Reporter Gene Assay in MCF-7 Cells
This protocol is based on the principle that estrogenic compounds will bind to the ERα in MCF-7 cells, which then translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the DNA, driving the expression of a reporter gene (e.g., luciferase).[13]
Materials:
-
MCF-7 cells
-
Assay medium (e.g., phenol red-free DMEM with charcoal-stripped fetal bovine serum)
-
ERE-Luciferase reporter lentivirus
-
Test adamantyl phenol compounds
-
17β-estradiol (positive control)
-
Luciferase assay reagent
-
96-well white, clear-bottom tissue culture plates
Step-by-Step Methodology:
-
Cell Culture and Transduction: Culture MCF-7 cells in appropriate medium. Transduce cells with the ERE-Luciferase reporter lentivirus and select for a stable cell line.
-
Cell Seeding: Seed the stable MCF-7-ERE-Luc cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Compound Exposure: Prepare serial dilutions of the adamantyl phenol test compounds and the 17β-estradiol positive control in assay medium. Remove the culture medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 22-24 hours at 37°C in a humidified 5% CO2 incubator.[13][14]
-
Luciferase Assay: After incubation, remove the medium and add the luciferase assay reagent to each well.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) for each compound.
Protocol 2: Cytotoxicity Assessment using the Resazurin Reduction Assay
This assay measures cell viability by assessing the metabolic activity of cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.
Materials:
-
Selected cell line (e.g., MCF-7, T47D)
-
Complete culture medium
-
Test adamantyl phenol compounds
-
Resazurin sodium salt solution
-
96-well tissue culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density and allow them to attach overnight.
-
Compound Exposure: Prepare serial dilutions of the adamantyl phenol test compounds in complete culture medium. Add the dilutions to the cells and include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each compound.
Underlying Biological Pathway: Estrogen Receptor Signaling
The following diagram illustrates the classical genomic signaling pathway of the estrogen receptor alpha (ERα), which is the primary mechanism of action for many estrogenic compounds.
Sources
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploration of endocrine-disrupting chemicals on estrogen receptor alpha by the agonist/antagonist differential-docking screening (AADS) method: 4-(1-adamantyl)phenol as a potent endocrine disruptor candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Read "Using 21st Century Science to Improve Risk-Related Evaluations" at NAP.edu [nationalacademies.org]
- 5. The E-screen assay: a comparison of different MCF7 cell stocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Evaluation of estrogenic and anti-estrogenic activity of endocrine disruptors using breast cancer spheroids: a comparative study of T47D and MCF7 cell lines in 2D and 3D models [frontiersin.org]
- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. xenometrix.ch [xenometrix.ch]
- 10. Estrogenic activity of phenolic additives determined by an in vitro yeast bioassay - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity [jove.com]
comparative analysis of adamantane-containing versus non-adamantane-containing bisphenols
A Comparative Guide to Adamantane-Containing Versus Non-Adamantane-Containing Bisphenols in High-Performance Polymers
In the continuous pursuit of advanced materials with superior performance, the molecular architecture of polymer building blocks is a critical design parameter. This guide provides an in-depth comparative analysis of polymers derived from two distinct classes of bisphenols: those containing the rigid, bulky adamantane moiety and those based on conventional non-adamantane structures, such as the widely used Bisphenol A (BPA).[1][2]
This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of how monomer structure translates to macroscopic material properties. We will explore the fundamental differences in synthesis, thermal stability, mechanical strength, and optical properties, supported by experimental data and detailed protocols.
The Adamantane Advantage: A Structural Perspective
Adamantane is a unique, diamondoid hydrocarbon with a perfectly symmetrical and strain-free cage structure.[3][4] When incorporated into a bisphenol monomer, this bulky, three-dimensional group fundamentally alters the resulting polymer's characteristics compared to its non-adamantane counterparts.
The primary structural differences are illustrated below:
Figure 1: Structural comparison of a non-adamantane bisphenol (Bisphenol A) and an adamantane-containing bisphenol.
The key differentiators imparted by the adamantane core are:
-
Restricted Chain Mobility: The bulky, rigid adamantane cage severely restricts the rotational and segmental motion of the polymer chains.[5][6]
-
Increased Free Volume: The adamantane group disrupts efficient chain packing, leading to a higher fractional free volume within the polymer matrix.[7]
-
Inherent Thermal Stability: The adamantane structure itself is exceptionally stable at high temperatures.[4]
These molecular-level characteristics translate directly into significant enhancements in the macroscopic properties of the resulting polymers.
Comparative Performance Analysis
The incorporation of an adamantane moiety leads to predictable and significant improvements in several key performance indicators when compared to polymers derived from bisphenols like BPA.
Thermal Properties
The most pronounced advantage of adamantane-containing polymers is their superior thermal stability. The restricted chain mobility leads to a significantly higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[3][4]
| Property | Non-Adamantane Polymer (BPA-Polycarbonate) | Adamantane-Containing Polymer (e.g., Polysulfone) | Test Method |
| Glass Transition Temp. (Tg) | ~150°C | 210 - 235°C[6][8] | DSC |
| Decomposition Temp. (Td10) | ~350-400°C | > 400°C[6] | TGA |
This enhanced thermal resistance makes adamantane-based polymers suitable for applications in demanding, high-temperature environments where traditional polymers would fail.[3]
Mechanical and Optical Properties
The rigid adamantane structure also contributes to improved mechanical and optical properties. While standard BPA-polycarbonate is known for its toughness and clarity, adamantane-based polymers often exhibit higher stiffness and can be engineered for specific optical applications.[1][9]
| Property | Non-Adamantane Polymer (BPA-Polycarbonate) | Adamantane-Containing Polymer | Test Method |
| Tensile Strength at Yield (MPa) | 60 - 65[2] | Generally higher due to increased rigidity[5] | ASTM D638 |
| Flexural Modulus (GPa) | 2.2 - 2.4[2] | Higher, indicating greater stiffness[4] | ASTM D790 |
| Refractive Index (nd) | ~1.587[10] | Tunable based on specific adamantane derivative[7] | Refractometry |
Furthermore, the bulky adamantane groups can improve the solubility of these rigid polymers in organic solvents, which is a significant advantage for processing and fabrication, such as in the solution casting of films.[4][5][6]
Experimental Protocols
To ensure scientific integrity, this section provides detailed, self-validating protocols for the synthesis of a key adamantane-containing bisphenol and its subsequent polymerization.
Protocol 1: Synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane
This protocol describes the synthesis of a common adamantane-containing bisphenol monomer. The causality behind this multi-step synthesis lies in the need to first create a reactive adamantane precursor which can then be coupled with phenol.
Figure 2: Workflow for the synthesis of 1,3-Bis(4-hydroxyphenyl)adamantane.
Step-by-Step Methodology:
-
Synthesis of 1,3-Dichloro Adamantane:
-
Start with 3-hydroxyadamantane-1-carboxylic acid.
-
React with thionyl chloride. This step involves both chlorination and decarbonylation.
-
Purify the resulting 1,3-dichloro adamantane by washing with a NaOH solution to remove impurities.[11]
-
-
Synthesis of 1,3-Adamantanediol:
-
Combine 1,3-dichloro adamantane, triethylamine, and water in a suitable pressure reactor.
-
Heat the reaction mixture to 110-130°C for approximately 6 hours.
-
Concentrate the reaction solution to obtain the solid 1,3-adamantanediol.[11]
-
-
Coupling Reaction:
-
React 1,3-adamantanediol with an excess of phenol in the presence of an acid catalyst (e.g., sulfuric acid or an ion-exchange resin).
-
The reaction is typically carried out at elevated temperatures to drive the condensation reaction.
-
The product, 1,3-bis(4-hydroxyphenyl)adamantane, is then purified by recrystallization.
-
Self-Validation: The identity and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Protocol 2: Synthesis of Adamantane-Containing Polycarbonate
This protocol outlines the synthesis of a high-performance polycarbonate via polycondensation, a common method for producing such polymers.[12] The choice of interfacial polymerization is to achieve high molecular weight polymers under relatively mild conditions.
Step-by-Step Methodology:
-
Monomer Solution: Dissolve 1,3-bis(4-hydroxyphenyl)adamantane in an aqueous alkaline solution (e.g., NaOH solution).
-
Phosgene Addition: In a separate flask, dissolve phosgene (or a phosgene substitute like triphosgene) in a suitable organic solvent (e.g., dichloromethane).
-
Interfacial Polymerization:
-
Add the organic phosgene solution to the aqueous monomer solution under vigorous stirring.
-
A phase-transfer catalyst (e.g., a quaternary ammonium salt) is typically added to facilitate the reaction between the two immiscible phases.
-
The polymerization is allowed to proceed at a controlled temperature.
-
-
Polymer Isolation and Purification:
-
Once the reaction is complete, the organic layer containing the polymer is separated.
-
The polymer is precipitated by adding the organic solution to a non-solvent (e.g., methanol).
-
The precipitated polycarbonate is then filtered, washed, and dried under vacuum.
-
Self-Validation: The molecular weight and molecular weight distribution of the resulting polymer should be determined by Gel Permeation Chromatography (GPC). Its thermal properties (Tg and Td) should be characterized using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Conclusion and Future Outlook
The incorporation of the adamantane moiety into bisphenol monomers provides a powerful strategy for creating high-performance polymers with exceptional thermal stability and robust mechanical properties.[3][4][5] These materials significantly outperform their non-adamantane counterparts, like BPA-polycarbonate, in high-stress environments.
For researchers and professionals in fields requiring advanced materials, adamantane-containing bisphenols offer a versatile platform for developing next-generation polymers. Their unique combination of properties makes them ideal candidates for applications in aerospace, microelectronics, and advanced medical devices where performance and reliability are paramount.[7] The synthetic protocols provided herein offer a validated starting point for the exploration and development of these remarkable materials.
References
- A Comparative Guide to the Mechanical Properties of Polycarbonates: 1,3-Bis(4-hydroxyphenyl)adamantane vs. Bisphenol A - Benchchem.
- Application Notes and Protocols for the Synthesis of High-Performance Polymers Using 1,3-Bis(4-hydroxyphenyl)adamantane - Benchchem.
- Enhancing Polymer Performance with Adamantane: A Material Scientist's Guide.
- Adamantane-Containing Polymers - The Aquila Digital Community.
- Practical and Scalable Synthesis of 1,3-Adamantanediol - ACS Publications.
- Application Notes and Protocols for 1,3-Bis(4-hydroxyphenyl)adamantane in Polycondensation - Benchchem.
- Adamantane-based epoxy resin and siloxane-modified adamantane-based epoxy resin: Characterization of thermal, dielectric and optical properties | Request PDF - ResearchGate.
- Technical Support Center: Enhancing Thermal Stability of Polymers from 1,3-Bis(4-hydroxyphenyl)adamantane - Benchchem.
- Performance Showdown: TPA Copolyesters Versus BPA Polycarbonates for Scientific Applications - Benchchem.
- Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - MDPI.
- Relationship between degree of polymerization and optical and thermal properties of Bisphenol-A in polycarbonate polymers | SciSpace.
- BPA #1: The Safety of BPA in Polycarbonates and Epoxy Resins - Plastics Facts.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol
Introduction: As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The responsible management of chemical waste is a cornerstone of scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-[2-(4-Hydroxyphenyl)-2-adamantyl]phenol. In the absence of a specific Safety Data Sheet (SDS) for this precise molecule, this document employs a conservative, first-principles approach. We will infer the potential hazards and requisite handling procedures based on the compound's constituent chemical moieties: the bisphenol group and the adamantane cage structure. This methodology ensures a high margin of safety and adherence to regulatory standards.
Section 1: Inferred Hazard Assessment & Chemical Profile
The fundamental principle of laboratory safety dictates that any compound with unknown toxicity should be handled as if it were hazardous. For this compound, we can construct a robust presumptive hazard profile by analyzing its structural components.
The Phenolic Moiety: The Primary Driver of Toxicity
The presence of two phenol groups is the most significant factor in our hazard assessment. Phenol and its derivatives are well-characterized for their potential health effects. Phenol is classified as toxic if swallowed, inhaled, or in contact with skin; it can cause severe skin burns and eye damage, is suspected of causing genetic defects, and may lead to organ damage through prolonged or repeated exposure.[1] Furthermore, it is recognized as being toxic to aquatic life with long-lasting effects.
The Adamantane Moiety: A Contributor to Environmental Persistence
The adamantane group is a bulky, saturated hydrocarbon structure. While adamantane itself is not classified as a primary human health hazard, its rigid and stable structure can contribute to the environmental persistence of the molecule.[2] Some adamantane derivatives are known to be biodegradable only under specific conditions by certain microorganisms, a process not suitable for standard laboratory waste disposal.[3] Therefore, from a disposal perspective, the adamantane moiety suggests that the compound should not be considered readily biodegradable and must be prevented from entering terrestrial or aquatic ecosystems.
Consolidated Hazard Profile
Based on the analysis of its structural components, the following table summarizes the inferred hazards. This conservative assessment should guide all handling and disposal decisions.
| Hazard Category | Inferred Classification & Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 (Toxic) - Based on the known high toxicity of phenolic compounds.[1] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns) - A primary characteristic of phenols. |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage) - Consistent with the corrosive nature of phenols.[4] |
| Germ Cell Mutagenicity | Category 2 (Suspected of causing genetic defects) - A known potential hazard of phenol.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (May cause damage to organs) - Phenol exposure can affect the nervous system, kidneys, liver, and skin. |
| Aquatic Hazard (Chronic) | Category 2 (Toxic to aquatic life with long lasting effects) - A known hazard of both phenol and some adamantane derivatives.[2] |
Section 2: Regulatory Compliance: Adherence to OSHA and EPA Standards
Proper disposal is not just a best practice; it is a legal requirement. All laboratory activities involving hazardous chemicals in the United States are governed by two primary federal agencies:
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the development of a Chemical Hygiene Plan (CHP) .[5][6][7] Your institution's CHP is the controlling document for safe laboratory operations, including waste disposal procedures.
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management and disposal of hazardous waste from "cradle to grave."[8][9] This includes proper identification, collection, storage, and transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]
Core Principle: All disposal activities for this compound must be conducted in strict accordance with your institution's specific Chemical Hygiene Plan and under the guidance of your Environmental Health and Safety (EHS) office.
Section 3: Standard Operating Procedure (SOP) for Disposal
This section provides a direct, step-by-step protocol for the safe disposal of this compound in solid, liquid, and contaminated waste forms.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Rationale: Given the inferred high acute toxicity and corrosive nature of the compound, establishing a robust barrier is the first line of defense against exposure.
| Equipment | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or Neoprene). Double-gloving is recommended. |
| Eye Protection | Chemical splash goggles. A face shield should be worn in addition to goggles if there is a risk of splashing. |
| Body Protection | A flame-resistant laboratory coat. |
| Ventilation | All handling of the solid compound or solutions must be conducted inside a certified chemical fume hood. |
Step 2: Waste Segregation
Rationale: Never mix incompatible waste streams.[10] The phenolic nature of this compound makes it incompatible with strong oxidizing agents, aldehydes, and certain metals.[11] Mixing could lead to violent reactions, heat generation, or the release of toxic gases.
-
Solid Waste: Collect pure/uncontaminated this compound, along with grossly contaminated items (e.g., weigh boats, contaminated gloves, absorbent pads from a spill), in a designated solid waste container.
-
Liquid Waste (Non-Halogenated): If the compound is dissolved in a non-halogenated solvent (e.g., methanol, ethanol, acetone), collect it in a container specifically designated for "Non-Halogenated Organic Waste."
-
Aqueous Waste: Due to its high aquatic toxicity, aqueous solutions containing this compound must not be disposed of down the drain.[12] They must be collected as hazardous aqueous waste.
Step 3: Containerization and Labeling
Rationale: Proper containerization and labeling are mandated by the EPA and OSHA to ensure safe handling, transport, and final disposal, preventing accidental exposures and environmental release.[7]
-
Select the Right Container: Use a sturdy, leak-proof container with a secure, tight-fitting lid that is chemically compatible with the waste. For organic solvents, use a solvent safety can.[10]
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a completed hazardous waste label provided by your EHS office.
-
Complete the Label Information: The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound" and any solvents present.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive").
-
The accumulation start date.
-
The name of the Principal Investigator and the laboratory location.
-
Step 4: Arrange for Disposal
Rationale: The final disposal of hazardous waste must be handled by certified professionals to ensure it is destroyed in a manner that is safe for the public and the environment.
-
Contact Your EHS Office: The recommended and legally compliant method for disposal is incineration by a licensed hazardous waste disposal company.[2][13] Contact your institution's EHS office to schedule a pickup for your properly labeled waste container.
-
Never Use Regular Trash or Drains: Disposing of this compound in the regular trash or down the drain is a serious regulatory violation and poses a significant environmental hazard.[2][14]
Step 5: Spill and Emergency Procedures
Rationale: A prepared response minimizes the impact of an accidental release.
-
Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.
-
Isolate the Spill: Prevent the spill from spreading or entering drains.
-
Don PPE: Wear the appropriate PPE as outlined in Step 1.
-
Absorb the Spill: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or a chemical spill kit absorbent.[15][16]
-
Collect and Dispose: Carefully scoop the absorbent material into your designated solid hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Section 4: Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the disposal of this compound.
Section 5: Decontamination Procedures
Rationale: Residual contamination on glassware and surfaces can lead to unintentional exposure or cross-contamination of future experiments.
-
Glassware Decontamination:
-
Perform an initial rinse with a suitable organic solvent (e.g., acetone) to dissolve any residue.
-
Crucially, this first rinsate must be collected and disposed of as hazardous liquid waste. [14][17]
-
For containers that held highly toxic materials, the first three rinses must be collected as hazardous waste.[14]
-
After the initial hazardous rinses, the glassware can be washed using standard laboratory procedures.
-
-
Work Surface Decontamination:
-
Wipe the surface with a towel soaked in a solvent known to dissolve the compound.
-
Dispose of the towel in the solid hazardous waste container.
-
Follow with a standard cleaning agent like soap and water.
-
By adhering to this comprehensive guide, you ensure that your handling and disposal of this compound meet the highest standards of laboratory safety, regulatory compliance, and environmental responsibility.
References
- Phenol Safety D
-
Phenol - Wikipedia. Wikipedia.[Link]
-
How Do You Dispose Of Phenol Safely? (2025). Chemistry For Everyone - YouTube.[Link]
-
Guidelines for the safe handling of Phenol. Cefic.[Link]
-
How can I dispose phenol? (2015). ResearchGate.[Link]
-
Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA).[Link]
-
Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. (2024). MDPI.[Link]
-
Hazardous Waste. US Environmental Protection Agency (EPA).[Link]
-
Laboratories - Overview. Occupational Safety and Health Administration (OSHA).[Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.[Link]
-
Safety Data Sheet: Adamantane. Carl ROTH.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).[Link]
-
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency (EPA).[Link]
-
Hazardous Waste Disposal Guide. Dartmouth College.[Link]
-
The Laboratory Standard. Vanderbilt University Medical Center.[Link]
-
Chemical Waste Disposal. University of Toronto.[Link]
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Hazardous Waste Disposal Guide. Northwestern University.[Link]
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Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.[Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
